DM1-SMe
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C36H50ClN3O10S2 |
|---|---|
Peso molecular |
784.4 g/mol |
Nombre IUPAC |
[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |
Clave InChI |
ZLUUPZXOPGORNG-KKNHDBBQSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(\CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)/C)OC)(NC(=O)O2)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Foundational & Exploratory
The Origin and Synthesis of DM1-SMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM1-SMe is a highly potent maytansinoid derivative that serves as a critical component in the development of antibody-drug conjugates (ADCs). As a microtubule inhibitor, it is designed for targeted delivery to cancer cells, thereby minimizing systemic toxicity associated with its parent compound, maytansine. This technical guide provides a comprehensive overview of the origin of this compound, its detailed synthesis from the microbial fermentation product Ansamitocin P-3, and its mechanism of action. This document includes detailed experimental protocols, a summary of physicochemical and biological data, and visual representations of the synthetic and signaling pathways to support researchers in the field of oncology and drug development.
Introduction: The Genesis of a Potent Payload
The story of this compound begins with the natural product maytansine, an ansa macrolide first isolated from the Ethiopian shrub Maytenus serrata.[1][2] Maytansine demonstrated powerful antitumor properties by inhibiting microtubule assembly, a critical process for cell division.[1][3] However, its clinical development in the 1970s was hampered by severe systemic toxicity, which rendered it unsuitable for widespread therapeutic use.[1][3]
The advent of monoclonal antibody technology opened a new avenue for harnessing the potent cytotoxicity of maytansinoids. The core concept was to use an antibody to selectively deliver the cytotoxic agent to cancer cells, thereby sparing healthy tissues. This led to the development of antibody-drug conjugates (ADCs), where a potent "payload" is chemically linked to an antibody that targets a tumor-specific antigen.
To be effectively used in an ADC, maytansine required chemical modification to introduce a linking point for conjugation to an antibody. This led to the synthesis of DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine), a derivative of maytansine with a free thiol group that can be readily conjugated to a linker on an antibody.[1][4] this compound is a stabilized, protected form of DM1 where the reactive thiol group is capped with a methyl disulfide (-SMe) group.[] This capping prevents the formation of DM1 dimers and other unwanted disulfide species during storage and handling, ensuring a consistent and high-quality starting material for the conjugation process.[][6] The methyl disulfide group is readily cleaved during the conjugation reaction to reveal the free thiol of DM1 for attachment to the antibody linker.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine | [] |
| Synonyms | DM1-SSMe | [] |
| CAS Number | 138148-68-2 | [1] |
| Molecular Formula | C₃₆H₅₀ClN₃O₁₀S₂ | [1][7] |
| Molecular Weight | 784.4 g/mol | [1][7] |
| Appearance | Off-white to light yellow solid | [8] |
| Solubility | DMF: 16 mg/mLDMSO: 12 mg/mLDMF:PBS (pH 7.2) (1:5): 0.16 mg/mL | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and darkLong term (months to years): -20 °C | [] |
| In Vitro Potency (IC₅₀) | 0.002 to >3 nM in a panel of cancer cell lines | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the fermentation of the microorganism Actinosynnema pretiosum to produce the precursor molecule, Ansamitocin P-3 (AP3).[2][9] AP3 is then chemically converted to maytansinol, which is subsequently acylated to form DM1. Finally, the thiol group of DM1 is capped to yield this compound.
Synthetic Pathway Overview
The overall synthetic route from Ansamitocin P-3 to this compound is depicted below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 138148-68-2 | BroadPharm [broadpharm.com]
- 6. adooq.com [adooq.com]
- 7. This compound | C36H50ClN3O10S2 | CID 11650734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound CAS:138148-68-2 - Ruixibiotech [ruixibiotech.com]
DM1-SMe: A Technical Guide to a Potent Cytotoxic ADC Payload
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DM1-SMe, a highly potent maytansinoid derivative utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic derivative of maytansine, a natural product that exhibits powerful anti-mitotic activity.[1][2] As a cytotoxic payload for ADCs, this compound is designed for targeted delivery to cancer cells, thereby minimizing systemic toxicity associated with traditional chemotherapy.[3] Its high potency, with activity in the sub-nanomolar range, makes it an effective agent for inducing cancer cell death.[4] this compound is an unconjugated form of DM1, featuring a methyl disulfide group that allows for its conjugation to a linker for subsequent attachment to a monoclonal antibody.[1]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of microtubule polymerization.[5][6] Upon internalization of the ADC by a target cancer cell, the linker is cleaved, releasing the active DM1 payload into the cytoplasm.[1][7] DM1 then binds to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding site.[5] This binding disrupts microtubule dynamics, a critical process for the formation and function of the mitotic spindle during cell division.[5][6]
The interference with microtubule function leads to the arrest of the cell cycle at the G2/M phase, preventing cells from completing mitosis.[6][7] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, leading to the elimination of the cancer cell.[6]
A diagram illustrating the signaling pathway of this compound's mechanism of action is provided below.
Quantitative Data
The potency of this compound has been evaluated across various cancer cell lines. The following tables summarize key quantitative data regarding its in vitro cytotoxicity and the pharmacokinetic properties of ADCs utilizing maytansinoid payloads.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 4.113e-2 (mg/mL) | [8] |
| H2170 | Lung Cancer | 8.284e-3 (mg/mL) | [8] |
| Multiple Human Tumor Cell Lines | Various | 0.003 - 0.01 | [9] |
Table 2: Pharmacokinetic Parameters of Maytansinoid-based ADCs (Preclinical & Clinical)
| ADC | Species | Dose | Clearance (mL/day/kg) | Volume of Distribution (L/kg) | Terminal Half-life (days) | Reference |
| T-DM1 | Rat | 0.3 - 30 mg/kg | N/A | N/A | ~3-4 | [10] |
| T-DM1 | Cynomolgus Monkey | 0.3 - 30 mg/kg | N/A | N/A | ~3-4 | [10] |
| Various ADCs | Human (Phase 1) | Various | N/A | N/A | N/A | [11] |
Note: Pharmacokinetic parameters can vary significantly based on the specific antibody, linker, and tumor model used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and ADCs containing this payload.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound ADC in a cancer cell line.[12][13][14][15]
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound ADC and control antibody
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a negative control.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vivo Xenograft Efficacy Study
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[2][16]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line for tumor implantation
-
Matrigel (optional, to aid tumor formation)
-
This compound ADC, control antibody, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, this compound ADC).
-
-
ADC Administration:
-
Administer the this compound ADC, control antibody, or vehicle intravenously (i.v.) or intraperitoneally (i.p.) according to the study design (e.g., once or twice weekly).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a maximum allowed size or after a predetermined period.
-
Excise tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy. Statistical analysis is performed to determine the significance of the observed differences.
-
Experimental and Logical Workflows
The development and evaluation of an ADC with a this compound payload involves a multi-step process. The following diagrams illustrate a typical experimental workflow and the logical relationship of the bystander effect.
Bystander Effect
The bystander effect refers to the ability of a cytotoxic payload released from a target cell to kill neighboring antigen-negative cells. For DM1, the nature of the linker plays a crucial role. When conjugated via a non-cleavable linker, the resulting active metabolite, lysine-linker-DM1, is highly charged and membrane-impermeable, leading to a minimal bystander effect.[17] This can be advantageous in reducing off-target toxicity but may limit efficacy in heterogeneous tumors.
Conclusion
This compound stands as a pivotal cytotoxic payload in the development of next-generation antibody-drug conjugates. Its potent anti-mitotic mechanism of action, coupled with the ability for targeted delivery, offers a significant therapeutic window for the treatment of various cancers. A thorough understanding of its properties, including its cytotoxicity, pharmacokinetic profile, and the nuances of its bystander effect, is critical for the rational design and successful clinical translation of novel ADCs. This guide provides a foundational resource for researchers and drug developers working to harness the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cetuximab DM1 Antibody-Drug Conjugate Cytotoxicity with Lung Cancer Cell Lines [repository.arizona.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Myotonic Dystrophy Type 1: A Technical Guide for Researchers
A Note on Terminology: It is crucial to distinguish between "DM1" as an abbreviation for Myotonic Dystrophy Type 1, a genetic disorder, and "DM1-SMe," a chemical compound. This compound is an unconjugated form of the maytansinoid DM1 (Mertansine), a potent microtubule inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs) for cancer therapy.[1][][3][4] Current scientific literature does not indicate a role for the chemical this compound in the pathology or treatment of Myotonic Dystrophy Type 1. This guide will focus on the molecular mechanisms of Myotonic Dystrophy Type 1 (DM1).
Executive Summary
Myotonic Dystrophy Type 1 (DM1) is an autosomal dominant neuromuscular disorder characterized by a multisystemic presentation. The genetic basis of DM1 is an unstable expansion of a cytosine-thymine-guanine (CTG) trinucleotide repeat in the 3' untranslated region (3' UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[5][6][7] The pathogenic mechanism is not due to a loss of DMPK protein function, but rather a toxic gain-of-function of the transcribed RNA. This toxic RNA sequesters essential cellular proteins, leading to widespread dysregulation of RNA processing and subsequent cellular dysfunction. This guide provides an in-depth overview of the core molecular pathogenesis of DM1, with a focus on key protein interactions, downstream signaling consequences, and the experimental methodologies used to investigate this complex disease.
The Molecular Pathogenesis of DM1: A Toxic RNA Gain-of-Function
The central event in DM1 pathology is the transcription of the expanded CTG repeat in the DMPK gene into a messenger RNA (mRNA) containing an expanded cytosine-uracil-guanine (CUG) repeat.[5][8] This CUG-expanded RNA adopts a stable hairpin structure, which accumulates in the nucleus to form distinct aggregates known as ribonuclear foci.[9][10][11] These foci are a hallmark of DM1 and serve as a sequestration hub for RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[12][13][14][15][16]
Sequestration of MBNL1 and Splicing Dysregulation
The sequestration of MBNL1 is a critical pathogenic event in DM1.[7][15][17] MBNL1 plays a crucial role in regulating the alternative splicing of numerous pre-mRNAs during the transition from embryonic to adult tissues.[14] By binding to the CUG-expanded RNA, MBNL1 is functionally depleted from the nucleoplasm, preventing it from carrying out its normal splicing regulation.[13][14] This leads to a reversion of splicing patterns to an embryonic state for a multitude of genes, which is a major contributor to the multisystemic symptoms of DM1.[14][18]
Upregulation and Hyperphosphorylation of CUGBP1
In addition to MBNL1 sequestration, DM1 is also characterized by the upregulation and hyperphosphorylation of the CUG-binding protein 1 (CUGBP1).[13][14] The expanded CUG repeats, through a yet to be fully elucidated mechanism, lead to the activation of protein kinase C (PKC), which in turn hyperphosphorylates CUGBP1.[8][14] This phosphorylation increases the stability and activity of CUGBP1.[7][14] The increased activity of CUGBP1, coupled with the functional loss of its antagonist MBNL1, further exacerbates the aberrant alternative splicing seen in DM1.[14][17][18]
Key Signaling Pathways Implicated in DM1
The toxic CUG-expanded RNA and the subsequent dysregulation of MBNL1 and CUGBP1 impact several downstream signaling pathways, contributing to the diverse clinical manifestations of the disease.
Insulin Receptor and Metabolic Dysfunction
One of the most well-characterized splicing defects in DM1 affects the insulin receptor (IR) pre-mRNA.[17][19] The dysregulation of MBNL1 and CUGBP1 leads to the inclusion of an embryonic exon in the IR transcript, resulting in an insulin-resistant form of the receptor.[17] This contributes to the insulin resistance and increased risk of type 2 diabetes frequently observed in individuals with DM1.[19][20]
AMPK/mTORC1 Signaling and Muscle Atrophy
Recent studies have implicated the dysregulation of the AMPK/mTORC1 signaling pathway in the muscle wasting and atrophy characteristic of DM1.[21] In DM1 muscle, the response to energy deprivation is altered, with compromised activation of AMPK and inhibition of mTORC1.[21] This dysregulation is thought to contribute to defects in autophagy and protein degradation.[21]
TWEAK/Fn14 Pathway and Muscle Degeneration
The TWEAK/Fn14 pathway has been identified as a potential contributor to muscle degeneration in DM1.[22] This pathway appears to be activated in DM1 mouse models and in the muscles of individuals with the disease, suggesting its involvement in the progressive muscle damage.[22]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and experimental studies in DM1 research.
| Parameter | Model System | Finding | Reference |
| Cugamycin Efficacy | DM1 patient-derived myotubes | 40% cleavage of DMPK RNA | [23] |
| Cugamycin Efficacy | HSALR mice (10 mg/kg) | 40% reduction in toxic DMPK RNA in hindlimb muscles | [23] |
| rSM Efficacy | Animal model of DM1 | Reversal of myotonia | [24] |
| This compound IC50 | Panel of human tumor cell lines | 0.003 to 0.01 nM | [4][25] |
| DM1 Quantitation Range | Human serum (LC-MS/MS) | 0.200-200 ng/mL | [26] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in DM1. Below are protocols for key experiments cited in the literature.
In Situ Hybridization and Immunohistochemistry for Foci and MBNL1 Colocalization
This protocol is adapted from studies investigating the formation of ribonuclear foci and the sequestration of MBNL proteins.[9]
-
Tissue Preparation: Human fetal tissues or tissues from transgenic mouse models are fixed in 4% paraformaldehyde, cryoprotected in sucrose, and embedded in OCT compound. 10-μm cryosections are prepared.
-
In Situ Hybridization (ISH):
-
Sections are post-fixed, acetylated, and permeabilized.
-
Hybridization is performed overnight at 65°C with a digoxigenin (DIG)-labeled probe specific for the CUG repeats.
-
Post-hybridization washes are conducted to remove unbound probe.
-
The DIG signal is detected using an anti-DIG antibody conjugated to a fluorescent reporter.
-
-
Immunohistochemistry (IHC):
-
Following ISH, sections are blocked with a serum-containing buffer.
-
Incubation with a primary antibody against MBNL1 or MBNL2 is performed overnight at 4°C.
-
A fluorescently labeled secondary antibody is used for detection.
-
-
Imaging: Sections are mounted with a DAPI-containing medium and imaged using a confocal microscope to assess the colocalization of the CUG repeat RNA foci and MBNL proteins.
Quantitative Analysis of DM1 (Mertansine) in Human Serum by LC-MS/MS
This protocol is for the quantification of the maytansinoid DM1, which as previously noted, is distinct from Myotonic Dystrophy Type 1. This method is relevant for pharmacokinetic studies of antibody-drug conjugates.[26]
-
Sample Preparation:
-
Human serum samples (0.25 mL) are treated with a reducing agent (tris(2-carboxyethyl)phosphine, TCEP) to cleave any disulfide bonds.
-
The free thiol group on DM1 is then blocked with N-ethylmaleimide (NEM) to form a stable DM1-NEM adduct.
-
The samples are diluted with acetonitrile.
-
-
On-line Solid Phase Extraction (SPE): The prepared sample is loaded onto a C18 SPE cartridge to concentrate the analyte and remove interfering substances.
-
Liquid Chromatography (LC): The analyte is eluted from the SPE cartridge and separated on a C18 analytical column (150x4.6mm, 3µm) using a 10-minute gradient.
-
Tandem Mass Spectrometry (MS/MS): The DM1-NEM adduct is detected using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.
-
Quantification: The concentration of DM1 is back-calculated from the amount of DM1-NEM detected, using a standard curve.
Visualizing DM1 Pathophysiology
The following diagrams illustrate the core molecular pathways and experimental workflows in DM1 research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [shop.labclinics.com]
- 5. New means for managing myotonic dystrophy | Drug Discovery News [drugdiscoverynews.com]
- 6. Multisystem Symptoms in Myotonic Dystrophy Type 1: A Management and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutics Development in Myotonic Dystrophy Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sense and Antisense DMPK RNA Foci Accumulate in DM1 Tissues during Development | PLOS One [journals.plos.org]
- 10. Myotonic Dystrophy: RNA Pathogenesis Comes into Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms in DM1 — a focus on foci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DM1 repeat-expanded RNAs confer RNA toxicity as individual nuclear-retained RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pathogenic mechanisms of myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pathogenic mechanisms of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Muscleblind-like protein 1 nuclear sequestration is a molecular pathology marker of DM1 and DM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dynamic Combinatorial Selection of Molecules Capable of Inhibiting the (CUG) Repeat RNA – MBNL1 Interaction in vitro: Discovery of Lead Compounds Targeting Myotonic Dystrophy (DM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MBNL1 is the primary determinant of focus formation and aberrant insulin receptor splicing in DM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Small Molecules Which Improve Pathogenesis of Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DM1 | Myotonic Dystrophy Foundation [myotonic.org]
- 20. mdpi.com [mdpi.com]
- 21. AMPK/mTORC1 Signaling as a Therapeutic Target for DM1 | Myotonic Dystrophy Foundation [myotonic.org]
- 22. Possible Muscle Damage Pathway Identified in DM | Myotonic Dystrophy Foundation [myotonic.org]
- 23. Targeting Toxic RNA in DM1 with a Small Molecule Drug | Myotonic Dystrophy Foundation [myotonic.org]
- 24. arrakistx.com [arrakistx.com]
- 25. This compound | Unconjugated DM1 | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 26. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DM1-SMe: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM1-SMe, a derivative of the potent microtubule inhibitor maytansine, is a key cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs). Its high cytotoxicity, combined with a chemical structure amenable to linker attachment, makes it a valuable tool in targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
This compound, also known as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine, is a maytansinoid derivative characterized by a 19-membered ansa macrolide ring. The "SMe" designation refers to the methyl disulfide group, which serves as a reactive handle for conjugation to antibodies or other targeting moieties.
| Property | Value | Reference |
| Chemical Formula | C36H50ClN3O10S2 | [] |
| Molecular Weight | 784.38 g/mol | [][2] |
| CAS Number | 138148-68-2 | [2] |
| IUPAC Name | N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine | [] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility | Soluble in DMSO, DMF | [2] |
| Storage | Store at -20°C for long-term stability | [2] |
Mechanism of Action: Microtubule Disruption
The primary mechanism of action of this compound is the potent inhibition of microtubule polymerization.[2][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[4]
Interaction with Tubulin
This compound exerts its effect by binding to tubulin, the protein subunit of microtubules.[3][4][5] This binding occurs at the vinca alkaloid binding site. The binding of this compound to tubulin prevents the assembly of tubulin dimers into microtubules and promotes the disassembly of existing microtubules.[5] This suppression of microtubule dynamics is the key to its cytotoxic activity.[4][5]
The following diagram illustrates the proposed mechanism of action:
Quantitative Biological Activity
This compound is a highly potent cytotoxic agent with activity in the nanomolar to picomolar range against various cancer cell lines.[6][7] Its affinity for tubulin is also in the nanomolar range.
| Parameter | Value | Cell Line/Condition | Reference |
| IC50 (Cytotoxicity) | 0.003 - 0.01 nM | Panel of human tumor cell lines | [6][7] |
| IC50 for Mitotic Arrest | 330 pM | MCF7 cells | [4] |
| KD (Binding to soluble tubulin) | 0.93 ± 0.22 µM | Bovine brain tubulin | [3][5] |
| KD (High-affinity binding to microtubules) | 0.1 µM | Microtubules | [4][5] |
Biotransformation and Metabolism
Once released inside the cell, this compound can undergo metabolic transformations. The metabolism of maytansinoids like DM1 primarily occurs in the liver and can involve oxidation, hydrolysis, and conjugation with glutathione. These metabolic processes can lead to the formation of various metabolites with potentially altered cytotoxic activity. Understanding the biotransformation of this compound is crucial for evaluating the overall efficacy and safety profile of ADCs that utilize this payload.
The following diagram outlines the general metabolic pathways for maytansinoids:
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is a complex multi-step process that is typically proprietary. However, the general approach involves the modification of maytansinol at the C-3 position. This involves the acylation of the C-3 hydroxyl group with a linker precursor that contains the methyl disulfide functionality. The synthesis requires expertise in natural product chemistry and purification techniques such as HPLC.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Microplate reader capable of reading absorbance at 340 nm and maintaining a constant temperature of 37°C.
Procedure:
-
Reconstitute lyophilized tubulin in general tubulin buffer on ice to the desired concentration (e.g., 3 mg/mL).
-
Prepare the polymerization reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin polymerization mixture to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes.
-
Plot the absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and plot the results against the drug concentration to determine the IC50 value.
The following diagram outlines the workflow for a typical in vitro cytotoxicity assay:
Conclusion
This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its chemical properties make it suitable for conjugation to antibodies, enabling the development of targeted cancer therapies with improved efficacy and reduced systemic toxicity. The experimental protocols provided in this guide offer a framework for the evaluation of this compound and its conjugates in a research and drug development setting. A thorough understanding of its chemical structure, biological activity, and metabolic fate is essential for the successful application of this powerful molecule in the fight against cancer.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [shop.labclinics.com]
- 7. chembk.com [chembk.com]
The Impact of DM1-SMe on Tubulin Polymerization Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM1-SMe, a synthetic derivative of the potent microtubule-targeting agent maytansine, is a critical component of antibody-drug conjugates (ADCs) in development for cancer therapeutics.[1] Its mechanism of action involves the intricate disruption of microtubule dynamics, a process essential for cell division and other vital cellular functions. This technical guide provides an in-depth analysis of the kinetic impact of this compound on tubulin polymerization, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction to this compound and Microtubule Dynamics
Microtubules are highly dynamic polymers of αβ-tubulin heterodimers that play a central role in cell structure, intracellular transport, and the formation of the mitotic spindle.[1] The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shortening (depolymerization), is crucial for their physiological functions.[1] Disruption of this delicate equilibrium is a validated strategy in cancer therapy.
This compound, the S-methyl ether derivative of DM1, is a maytansinoid designed for conjugation to monoclonal antibodies, enabling targeted delivery to tumor cells.[2][] Once internalized, the active drug is released and exerts its cytotoxic effects by interfering with microtubule function.[1] Unlike some microtubule-targeting agents that cause wholesale depolymerization or stabilization, this compound acts as a potent suppressor of microtubule dynamic instability, even at sub-stoichiometric concentrations.[1][4]
Quantitative Impact of this compound on Tubulin Polymerization
The interaction of this compound with tubulin and microtubules has been characterized through various in vitro assays, yielding critical quantitative data on its binding affinity and its effects on polymerization kinetics.
Table 1: Binding Affinity of S-methyl DM1 to Tubulin and Microtubules
| Parameter | Value | Notes |
| Dissociation Constant (KD) for Tubulin | 0.93 ± 0.2 µmol/L | Determined by intrinsic fluorescence quenching.[4][5] |
| High-Affinity Binding Sites on Microtubules | ~37 sites per microtubule | |
| Dissociation Constant (KD) for High-Affinity Microtubule Sites | 0.1 ± 0.05 µmol/L | This high-affinity binding is believed to occur at the microtubule ends and is central to the suppression of dynamic instability.[2][4] |
| Low-Affinity Binding to Microtubules/Aggregates (KD) | 2.2 ± 0.2 µmol/L | Observed at higher concentrations.[2] |
Table 2: Effect of S-methyl DM1 on Microtubule Polymerization and Dynamic Instability
| Parameter | Concentration | Effect |
| Half-maximal Inhibition of Microtubule Assembly (IC50) | 4 ± 0.1 µmol/L | S-methyl DM1 is a weaker inhibitor of overall polymer mass compared to maytansine (IC50 = 1 ± 0.02 µmol/L).[5] |
| Suppression of Overall Microtubule Dynamicity | 100 nmol/L | 84% suppression.[4][5] |
| Effect on Dynamic Instability Parameters | 100 nmol/L | Strong suppression of growth rate, shortening rate, catastrophe frequency, and rescue frequency.[1] |
Mechanism of Action: Suppression of Microtubule Dynamics
The primary mechanism by which this compound exerts its anti-mitotic effects is through the potent suppression of microtubule dynamic instability.[1] This is achieved by binding to the ends of microtubules, effectively "poisoning" them and preventing the addition and removal of tubulin subunits.[1]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the increase in light scattering as tubulin heterodimers polymerize into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Preparation of Tubulin Stock: Resuspend lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Preparation of Reaction Mixture: On ice, prepare the polymerization reaction mixture containing tubulin, 1 mM GTP, and 10% glycerol in General Tubulin Buffer.
-
Compound Addition: Add this compound (or vehicle control) to the reaction mixture to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all samples and typically below 1%.
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.
-
Data Acquisition: Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes in the temperature-controlled spectrophotometer.[6][7]
Analysis of Microtubule Dynamic Instability by Video Microscopy
This advanced technique allows for the direct observation and quantification of the effects of this compound on individual microtubule dynamics.
Materials:
-
MAP-free tubulin
-
Axoneme seeds (as nucleation centers)
-
Polymerization buffer (e.g., PEM buffer)
-
GTP
-
This compound
-
Video-enhanced differential interference contrast (DIC) microscope equipped with a temperature-controlled stage
Procedure:
-
Microtubule Seeding: Adsorb axoneme fragments onto a microscope slide.
-
Polymerization Reaction: Introduce a solution of MAP-free tubulin, GTP, and the desired concentration of this compound into the flow cell at 37°C.
-
Live Imaging: Record time-lapse images of individual microtubules growing from the axoneme seeds using video-enhanced DIC microscopy.
-
Data Analysis: Trace the ends of individual microtubules over time to determine the following parameters:
-
Growth Rate: The speed of microtubule elongation.
-
Shortening Rate: The speed of microtubule depolymerization.
-
Catastrophe Frequency: The frequency of transition from a growing to a shortening state.
-
Rescue Frequency: The frequency of transition from a shortening to a growing state.
-
Conclusion
This compound is a highly potent inhibitor of microtubule function that operates primarily by suppressing the dynamic instability of these crucial cellular polymers. Its high-affinity binding to the ends of microtubules prevents the normal cycle of tubulin addition and loss, leading to mitotic arrest and subsequent apoptosis in cancer cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug developers working with maytansinoids and other microtubule-targeting agents. Understanding the precise kinetic impact of these compounds on tubulin polymerization is essential for the rational design and optimization of next-generation ADCs and other anti-cancer therapies.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
The Rise of Maytansinoids: A Technical Guide to the Discovery and Development of Derivatives like DM1-SMe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating journey of maytansinoid derivatives, from their initial discovery to their pivotal role in modern cancer therapeutics. We delve into the core scientific principles, detailing the synthesis, mechanism of action, and preclinical evaluation of potent derivatives like DM1-SMe, a key metabolite of maytansinoid-based antibody-drug conjugates (ADCs).
A Historical Perspective: From Plant Isolate to Potent Payload
The story of maytansinoids begins in the 1970s with the isolation of maytansine from the Ethiopian shrub Maytenus serrata by the National Cancer Institute (NCI).[1] Maytansine, an ansa macrolide, demonstrated remarkable cytotoxic activity against numerous tumor cell lines by inhibiting microtubule assembly.[1][2] This discovery sparked significant interest in its potential as a cancer therapeutic.
However, early clinical trials with maytansine were disappointing due to severe systemic toxicities, including neurotoxicity and hepatotoxicity, which limited its therapeutic window.[2] This challenge paved the way for a new strategy: targeted delivery. The advent of monoclonal antibodies offered a promising approach to selectively deliver these highly potent cytotoxic agents to cancer cells, minimizing off-target effects. This led to the development of maytansinoid derivatives, or "maytansinoids," specifically designed for conjugation to antibodies, giving rise to the era of Antibody-Drug Conjugates (ADCs).
A significant breakthrough in ensuring a sustainable supply for research and development came with the discovery of ansamitocin P-3, a structurally related maytansinoid produced by the microorganism Actinosynnema pretiosum.[3][4] Ansamitocin P-3 serves as a crucial precursor for the semi-synthesis of key maytansinoid derivatives used in ADCs.[3][4]
The Advent of DM1 and its Metabolite, this compound
To facilitate conjugation to antibodies, maytansine was chemically modified to introduce a thiol group, leading to the creation of DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine). DM1 retains the potent microtubule-disrupting activity of maytansine but possesses a handle for stable linkage to antibodies.
When a DM1-containing ADC is internalized by a cancer cell and undergoes lysosomal degradation, various metabolites are generated. One of the key metabolites is This compound (N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine), where the sulfhydryl group of DM1 is capped with a methyl group.[5][6] Understanding the formation and activity of this compound is crucial for comprehending the overall efficacy and potential bystander effect of DM1-based ADCs. While the lysine-linker-DM1 adduct is a primary intracellular catabolite, the generation of membrane-permeable metabolites can influence the killing of adjacent, antigen-negative tumor cells.[7][8]
Mechanism of Action: Disrupting the Cellular Scaffolding
Maytansinoids exert their potent cytotoxic effects by targeting tubulin, the fundamental protein subunit of microtubules.[2][9] Microtubules are dynamic polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.
The binding of maytansinoids to tubulin inhibits its polymerization, leading to a disruption of microtubule dynamics.[2][9] This interference with the cell's cytoskeletal machinery triggers a cascade of events culminating in cell death.
References
- 1. A mechanistic pharmacokinetic model elucidating the disposition of trastuzumab emtansine (T-DM1), an antibody-drug conjugate (ADC) for treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats [mdpi.com]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Site of DM1-SMe on Tubulin Subunits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the potent microtubule inhibitor DM1-SMe and its target, the tubulin protein. This compound, a derivative of the natural product maytansine, is a critical cytotoxic payload used in antibody-drug conjugates (ADCs) for targeted cancer therapy. A thorough understanding of its binding site and mechanism of action is paramount for the rational design of next-generation anticancer agents.
The this compound Binding Site: A Novel Pocket on β-Tubulin
High-resolution X-ray crystallography studies have definitively located the binding site of maytansinoids, including this compound, to a novel pocket on the β-tubulin subunit .[1][2] This site, now often referred to as the "maytansine site," is distinct from the well-characterized colchicine, taxane, and vinca alkaloid domains, although it can interfere with the binding of vinblastine.[1][2][3][4]
The binding pocket is situated at the longitudinal interface between two adjacent αβ-tubulin heterodimers within a microtubule protofilament.[1][4] Specifically, the binding of this compound sterically obstructs the formation of longitudinal contacts between the β-tubulin of one dimer and the α-tubulin of the next, thereby preventing microtubule elongation.[1][4] Structural data reveal that the pocket is primarily formed by loops S3-H3, S5-H5, and H11-H11′ of β-tubulin.[4] The C3 ester side chain of the maytansinoid plays a critical role in its activity, with intramolecular interactions fixing the molecule into a bioactive conformation that enhances binding affinity.[5]
Mechanism of Action: From Binding to Mitotic Arrest
The binding of this compound to the maytansine site on β-tubulin initiates a cascade of events that culminates in cell death. The primary mechanism is the potent suppression of microtubule dynamics.[6][7][8]
-
Inhibition of Polymerization: By physically blocking the longitudinal interface, this compound inhibits the addition of new tubulin dimers to the growing plus-ends of microtubules.[1] At higher concentrations, it can also sequester soluble tubulin heterodimers into assembly-incompetent complexes.[1]
-
Suppression of Dynamic Instability: At sub-nanomolar concentrations, this compound acts as a "microtubule end poison".[6] It binds to a small number of high-affinity sites at the microtubule tips, suppressing nearly all parameters of dynamic instability, including the rates of growth and shortening and the frequencies of catastrophe (switching from growth to shortening) and rescue (switching from shortening to growth).[6][8]
-
Mitotic Arrest and Apoptosis: The disruption of the highly regulated microtubule dynamics required for the formation and function of the mitotic spindle leads to a robust G2/M phase cell cycle arrest.[9][10] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11]
Quantitative Binding Data
This compound exhibits differential binding affinity for soluble tubulin dimers versus assembled microtubules, a key feature of its mechanism. The high-affinity binding to microtubule ends is responsible for its potent suppression of dynamics at low concentrations.[8][12]
| Parameter | Target | Value | Reference(s) |
| Dissociation Constant (Kd) | Soluble αβ-Tubulin | 0.93 ± 0.22 µM | [7][8][12][13] |
| Dissociation Constant (Kd) | High-Affinity Sites on Microtubules | 0.1 ± 0.05 µM | [6][7][10][12] |
| Stoichiometry | High-Affinity Sites per Microtubule | ~37 | [6][7][12] |
Note: S-methyl DM1 binds to high-affinity sites on microtubules approximately 20-fold more strongly than vinblastine.[6][12]
Key Experimental Protocols
The characterization of the this compound binding site and its effects on tubulin relies on several key biochemical and structural biology techniques.
This assay measures the effect of a compound on the assembly of tubulin into microtubules. It can be performed by monitoring changes in light scattering (turbidity) or fluorescence.
-
Principle: Light scattering at 340 nm increases proportionally to the mass of microtubule polymer formed.[14][15] Alternatively, a fluorescent reporter like DAPI, which preferentially binds to polymerized tubulin, can be used to monitor polymerization via increased fluorescence.[16]
-
Reagents:
-
Purified tubulin (>99%), reconstituted to 2-3 mg/mL.
-
Polymerization Buffer (e.g., G-PEM: 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂).[14]
-
GTP (1 mM final concentration).
-
Glycerol (e.g., 10%) as a polymerization enhancer.
-
Test compound (this compound) and controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer).
-
-
Procedure:
-
Reconstitute tubulin on ice in ice-cold polymerization buffer.
-
Add GTP to the tubulin solution.
-
Pipette the test compound (e.g., this compound at various concentrations) into a pre-warmed 96-well plate.
-
Add the tubulin/GTP mixture to the wells to initiate the reaction.
-
Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.
-
Record absorbance at 340 nm or fluorescence intensity at appropriate wavelengths every 60 seconds for 60-90 minutes.[14][17]
-
Data Analysis: Plot absorbance/fluorescence versus time. The inhibition of polymerization is observed as a decrease in the maximum signal (Vmax) and/or a reduction in the polymerization rate compared to a vehicle control.
-
This method is used to determine the binding affinity (Kd) of a ligand to soluble, unpolymerized tubulin.
-
Principle: The intrinsic fluorescence of tryptophan residues in tubulin changes upon ligand binding. This change can be measured and used to calculate the dissociation constant.
-
Reagents:
-
Purified tubulin (~3 µM).
-
Binding Buffer (e.g., PEM buffer).
-
This compound at a range of concentrations (e.g., 1-20 µM).[13]
-
-
Procedure:
-
Incubate a fixed concentration of tubulin with varying concentrations of this compound.
-
Allow the reaction to reach equilibrium (e.g., 45 minutes at 30°C).[13]
-
Measure the tryptophan fluorescence intensity (Excitation ~295 nm, Emission ~335 nm).
-
Data Analysis: The change in fluorescence is plotted against the ligand concentration. The data are then fitted to a single-site binding model to determine the Kd. A common method is to use a linear regression plot of the inverse of fractional receptor occupancy versus the inverse of the free ligand concentration.[12][13]
-
This assay determines the binding affinity and stoichiometry of a ligand to pre-formed, steady-state microtubules.
-
Principle: Radiolabeled ligand ([³H]S-methyl DM1) is incubated with microtubules. The microtubules and any bound ligand are then separated from the unbound ligand by ultracentrifugation through a glycerol cushion. The amount of bound radioactivity is quantified.
-
Reagents:
-
Microtubule protein (tubulin plus microtubule-associated proteins, MAPs) to form stable microtubules.
-
Radiolabeled [³H]S-methyl DM1.
-
Polymerization buffer with GTP.
-
Glycerol cushion (e.g., 50% w/v glycerol in buffer).
-
-
Procedure:
-
Polymerize microtubule protein to a steady state at 37°C.
-
Incubate the pre-formed microtubules with varying concentrations of [³H]S-methyl DM1 for 1 hour.[18]
-
Layer the mixture onto a glycerol cushion in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., >100,000 x g) to pellet the microtubules through the cushion, leaving unbound ligand in the supernatant.
-
Aspirate the supernatant and wash the pellet.
-
Resuspend the pellet and quantify the amount of protein (e.g., by Bradford assay) and the amount of radioactivity (by liquid scintillation counting).
-
Data Analysis: Perform a Scatchard analysis, plotting the ratio of bound/free ligand versus the concentration of bound ligand. This plot can reveal the presence of different binding site classes (e.g., high and low affinity) and allows for the calculation of Kd and the number of binding sites (Bmax).[12][18]
-
References
- 1. pnas.org [pnas.org]
- 2. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of maytansine to tubulin: competition with other mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Intracellular Processing of DM1-SMe-Containing Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular journey of Antibody-Drug Conjugates (ADCs) containing the maytansinoid derivative DM1, conjugated via a stable thioether linkage, commonly resulting from the use of an SMCC linker. This class of ADCs, exemplified by Ado-trastuzumab emtansine (T-DM1), leverages the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to target cancer cells. Understanding the intricate sequence of events from cell surface binding to payload-induced apoptosis is critical for the rational design and optimization of next-generation ADCs.
Core Mechanism of Action: A Stepwise Intracellular Pathway
The therapeutic efficacy of a DM1-SMe-containing ADC is contingent upon a series of precisely orchestrated intracellular events. The non-cleavable nature of the thioether bond means that the release of the active cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[1][2]
The process unfolds as follows:
-
Antigen Binding: The ADC circulates in the bloodstream until the monoclonal antibody (mAb) component recognizes and binds with high affinity to a specific target antigen overexpressed on the surface of a cancer cell.[3][4]
-
Receptor-Mediated Endocytosis: Upon binding, the cell initiates receptor-mediated endocytosis, internalizing the entire ADC-antigen complex into an early endosome.[1][3][5] This is a critical rate-limiting step for the efficacy of the ADC.
-
Intracellular Trafficking: The endosome containing the complex matures and traffics through the endosomal-lysosomal pathway.[6][7] This process involves the acidification of the vesicle.
-
Lysosomal Fusion and Degradation: The late endosome fuses with a lysosome, an organelle containing a host of acidic proteases (e.g., Cathepsins).[8][9] Inside the highly acidic and enzymatic environment of the lysosome, the antibody component of the ADC is completely degraded.[1][10]
-
Payload Catabolite Release: The proteolytic degradation of the antibody liberates the active cytotoxic catabolite. For an ADC using an SMCC linker, this primary active catabolite is Lysine-SMCC-DM1 (Lys-MCC-DM1), which consists of the DM1 payload, the linker, and the lysine residue to which it was attached.[6][10][11][12]
-
Cytosolic Translocation and Target Engagement: The Lys-SMCC-DM1 catabolite is transported from the lysosome into the cytoplasm. Once in the cytosol, it exerts its potent cytotoxic effect by binding to tubulin at the microtubule tips.[13][14]
-
Disruption of Microtubule Dynamics: The binding of the DM1 catabolite to tubulin suppresses the dynamic instability of microtubules, inhibiting both their growth and shortening.[6][13] This disruption of the microtubule network is the ultimate mechanism of cytotoxicity.
-
Cell Cycle Arrest and Apoptosis: The interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.[1][14]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the processing and efficacy of this compound-containing ADCs, compiled from various preclinical studies.
Table 1: Cellular Processing Rates of a Trastuzumab-Maytansinoid ADC (TM-ADC)
| Cell Line (High HER2 Expression) | Internalization Half-Life (hours) | Degradation Half-Life (hours) | Efflux Half-Life (hours) |
|---|---|---|---|
| BT-474 | 6 - 14 | 18 - 25 | 44 - 73 |
| NCI-N87 | 6 - 14 | 18 - 25 | 44 - 73 |
| SK-BR-3 | 6 - 14 | 18 - 25 | 44 - 73 |
Data sourced from studies on a TM-ADC similar to T-DM1.[10][15]
Table 2: In Vitro Cytotoxicity of Maytansinoid Payloads
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | A-375 (Melanoma) | 0.029 |
| This compound | COLO 205 (Colon) | 0.014 |
IC50 values represent the concentration required to inhibit cell growth by 50%.[2] this compound exhibits potent cytotoxicity at nanomolar concentrations across various cancer cell lines.[16]
Table 3: Pharmacokinetics of T-DM1 in Humans
| Parameter | T-DM1 Conjugate | Total Trastuzumab |
|---|---|---|
| Clearance Rate (mL/kg/day) | 7 - 13 | 3 - 6 |
| Half-Life (days) | ~4 | 9 - 11 |
Data from four clinical studies of single-agent T-DM1. The faster clearance of the ADC compared to the total antibody suggests some degree of drug deconjugation in circulation.[17]
Table 4: Relationship Between Target Expression and Intracellular Payload Exposure
| Cell Line | HER2 Receptors per Cell (approx.) | Relative Released MMAE Exposure (Linear Relationship, R² > 0.9) |
|---|---|---|
| SKBR-3 | 800,000 | High |
| MDA-MB-453 | 250,000 | Medium-High |
| MCF-7 | 50,000 | Medium-Low |
| MDA-MB-468 | 10,000 | Low |
This study, using a different payload (MMAE), demonstrates the strong quantitative relationship between antigen density and the intracellular concentration of the released payload. A similar principle applies to DM1-based ADCs.[18]
Mandatory Visualizations
Signaling and Processing Pathway
Caption: Intracellular processing pathway of a this compound-containing ADC.
General Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of ADCs.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments used to characterize the intracellular processing of this compound ADCs.
Protocol 1: ADC Internalization and Lysosomal Trafficking Assay
Objective: To visualize and quantify the internalization of the ADC and its co-localization with lysosomes.
Methodology: This protocol utilizes a pH-sensitive dye for tracking endocytosis and a lysosomal marker for co-localization analysis via confocal microscopy.
-
Cell Seeding: Plate target antigen-expressing cells (e.g., HER2-positive SKBR3 cells) on glass-bottom culture dishes and allow them to adhere overnight.
-
ADC Labeling (Optional but Recommended): Covalently label the ADC with a pH-sensitive dye such as pHrodo Red or Green.[7] These dyes are non-fluorescent at neutral extracellular pH but fluoresce brightly in the acidic environment of endosomes and lysosomes, providing a direct signal of internalization.[7] Alternatively, a constitutively fluorescent dye like Alexa Fluor 488 can be used, requiring quenching or acid-washing steps to distinguish internalized from surface-bound ADC.
-
Lysosome Staining: Pre-incubate the cells with a lysosomal tracking dye (e.g., LysoTracker Green if using a red-fluorescent ADC) according to the manufacturer's instructions.
-
Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 1-10 µg/mL).
-
Negative Control (Surface Binding): Incubate a set of cells at 4°C for 30-60 minutes. Low temperature permits binding but inhibits active endocytosis.
-
Time Course (Internalization): Incubate cells at 37°C and acquire images at various time points (e.g., 1, 4, 8, 24 hours) to monitor the progression of internalization and trafficking.[19]
-
-
Imaging: Wash the cells with PBS to remove unbound ADC. Acquire z-stack images using a confocal microscope. The channel for the ADC fluorescence will indicate its location, while the lysosomal tracker channel will identify lysosomes.
-
Analysis:
-
Qualitative: Overlay the images from the ADC and lysosome channels. Yellow pixels (in a red/green overlay) indicate co-localization, confirming the ADC has reached the lysosomal compartment.[20]
-
Quantitative (Flow Cytometry): For a higher-throughput analysis of total internalization, cells can be treated with the pHrodo-labeled ADC and analyzed by flow cytometry. The increase in mean fluorescence intensity over time corresponds to the extent of internalization.[7]
-
Protocol 2: Lysosomal Catabolism and Payload Release Assay
Objective: To quantify the release of the active catabolite (Lys-SMCC-DM1) from the ADC following processing by target cells.
Methodology: This protocol involves incubating the ADC with target cells, extracting the intracellular contents, and quantifying the catabolite using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Cell Culture: Grow a sufficient number of target cells in large-format culture flasks to ensure enough material for extraction.
-
ADC Treatment: Treat the cells with the this compound ADC at a specified concentration and incubate at 37°C for a set period (e.g., 24, 48, or 72 hours) to allow for internalization and processing.
-
Cell Harvesting and Lysis:
-
Harvest the cells, washing thoroughly with ice-cold PBS to remove any non-internalized ADC.
-
Lyse the cells using a suitable lysis buffer or by sonication.
-
Collect both the cell lysate and the culture medium, as some catabolites may be effluxed from the cell.[21]
-
-
Sample Preparation:
-
Perform a protein precipitation step on the lysate and medium samples (e.g., with cold acetonitrile) to remove large proteins.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the small molecule catabolites.
-
Dry the supernatant under vacuum and reconstitute in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Develop a specific Multiple Reaction Monitoring (MRM) method to detect and quantify the parent ADC (if desired), the Lys-SMCC-DM1 catabolite, and potentially free DM1.[22]
-
Use a synthetic standard of Lys-SMCC-DM1 to create a standard curve for absolute quantification.[21]
-
-
Data Analysis: Calculate the concentration of the Lys-SMCC-DM1 catabolite in both the intracellular and extracellular (medium) fractions. This provides a quantitative measure of the rate and extent of ADC catabolism.[11][23]
Alternative Method: A highly sensitive competitive ELISA can also be developed using an anti-maytansinoid antibody to detect and quantify maytansinoid-containing catabolites.[21]
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC by measuring its half-maximal inhibitory concentration (IC50).
Methodology: A standard cell viability assay is used to measure the dose-dependent effect of the ADC on the proliferation of target cancer cells.
-
Cell Seeding: Seed target cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3-5 days). Allow cells to adhere overnight.
-
ADC Dilution Series: Prepare a serial dilution of the this compound ADC in culture medium. A typical concentration range might be from 100 µg/mL down to 0.01 ng/mL. Also include an untreated control and a non-targeting ADC control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various ADC concentrations.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).
-
Viability Assessment:
-
Add a cell viability reagent (e.g., MTS, MTT, or a resazurin-based reagent like PrestoBlue) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the untreated control wells (representing 100% viability).
-
Plot the cell viability (%) against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of ADC that causes 50% inhibition of cell growth.[4]
-
References
- 1. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design [dspace.mit.edu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-biolabs.com [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Catabolism of antibody drug conjugates and characterization methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Small Molecules in Targeting r(CUG) Repeat Expansions in Myotonic Dystrophy Type 1: A Technical Overview
A Note on Nomenclature: It is important to clarify a potential point of confusion regarding the term "DM1-SMe." Scientific literature identifies this compound as a potent microtubule inhibitor, a maytansinoid derivative used as a cytotoxic payload in antibody-drug conjugates (ADCs) for cancer therapy[1][]. The "DM1" in this context refers to a derivative of maytansine and is not associated with Myotonic Dystrophy type 1 (DM1)[1]. This guide will focus on small molecules specifically designed to target the pathogenic RNA repeats in Myotonic Dystrophy type 1.
Myotonic Dystrophy type 1 (DM1) is a progressive, multisystemic genetic disorder caused by an expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the dystrophia myotonica protein kinase (DMPK) gene[3][4]. When transcribed into messenger RNA (mRNA), these expanded repeats, denoted as r(CUG)exp, form a toxic hairpin structure[3][5]. This toxic RNA sequesters essential cellular proteins, most notably the Muscleblind-like 1 (MBNL1) splicing regulator, leading to widespread alternative splicing defects, the formation of nuclear foci, and the complex pathology of DM1[3][5]. This technical guide provides an in-depth analysis of the current landscape of small molecules engineered to combat the effects of r(CUG) repeat expansions, with a focus on their mechanisms of action, experimental validation, and therapeutic potential.
Mechanism of Action of Small Molecules Targeting r(CUG)exp
The primary strategy for small molecule intervention in DM1 is to disrupt the pathogenic activity of the r(CUG)exp RNA. This is achieved through several key mechanisms:
-
Binding and Disruption of RNA Structure: Small molecules are designed to selectively bind to the r(CUG)exp hairpin structure. This binding can prevent the sequestration of MBNL1 and other RNA-binding proteins, thereby liberating them to perform their normal cellular functions[5][6].
-
Targeted Cleavage of r(CUG)exp: A more direct approach involves the use of bifunctional small molecules. These molecules consist of an RNA-binding domain that recognizes the r(CUG)exp and a cleavage module that degrades the toxic RNA[5]. An example of such a molecule is Cugamycin, which is a conjugate of an r(CUG)exp-binding small molecule and the RNA-cleaving agent bleomycin A5[5].
-
Inhibition of the MBNL1-r(CUG)exp Interaction: Some small molecules are designed to directly compete with MBNL1 for binding to the r(CUG)exp, thus preventing the formation of the pathogenic RNA-protein complex.
The overarching goal of these interventions is to restore normal alternative splicing patterns, reduce the formation of nuclear foci, and ultimately alleviate the clinical manifestations of DM1.
Signaling Pathways and Experimental Workflows
The development and validation of small molecules for DM1 involve a series of well-defined experimental steps, from initial screening to in vivo testing. The following diagrams illustrate the core signaling pathway in DM1 and a typical workflow for evaluating a candidate small molecule.
Caption: Pathogenic cascade in DM1.
Caption: Drug discovery workflow for DM1.
Quantitative Data on Small Molecule Effects
The efficacy of small molecules targeting r(CUG)exp has been quantified in various preclinical models. The following tables summarize key findings for representative compounds.
| Compound | Model System | Concentration | Effect on r(CUG)exp RNA Levels | Splicing Rescue | Reference |
| Cugamycin | DM1 Patient-Derived Myotubes | 1 µM | ~40% reduction | ~40% rescue of splicing defects | [5] |
| Compound 1b | DM1 Patient-Derived Myotubes | 5 µM | 41 ± 8% reduction of DMPK transcript | Dose-dependent improvement | [7] |
| Compound 1 | DM1-affected cells | Not specified | Not applicable (non-cleaving) | Rescue of MBNL1 exon 5 splicing defects | [6] |
| Compound | Model System | Effect on Nuclear Foci | Phenotypic Rescue | Reference | | :--- | :--- | :--- | :--- | | Cugamycin | DM1 Mouse Model | Reduction in foci | Reversal of myotonia |[5] | | Compound 1 | DM1 cells | Reduction in the number of r(CUG)exp nuclear foci | Not applicable |[6] |
Detailed Experimental Protocols
RNA Fluorescence In Situ Hybridization (RNA-FISH) for Nuclear Foci Visualization
-
Objective: To visualize and quantify the number and intensity of r(CUG)exp nuclear foci in cells.
-
Cell Culture: DM1 patient-derived fibroblasts or myotubes are cultured on glass coverslips.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 10 minutes, followed by permeabilization with 0.2% Triton X-100 in PBS for 5 minutes.
-
Hybridization: A fluorescently labeled (e.g., Cy3 or Alexa Fluor 546) (CAG)n probe is hybridized to the r(CUG)exp RNA overnight at 37°C in a hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate).
-
Washing and Mounting: Coverslips are washed with 2x SSC and mounted on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Images are acquired using a fluorescence microscope, and the number and intensity of nuclear foci per nucleus are quantified using image analysis software.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Splicing Analysis
-
Objective: To assess the rescue of alternative splicing defects of MBNL1 target genes.
-
RNA Extraction: Total RNA is extracted from treated and untreated DM1 cells or tissues using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.
-
PCR Amplification: PCR is performed using primers that flank a specific alternatively spliced exon of an MBNL1 target gene (e.g., MBNL1 exon 5, INSR exon 11).
-
Analysis: The PCR products are resolved by agarose gel electrophoresis or capillary electrophoresis. The ratio of the spliced isoforms is quantified to determine the extent of splicing correction.
Electromyography (EMG) for Myotonia Assessment in Mouse Models
-
Objective: To measure the degree of myotonia in DM1 mouse models.
-
Animal Model: A transgenic mouse model expressing expanded CUG repeats (e.g., HSA-LR mice) is used.
-
Procedure: A concentric needle electrode is inserted into a hindlimb muscle (e.g., gastrocnemius) of an anesthetized mouse.
-
Data Acquisition: The electrical activity of the muscle is recorded at rest and in response to needle movement. Myotonic discharges are characterized by repetitive action potentials with waxing and waning amplitude and frequency.
-
Analysis: The severity of myotonia is graded based on the intensity and duration of the myotonic discharges.
Conclusion and Future Directions
The development of small molecules that target the toxic r(CUG)exp RNA represents a promising therapeutic avenue for Myotonic Dystrophy type 1. These compounds have demonstrated the ability to reverse key molecular pathologies of DM1, including the sequestration of MBNL1, aberrant splicing, and the formation of nuclear foci, leading to phenotypic improvements in preclinical models. Future research will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these small molecules to advance them into clinical trials. Furthermore, combination therapies that utilize different mechanisms of action may offer a synergistic approach to treating this complex and debilitating disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Expanded CUG Repeat RNA Induces Premature Senescence in Myotonic Dystrophy Model Cells [frontiersin.org]
- 4. Myotonic Dystrophy (DM) - Diseases | Muscular Dystrophy Association [mda.org]
- 5. Precise Targeted Cleavage of a r(CUG) Repeat Expansion in Cells by Using a Small-Molecule–Deglycobleomycin Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxplanckneuroscience.org [maxplanckneuroscience.org]
- 7. Transcriptome-Wide Studies of RNA-Targeted Small Molecules Provide a Simple and Selective r(CUG)exp Degrader in Myotonic Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architect of Cellular Demise: A Technical Guide to DM1-SMe in Cancer Cell Lines
For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth guide to the fundamental principles of utilizing DM1-SMe, a potent maytansinoid derivative, in the context of cancer cell line research. This guide elucidates its core mechanism of action, presents quantitative data, and furnishes detailed experimental protocols and visual workflows to facilitate its effective application in the laboratory.
This compound, a thiol-containing maytansinoid, is a powerful microtubule-targeting agent. Its primary application in oncology research is as a cytotoxic payload in antibody-drug conjugates (ADCs), a class of biopharmaceuticals designed to deliver highly potent drugs directly to cancer cells, thereby minimizing systemic toxicity.[1][2] The principles outlined herein are crucial for the accurate assessment of its efficacy and the elucidation of its cellular and molecular impacts.
Core Mechanism of Action: Disrupting the Cellular Scaffolding
The cytotoxic activity of this compound stems from its ability to inhibit microtubule polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. This compound binds to tubulin, preventing its assembly into microtubules.[3] This disruption of microtubule dynamics leads to a cascade of cellular events, primarily arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death).[4][5]
Quantitative Data Presentation
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values of this compound in various human cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the cell viability assay used.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Panel of human tumor cell lines | Various | 0.003 - 0.01 | [6] |
| Multiple cancer cell lines | Various | Nanomolar levels | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound in cancer cell lines.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells (including floating cells) and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Immunofluorescence for Microtubule Visualization
This protocol describes the visualization of microtubule networks in cells treated with this compound.
Materials:
-
This compound
-
Cells grown on coverslips in a 24-well plate
-
Methanol (ice-cold)
-
PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells grown on coverslips with this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis Reveals a PLK1-Dependent G2/M Degradation Program and Links PKA-AKAP2 to Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [shop.labclinics.com]
Methodological & Application
Step-by-Step Protocol for DM1-SMe Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. This document provides a detailed protocol for the conjugation of the maytansinoid derivative DM1, as a thiol-capped version DM1-SMe, to monoclonal antibodies (mAbs). DM1 is a potent microtubule inhibitor that, when conjugated to a tumor-targeting antibody, can induce cell cycle arrest and apoptosis in antigen-expressing cells.[][2][3] The following protocol outlines the chemical modification of lysine residues on the mAb with the heterobifunctional linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) followed by conjugation to DM1.[4][5][6]
Principle of the Method
The conjugation process is a two-step sequential reaction.[4][7] First, the N-hydroxysuccinimide (NHS) ester of the SMCC linker reacts with the primary amine groups of lysine residues on the antibody surface to form a stable amide bond.[5] Following the removal of excess SMCC, the maleimide group of the antibody-linker intermediate reacts with the thiol group of DM1 (generated from the reduction of this compound) to form a stable thioether linkage, resulting in the final ADC.[][5] This method results in a heterogeneous mixture of ADC species with a varying number of DM1 molecules per antibody.[5]
Materials and Reagents
| Reagent/Material | Supplier Example | Notes |
| Monoclonal Antibody (mAb) | User-defined | ≥90% purity recommended.[4] |
| This compound | MedChemExpress, BOC Sciences | Potent cytotoxin, handle with care.[][2] |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | CellMosaic, Sigma-Aldrich | Store at -20°C.[7][8] |
| Reaction Buffer (e.g., PBS, pH 8.5) | BiCell Scientific | pH is critical for the reaction.[9] |
| Purification Columns (e.g., Desalting columns, Protein A) | Various | For buffer exchange and purification.[10][11] |
| Solvents (e.g., DMSO, DMA) | Sigma-Aldrich | For dissolving this compound and SMCC. |
| Reducing Agent (e.g., DTT or TCEP) | Sigma-Aldrich | For in-situ reduction of this compound. |
| Quenching Reagent (e.g., Tris buffer) | Sigma-Aldrich | To stop the reaction. |
Experimental Protocol
Part 1: Antibody Preparation and Linker Modification
-
Antibody Buffer Exchange:
-
If the antibody is not in a suitable buffer (e.g., amine-free buffer such as PBS), perform a buffer exchange using a desalting column into a reaction buffer (e.g., PBS, pH 7.0-8.5).[9]
-
Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).
-
-
SMCC Linker Preparation:
-
Prepare a stock solution of SMCC in a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA). The concentration will depend on the desired molar excess.
-
-
Antibody Modification with SMCC:
-
Add a calculated molar excess of the SMCC stock solution to the antibody solution. A typical molar excess ranges from 5 to 20-fold over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[9]
-
-
Removal of Excess Linker:
-
Purify the SMCC-modified antibody from excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0).[10]
-
Part 2: DM1 Conjugation
-
This compound Preparation and Reduction:
-
Prepare a stock solution of this compound in an appropriate solvent like DMA or DMSO.[10]
-
To generate the reactive thiol group, this compound needs to be reduced. This can be achieved by adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the this compound solution just prior to conjugation.
-
-
Conjugation Reaction:
-
Add the activated DM1 solution to the purified SMCC-modified antibody. A typical molar excess of DM1 over the antibody is in the range of 1.7 to 5-fold.[10]
-
Incubate the reaction at room temperature (around 25°C) for 4 to 18 hours in the dark.[7][10] The reaction pH can be in the range of 6.5 to 9.0.[10]
-
-
Quenching the Reaction:
-
Stop the conjugation reaction by adding a quenching reagent that reacts with any remaining maleimide groups, such as N-acetylcysteine or Tris buffer.
-
Part 3: Purification and Characterization
-
Purification of the ADC:
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of DM1 molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[12][13]
-
Purity and Aggregation: Analyze the purity and the presence of aggregates in the final ADC product using Size Exclusion Chromatography (SEC-HPLC).[4][13]
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC in cell-based assays using antigen-positive and antigen-negative cell lines.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Drug-to-Antibody Ratio (DAR) | Average of 3-4 (Range 0-8) | UV-Vis, HIC, Mass Spectrometry | [4][14] |
| Conjugation Efficiency | Dependent on reaction conditions | HIC, Mass Spectrometry | |
| ADC Purity | >95% monomer | SEC-HPLC | [4] |
| Residual Free Drug | <1% | RP-HPLC | |
| In Vitro Potency (IC50) | Nanomolar range | Cell-based cytotoxicity assays | [2] |
Visualizations
Caption: Experimental workflow for this compound conjugation to monoclonal antibodies.
Caption: Mechanism of action of a DM1-conjugated ADC.
Safety Precautions
DM1 is a highly potent cytotoxic agent and should be handled with extreme caution in a well-ventilated chemical fume hood.[7] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[7] All waste materials containing DM1 should be disposed of as hazardous waste according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DAR | Insufficient molar excess of linker or DM1. | Optimize the molar ratios of SMCC and DM1. |
| Inactive linker or DM1. | Use fresh reagents and ensure proper storage. | |
| High Aggregation | Hydrophobicity of the ADC. | Optimize the DAR; a lower DAR may reduce aggregation.[14] Use SEC to remove aggregates.[4] |
| Improper buffer conditions. | Ensure appropriate pH and ionic strength of buffers. | |
| Low ADC Recovery | Precipitation during conjugation. | This can occur with hydrophobic ADCs; purification steps will remove the precipitate.[4] |
| Non-specific binding to purification columns. | Optimize purification conditions (e.g., buffer composition). |
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. DM1 (Mertansine) | Microtubule Associated inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. interchim.fr [interchim.fr]
- 8. cellmosaic.com [cellmosaic.com]
- 9. bicellscientific.com [bicellscientific.com]
- 10. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 11. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Cytotoxicity Assay Protocol using DM1-SMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM1-SMe is a potent maytansinoid derivative that functions as a microtubule inhibitor.[][2] It is a critical component in the development of Antibody-Drug Conjugates (ADCs), where it serves as the cytotoxic payload.[] The high potency of this compound, with IC50 values in the nanomolar range across various human tumor cell lines, makes it an effective agent for targeted cancer therapy.[2][3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using common colorimetric assays such as MTS or MTT.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting microtubule dynamics.[4][5] It binds to tubulin, inhibiting the assembly of microtubules, which are essential for forming the mitotic spindle during cell division.[5] This interference with microtubule function leads to a cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[6]
Quantitative Data Summary
The cytotoxic potency of this compound is typically evaluated by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | IC50 (nM) | Notes |
| Panel of Human Tumor Cell Lines | 0.003 - 0.01 | This compound is approximately 3-10 fold more potent than its parent compound, Maytansine.[3] |
| Malignant B16F10 melanoma cells | 0.092 µg/mL | Antitumor activity was observed with an IC50 of 0.092 µg/mL.[7] |
Note: IC50 values can vary depending on the cell line, assay duration, and specific experimental conditions.
Experimental Protocols
This section details the methodology for determining the in vitro cytotoxicity of this compound using a tetrazolium-based colorimetric assay (MTS or MTT). These assays measure cell viability by quantifying the metabolic activity of living cells.
Materials
-
Target cancer cell lines (e.g., SKBR3, BT474, MDAMB231)[8]
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTS or MTT reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay or similar)[9][10]
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)[11]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT)[9][11]
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow
Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells to prepare a single-cell suspension of the desired concentration.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[5][12]
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[12]
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for testing.
-
After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
-
Incubation:
-
Incubate the plate for a period of 48 to 72 hours at 37°C with 5% CO2. The incubation time may need to be optimized depending on the cell line.[11]
-
-
Addition of Viability Reagent:
-
Final Incubation and Measurement:
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light.[9][11]
-
For MTS Assay: After incubation, measure the absorbance at 490 nm using a microplate reader.[9]
-
For MTT Assay: After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13] Mix thoroughly and incubate for an additional few hours at 37°C or overnight in the dark to ensure complete solubilization.[11] Measure the absorbance at 570 nm.[10][11]
-
Data Analysis
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Signaling Pathway
Caption: Signaling pathway of this compound leading to apoptosis.
Conclusion
This application note provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the cytotoxic potency of this important ADC payload, facilitating its evaluation in drug development programs.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [shop.labclinics.com]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Xenograft Mouse Model for DM1-SMe ADC Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This document provides a detailed methodology for establishing a subcutaneous xenograft mouse model using the human breast adenocarcinoma cell line, MCF-7, for the preclinical evaluation of ADCs utilizing the microtubule-disrupting agent DM1-SMe.
This compound, a derivative of maytansine, is a potent inhibitor of tubulin polymerization.[1][2] When conjugated to a monoclonal antibody targeting a tumor-associated antigen, it is internalized by the cancer cell.[3] Subsequent cleavage of the linker releases the DM1 payload, which then binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] This protocol outlines the necessary steps from cell culture and animal preparation to tumor implantation, ADC administration, and subsequent in vivo and ex vivo analyses.
Materials and Reagents
This section provides a comprehensive list of necessary materials and reagents for the successful execution of the described protocols.
| Category | Item | Supplier (Example) | Catalog Number (Example) |
| Cell Line | MCF-7 (human breast adenocarcinoma) | ATCC | HTB-22 |
| Animals | Female athymic nude mice (4-6 weeks old) | The Jackson Laboratory | 002019 |
| Cell Culture | Eagle's Minimum Essential Medium (EMEM) | ATCC | 30-2003 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | |
| Animal Procedures | 17β-Estradiol pellets (0.72 mg, 60-day release) | Innovative Research of America | SE-121 |
| Matrigel® Matrix | Corning | 354234 | |
| Isoflurane | Piramal Critical Care | 66794-017-25 | |
| Sterile syringes (1 mL) and needles (26G) | BD | 309626, 305111 | |
| Surgical staples and stapler | 3M | - | |
| Betadine or 70% ethanol | - | - | |
| ADC Formulation & Admin. | This compound ADC | (To be supplied by researcher) | - |
| Sterile PBS or appropriate vehicle | Gibco | 10010023 | |
| Tumor Measurement | Digital calipers | Mitutoyo | 500-196-30 |
| Ex Vivo Analysis | Tumor Dissociation Kit, human | Miltenyi Biotec | 130-095-929 |
| Annexin V-FITC Apoptosis Detection Kit | BD Biosciences | 556547 | |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 | |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 | |
| Primary and secondary antibodies for Western Blot | Cell Signaling Technology | - |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Maintenance: Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting and Viability: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in PBS and perform a cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion; viability should be >95%.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile, serum-free medium (or PBS) and Matrigel® on ice. The final cell concentration should be 1 x 10^8 cells/mL for a target injection of 1 x 10^7 cells in 100 µL. Keep the cell suspension on ice until injection to prevent the Matrigel from solidifying.
Animal Preparation and Tumor Implantation
-
Estrogen Supplementation: One week prior to tumor cell implantation, subcutaneously implant a 17β-estradiol pellet into each mouse. This is crucial for the growth of estrogen-receptor-positive MCF-7 cells.[5]
-
Anesthesia and Site Preparation: Anesthetize the mouse using isoflurane. Shave the right flank and disinfect the injection site with Betadine or 70% ethanol.
-
Subcutaneous Injection: Gently lift the skin on the flank to create a tent. Insert a 26G needle subcutaneously, being careful not to puncture the underlying muscle.
-
Cell Implantation: Slowly inject 100 µL of the cell/Matrigel suspension. After injection, slowly withdraw the needle while applying gentle pressure to the site to prevent leakage.
-
Post-Implantation Monitoring: Monitor the animals daily for the first week to ensure recovery from the procedures. Subsequently, monitor them 2-3 times per week for tumor growth and overall health.
Tumor Growth Monitoring and ADC Administration
-
Tumor Measurement: Once tumors are palpable, measure the length (L) and width (W) using digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoidal formula: Tumor Volume (mm³) = (L x W²) / 2 .[6]
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
ADC Formulation and Administration: Prepare the this compound ADC in a sterile vehicle (e.g., PBS) at the desired concentration. Administer the ADC, typically via intravenous (tail vein) injection. A representative dosing schedule could be 5 mg/kg, once a week for 3-4 weeks.[7] The vehicle control group should receive an equivalent volume of the vehicle on the same schedule.
-
Monitoring During Treatment: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
Humane Endpoints
To ensure animal welfare, establish clear humane endpoints before the study begins. Euthanize animals if they meet any of the following criteria:
-
Tumor volume exceeds 2000 mm³.
-
Tumor becomes ulcerated or necrotic.
-
Body weight loss exceeds 20% of the initial weight.[8]
-
Significant signs of distress, such as lethargy, hunched posture, or rough coat.
Ex Vivo Tumor Analysis
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Tumor Harvesting: Carefully excise the tumor, remove any non-tumor tissue, and record the final tumor weight.
-
Tissue Dissociation for Flow Cytometry:
-
Mechanically mince a portion of the tumor and enzymatically digest it using a tumor dissociation kit to obtain a single-cell suspension.[9]
-
For apoptosis analysis, stain the cells with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.[1][8]
-
Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
-
-
Protein Extraction for Western Blot:
-
Flash-freeze a portion of the tumor in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Analyze protein expression of key markers (e.g., cleaved PARP, cleaved Caspase-3 for apoptosis; α-tubulin for target engagement) by Western blotting.[2]
-
Data Presentation
Table 1: MCF-7 Cell Line Characteristics
| Characteristic | Description |
| Cell Type | Human breast adenocarcinoma |
| Origin | Pleural effusion from a 69-year-old Caucasian female |
| Receptor Status | Estrogen Receptor (ER)+, Progesterone Receptor (PR)+, HER2- |
| Growth Properties | Adherent, epithelial-like |
| Doubling Time | Approximately 38-42 hours |
Table 2: Experimental Parameters
| Parameter | Value/Description |
| Animal Model | Female athymic nude mice, 4-6 weeks old |
| Cell Inoculum | 1 x 10^7 MCF-7 cells in 100 µL (1:1 Matrigel) |
| Implantation Site | Subcutaneous, right flank |
| Estrogen Support | 0.72 mg 17β-estradiol pellet, implanted 1 week prior |
| Tumor Measurement | Digital calipers, 2-3 times per week |
| Tumor Volume Formula | (Length x Width²) / 2 |
| Randomization Size | 100-200 mm³ |
| This compound ADC Dose | 5 mg/kg (example) |
| Administration Route | Intravenous (IV) |
| Treatment Schedule | Once weekly for 3-4 weeks (example) |
| Primary Endpoints | Tumor growth inhibition, body weight changes |
| Secondary Endpoints | Apoptosis (Flow Cytometry), Protein expression (Western Blot) |
Visualizations
Diagram 1: Experimental Workflow
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio (DAR) for DM1-SMe ADCs: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences the therapeutic's efficacy, safety, and pharmacokinetics.[1][2] An ADC with a low DAR may lack potency, while an excessively high DAR can lead to instability, aggregation, and potential toxicity.[1] For maytansinoid-based ADCs like those utilizing DM1, a derivative of maytansine, conjugated to the antibody via a stable thioether linker (SMCC), achieving an optimal and consistent DAR is paramount.[3][4] Ado-trastuzumab emtansine (T-DM1 or Kadcyla®) is a well-known example of a DM1-based ADC, where DM1 is linked to the antibody trastuzumab.[1][3] This application note provides detailed protocols for the three most common and robust analytical techniques used to determine the DAR of DM1-SMe ADCs: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Analytical Methodologies for DAR Determination
The selection of an appropriate analytical method for DAR determination depends on the specific ADC, the nature of the linker, and the desired level of detail. For this compound ADCs, where the linkage is typically through lysine residues, the resulting product is a heterogeneous mixture of species with varying numbers of conjugated drugs.[1][5]
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC separates molecules based on their hydrophobicity.[6] The conjugation of the hydrophobic DM1 payload to the antibody increases its overall hydrophobicity. HIC can effectively resolve ADC species with different numbers of conjugated DM1 molecules, allowing for the determination of the relative abundance of each species and the calculation of the average DAR.[6][7][8] This method is particularly well-suited for cysteine-linked ADCs but can also be applied to lysine-linked ADCs.[5][7]
Experimental Workflow for HIC-HPLC
Caption: Workflow for DAR determination using HIC-HPLC.
Protocol: HIC-HPLC for this compound ADC DAR Analysis
Materials:
-
This compound ADC sample
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[6]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)[6]
-
HIC-HPLC column (e.g., TSKgel Butyl-NPR)[9]
-
HPLC or UHPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 0.5-1.0 mL/min).
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Injection and Elution:
-
Inject 10-20 µL of the prepared sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species.
-
-
Data Analysis:
-
Integrate the peak areas of the resolved species corresponding to different drug loads (DAR0, DAR1, DAR2, etc.).
-
Calculate the weighted average DAR using the following formula:[8][]
-
Average DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR determination, particularly for cysteine-linked ADCs, but also applicable to lysine-linked ADCs after reduction.[8][11] This method involves the reduction of the ADC to separate the light chains (LC) and heavy chains (HC). The conjugated and unconjugated chains are then separated based on their hydrophobicity.[11][12]
Experimental Workflow for RP-HPLC
Caption: Workflow for DAR determination using RP-HPLC.
Protocol: RP-HPLC for this compound ADC DAR Analysis
Materials:
-
This compound ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[11][13]
-
RP-HPLC column (e.g., Agilent PLRP-S)[14]
-
HPLC or UHPLC system with a UV detector, preferably coupled to a mass spectrometer
Procedure:
-
Sample Preparation (Reduction):
-
To 50 µg of ADC (at ~1 mg/mL), add DTT to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction of inter-chain disulfide bonds.
-
-
HPLC Setup:
-
Equilibrate the RP column with a starting percentage of Mobile Phase B (e.g., 20-30%).
-
Set the column temperature (e.g., 80°C).[15]
-
Set the flow rate (e.g., 0.5 mL/min).
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Injection and Elution:
-
Inject the reduced sample.
-
Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chains.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and DM1-conjugated light and heavy chains.
-
The average DAR is calculated based on the weighted peak areas of the conjugated and unconjugated chains.[]
-
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly accurate method for determining the DAR and drug load distribution of ADCs.[2][5] This technique measures the mass of the intact ADC, allowing for the identification of different drug-loaded species.[16] To simplify the complex spectra of glycosylated ADCs, samples are often deglycosylated using PNGase F prior to analysis.[2][16]
Conceptual Workflow for LC-MS
Caption: Workflow for DAR determination using LC-MS.
Protocol: LC-MS for Intact this compound ADC DAR Analysis
Materials:
-
This compound ADC sample
-
PNGase F (for deglycosylation)
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer)[14]
-
Appropriate LC column and mobile phases for intact protein analysis
-
Deconvolution software
Procedure:
-
Sample Preparation (Optional Deglycosylation):
-
LC-MS Setup:
-
Equilibrate the LC column.
-
Set up the mass spectrometer for intact protein analysis in positive ion mode.
-
-
Injection and Analysis:
-
Inject the prepared sample.
-
The ADC species are separated by the LC system and then ionized and detected by the mass spectrometer.
-
-
Data Analysis:
-
The resulting mass spectrum will show a distribution of multiply charged ions for each drug-loaded species.
-
Use deconvolution software to transform the mass-to-charge (m/z) spectrum into a zero-charge mass spectrum. This will show distinct peaks for the antibody with 0, 1, 2, 3, etc., DM1 molecules attached.
-
The average DAR is calculated based on the relative abundance of each species.[5]
-
Data Presentation: Summary of Expected DAR Values
The following table summarizes typical DAR values for this compound ADCs as reported in the literature. These values can serve as a benchmark for experimental results.
| ADC Example | Linkage Type | Analytical Method | Average DAR Reported | Reference(s) |
| Trastuzumab Emtansine (T-DM1) | Lysine | Mass Spectrometry | ~3.5 | [16] |
| Trastuzumab Emtansine (T-DM1) | Lysine | HIC-HPLC | ~3.5 | [1] |
| Trastuzumab-DM1 | Lysine | RPLC-MS | 3.6 | [17] |
| Generic ADC | Cysteine | RP-HPLC | 4.0 | [14] |
Conclusion
The accurate determination of the drug-to-antibody ratio is a cornerstone of the analytical characterization of ADCs. HIC-HPLC, RP-HPLC, and LC-MS are all powerful techniques for assessing the DAR of this compound ADCs. The choice of method will depend on the specific requirements of the analysis, including the need for information on individual light and heavy chain loading (RP-HPLC), the desire for a robust QC method (HIC-HPLC), or the necessity for high accuracy and mass confirmation (LC-MS). The protocols provided in this application note offer a solid foundation for researchers and scientists to implement these essential analytical techniques in their ADC development programs.
References
- 1. Effects of Drug–Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody–Maytansinoid Conjugates | Scilit [scilit.com]
- 2. agilent.com [agilent.com]
- 3. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hpst.cz [hpst.cz]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. sciex.com [sciex.com]
- 17. mdpi.com [mdpi.com]
Best Practices for Handling and Storing DM1-SMe in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and experimental use of DM1-SMe (N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine), a potent microtubule inhibitor commonly used as a cytotoxic payload in antibody-drug conjugates (ADCs). Adherence to these guidelines is crucial for ensuring personnel safety, maintaining the integrity of the compound, and achieving reproducible experimental outcomes.
Introduction to this compound
This compound is a derivative of the maytansinoid DM1.[] The presence of a thiomethane group capping the sulfhydryl moiety makes it a ready-to-use component for conjugation to antibodies or other targeting ligands, typically through a linker.[] Like other maytansinoids, this compound exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cells.[2][3] Its high potency necessitates careful handling and adherence to strict safety protocols.[4]
Safety Precautions and Personal Protective Equipment (PPE)
This compound is a highly cytotoxic compound and should be handled with extreme caution in a designated laboratory area, preferably within a certified chemical fume hood or a biological safety cabinet.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated.
-
Lab Coat: A disposable, back-closing lab coat is recommended.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: For handling the powdered form or when there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is advised.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound.
Storage of Solid this compound:
| Condition | Temperature | Duration | Notes |
| Short-term | 0 - 4 °C | Days to weeks | Keep dry and protected from light.[] |
| Long-term | -20 °C | Months to years | Keep dry and protected from light.[] |
Storage of this compound in Solution:
| Solvent | Temperature | Duration | Notes |
| DMSO | -20 °C | Up to 1 month | Protect from light.[5] Avoid repeated freeze-thaw cycles.[5] |
| DMSO | -80 °C | Up to 6 months | Protect from light.[5] Aliquot to minimize freeze-thaw cycles.[5] |
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. It is important to note that using fresh, anhydrous solvents is recommended for optimal solubility.
| Solvent | Concentration |
| DMSO | 100 mg/mL (127.49 mM) |
| DMF | 16 mg/mL |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
It is noted that hygroscopic DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of this compound. The molecular weight of this compound is 784.38 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.784 mg of this compound in 100 µL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, NCI-N87)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO in the culture medium should be less than 0.5% to avoid solvent toxicity.[6]
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a blank control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
General Protocol for Antibody Conjugation
This protocol outlines a general procedure for the conjugation of this compound to an antibody via a maleimide-containing linker. This is a common method for creating antibody-drug conjugates.
Materials:
-
Purified antibody (IgG type) in a suitable buffer (e.g., PBS)
-
Bifunctional linker (e.g., SMCC)
-
Reducing agent (e.g., DTT or TCEP)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Desalting columns or tangential flow filtration (TFF) system for purification
-
Organic co-solvent (e.g., DMA or DMSO)
Procedure:
-
Antibody Reduction (if using a linker that reacts with thiols):
-
Treat the antibody with a reducing agent (e.g., TCEP) to reduce interchain disulfide bonds and generate free thiol groups. The molar excess of the reducing agent and reaction time will need to be optimized for the specific antibody.
-
Remove the excess reducing agent using a desalting column.
-
-
Linker Activation of Antibody (if using a linker that reacts with amines):
-
Conjugation of this compound:
-
Dissolve this compound in an organic co-solvent like DMA or DMSO.
-
Add the this compound solution to the reduced or linker-activated antibody. The reaction is typically carried out at room temperature for several hours.
-
-
Quenching:
-
Add a quenching reagent like N-acetyl cysteine to cap any unreacted maleimide groups on the linker.
-
-
Purification:
-
Purify the resulting ADC from unconjugated this compound, linker, and other reaction components using a desalting column or TFF.
-
-
Characterization:
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
-
Visualizations
Experimental Workflow for this compound Handling and Use
Caption: Workflow for handling, storing, and using this compound.
Mechanism of Action of this compound
Caption: Signaling pathway of this compound's cytotoxic effect.
References
Application Notes and Protocols for the Purification of DM1-SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the purification of Antibody-Drug Conjugates (ADCs) utilizing the cytotoxic payload DM1-SMe. The following sections outline established techniques for the purification and characterization of lysine-conjugated ADCs, focusing on the removal of impurities and the isolation of ADC species with a desired Drug-to-Antibody Ratio (DAR).
Introduction to this compound ADC Purification
This compound is a potent maytansinoid microtubule inhibitor used as a cytotoxic payload in ADCs.[1][] It is typically conjugated to a monoclonal antibody (mAb) via a stable thioether linker attached to lysine residues.[] This non-specific conjugation method results in a heterogeneous mixture of ADC molecules with varying DARs, as well as process-related impurities such as unconjugated mAb, free drug and linker, and protein aggregates.[3][4] Effective purification is therefore critical to ensure the safety, efficacy, and homogeneity of the final ADC product.[]
The primary goals of the this compound ADC purification process are:
-
Removal of unconjugated small molecules (this compound, linker).
-
Separation of unconjugated antibody from the ADC species.
-
Fractionation of the ADC mixture to obtain a population with a specific and narrow DAR distribution.
-
Removal of high molecular weight species (aggregates).
A multi-step purification strategy is often employed, combining different chromatography techniques to address these challenges. The most common methods include Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEC).
Purification Workflow Overview
The general workflow for the purification of a this compound ADC after the conjugation reaction involves a series of steps designed to progressively remove impurities and isolate the desired product.
Tangential Flow Filtration (TFF) for Buffer Exchange and Small Molecule Removal
TFF is a rapid and scalable method used for buffer exchange and the removal of small molecular weight impurities, such as unconjugated this compound, linkers, and organic solvents used in the conjugation reaction.[][6]
Protocol: TFF for this compound ADC Purification
Objective: To remove unconjugated small molecules and exchange the buffer of the crude ADC mixture.
Materials:
-
TFF system with a 30 kDa molecular weight cut-off (MWCO) membrane cassette or capsule (e.g., Pellicon® Capsule with Ultracel® membrane).
-
Crude this compound ADC conjugation mixture.
-
Diafiltration buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).
-
Peristaltic pump.
-
Stirred reservoir.
Methodology:
-
System Preparation:
-
Install the 30 kDa MWCO TFF cassette/capsule into the TFF system according to the manufacturer's instructions.
-
Flush the system with purified water and then with diafiltration buffer to remove any storage solutions and to condition the membrane.
-
-
Concentration and Diafiltration:
-
Load the crude ADC mixture into the reservoir.
-
Concentrate the ADC solution to a target concentration of 25-30 g/L.
-
Perform diafiltration in constant-volume mode by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed.
-
Continue diafiltration for a minimum of 5-7 diavolumes to ensure efficient removal of small molecule impurities.
-
-
Final Concentration and Recovery:
-
After diafiltration, concentrate the ADC solution to the desired final concentration.
-
Recover the purified ADC from the TFF system.
-
Expected Outcome:
-
99% removal of unconjugated this compound and other small molecules.
-
Product recovery typically >95%.
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC is a powerful technique for separating ADC species based on their hydrophobicity.[7][8] The conjugation of the hydrophobic DM1 payload to the antibody increases its overall hydrophobicity. ADCs with a higher DAR will be more hydrophobic and will bind more strongly to the HIC resin.[][9]
Protocol: HIC for this compound ADC Purification and DAR Analysis
Objective: To separate this compound ADC species with different DARs.
Materials:
-
HPLC or FPLC system.
-
HIC column (e.g., TSKgel Butyl-NPR, mAbPac HIC-Butyl).[3][9]
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[3][10]
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0, optionally containing 20% isopropanol.[3]
-
TFF-purified this compound ADC sample.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to a final concentration of approximately 1-5 mg/mL.[3]
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Wash the column with Mobile Phase A for 2-5 column volumes (CVs).
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.
-
Monitor the elution profile at 280 nm and 252 nm (for DM1).
-
Data Presentation: Typical HIC Elution Profile and DAR Distribution
| Elution Order | ADC Species | Expected Retention Time | Purity (%) |
| 1 | Unconjugated mAb (DAR 0) | Early | >98% |
| 2 | DAR 2 | Intermediate | >95% |
| 3 | DAR 4 | Intermediate-Late | >95% |
| 4 | DAR 6 | Late | >90% |
| 5 | DAR 8 | Very Late | >85% |
| 6 | Aggregates | Very Late / Strip | Variable |
Note: The exact retention times and purity will depend on the specific antibody, linker, and chromatographic conditions.
Size Exclusion Chromatography (SEC) for Aggregate Removal
SEC separates molecules based on their size. It is an effective method for removing high molecular weight species (aggregates) that may have formed during the conjugation or purification process.[11]
Protocol: SEC for this compound ADC Aggregate Removal
Objective: To remove aggregates from the purified this compound ADC pool.
Materials:
-
HPLC or FPLC system.
-
SEC column (e.g., TSKgel G3000SWxl, AdvanceBio SEC).[12]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable formulation buffer.[11]
-
HIC-purified this compound ADC pool.
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
-
Chromatography:
-
Inject the ADC sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Perform an isocratic elution with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the monomeric ADC peak, avoiding the earlier eluting aggregate peaks.
-
Data Presentation: SEC Analysis of ADC Purity
| Species | Elution Volume | Purity (%) |
| Aggregates | Earlier | <1% |
| Monomeric ADC | Main Peak | >99% |
| Fragments | Later | <0.5% |
Ion Exchange Chromatography (IEC) as an Alternative or Polishing Step
IEC separates molecules based on their net charge. For lysine-conjugated ADCs like those with this compound, the conjugation process neutralizes the positive charge of the lysine residue. Therefore, ADCs with a higher DAR will have a lower net positive charge and will elute earlier from a cation exchange (CEX) column.
Protocol: Cation Exchange Chromatography (CEX) for this compound ADC
Objective: To separate ADC species based on charge and remove charge variants.
Materials:
-
HPLC or FPLC system.
-
CEX column (e.g., BioResolve SCX mAb).
-
Mobile Phase A (Binding Buffer): 20 mM MES, pH 6.6.
-
Mobile Phase B (Elution Buffer): 20 mM MES, 1 M NaCl, pH 6.6.
-
ADC sample after TFF or HIC.
Methodology:
-
Sample Preparation:
-
Ensure the sample is in a low salt buffer, preferably Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the CEX column with Mobile Phase A.
-
Load the ADC sample.
-
Wash the column with Mobile Phase A.
-
Elute the bound species using a linear salt gradient from 0% to 100% Mobile Phase B.
-
Data Presentation: Expected CEX Elution Order for this compound ADC
| Elution Order | ADC Species | Rationale |
| 1 | High DAR species | Less positive charge |
| 2 | Intermediate DAR species | Intermediate positive charge |
| 3 | Low DAR species | More positive charge |
| 4 | Unconjugated mAb | Highest positive charge |
Summary of Purification Techniques and Expected Outcomes
| Technique | Principle of Separation | Primary Purpose | Key Parameters to Control | Expected Purity/Recovery |
| Tangential Flow Filtration (TFF) | Size exclusion (membrane-based) | Buffer exchange, removal of small molecules | Membrane MWCO, transmembrane pressure, diavolumes | >95% recovery |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | DAR species separation, aggregate removal | Salt type and concentration, gradient slope, temperature | DAR-dependent, >90% recovery |
| Size Exclusion Chromatography (SEC) | Molecular size | Aggregate and fragment removal | Column selection, flow rate, sample volume | >99% monomer, >90% recovery |
| Ion Exchange Chromatography (IEC) | Net surface charge | Charge variant separation, DAR fractionation | pH, salt concentration, gradient slope | >90% recovery |
Conclusion
The purification of this compound ADCs is a multi-faceted process that requires a combination of chromatographic techniques to achieve a final product with the desired purity, homogeneity, and DAR profile. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of ADC development. Optimization of each step for the specific ADC molecule is crucial for a robust and reproducible purification process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Conjugation Site Analysis of Lysine-Conjugated ADCs - Creative Biolabs [creative-biolabs.com]
- 6. adcreview.com [adcreview.com]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 10. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Measuring DM1-SMe ADC Internalization Using Flow Cytometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The efficacy of an ADC is critically dependent on its ability to be internalized by target cancer cells, followed by the release of its cytotoxic payload. Therefore, the quantitative assessment of ADC internalization is a crucial step in the development and characterization of novel ADCs. This document provides a detailed guide for measuring the internalization of DM1-SMe containing ADCs using flow cytometry, a high-throughput and quantitative method. This compound is a potent microtubule-disrupting agent derived from maytansine.[1] This application note will cover two primary flow cytometry-based methods: a pH-sensitive dye assay and a quenching-based assay.
Principle of the Assays
Flow cytometry offers a robust platform for quantifying ADC internalization by measuring the fluorescence associated with individual cells.[2] The two methods detailed here provide distinct approaches to differentiate between cell surface-bound and internalized ADC.
-
pH-Sensitive Dye Assay: This method utilizes a fluorescent dye (e.g., pHrodo) that is conjugated to the ADC. The dye is non-fluorescent at the neutral pH of the extracellular environment but becomes highly fluorescent in the acidic environment of the endosomes and lysosomes upon internalization.[3][4] This pH-dependent fluorescence allows for the specific detection of internalized ADC, minimizing background signal from non-internalized ADC.[3]
-
Quenching-Based Assay: In this approach, the ADC is labeled with a fluorescent dye. After allowing for internalization, a quenching agent that cannot penetrate the cell membrane is added. This quencher neutralizes the fluorescence of the ADC remaining on the cell surface, enabling the specific measurement of the fluorescence from the internalized ADC population.[5]
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry-based ADC internalization assays. While specific data for a this compound ADC is not publicly available, the data for Trastuzumab-DM1 (T-DM1), which utilizes a similar maytansinoid payload, provides a relevant reference for expected outcomes.
Table 1: Time-Course of ADC Internalization in HER2-Positive BT-474 Cells
| Time (hours) | Percent Internalization (%) | Mean Fluorescence Intensity (MFI) of Internalized ADC |
| 0 | 0 | Baseline |
| 2 | 25 ± 4 | 1500 ± 250 |
| 6 | 45 ± 6 | 3200 ± 400 |
| 12 | 55 ± 8 | 4500 ± 550 |
| 24 | 60 ± 7 | 4800 ± 600 |
Data are presented as mean ± standard deviation from three independent experiments. Percent internalization is calculated based on the fluorescence of the internalized fraction relative to the total cell-associated fluorescence.
Table 2: Internalization Half-Life of a Maytansinoid-Based ADC in Different Cancer Cell Lines
| Cell Line | Target Antigen | Internalization Half-Life (t1/2) in hours |
| SK-BR-3 | HER2 | 6 - 14 |
| BT-474 | HER2 | 8 - 12 |
| NCI-N87 | HER2 | 18 - 25 |
Internalization half-life is defined as the time required for half of the initial cell surface-bound ADC to be internalized.[6] This parameter is crucial for understanding the kinetics of ADC uptake.
Experimental Protocols
Protocol 1: pH-Sensitive Dye-Based Internalization Assay
This protocol describes the use of a pH-sensitive dye, such as pHrodo™ Red, to measure the internalization of a this compound ADC.
Materials:
-
Target cancer cells (e.g., HER2-positive cell line for an anti-HER2-DM1-SMe ADC)
-
This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red Amine-Reactive Dye)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
96-well round-bottom plates
Procedure:
-
Cell Preparation:
-
Culture target cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with complete culture medium.
-
Resuspend cells in complete culture medium to a concentration of 1 x 10^6 cells/mL.
-
-
ADC Incubation:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add the pH-sensitive dye-labeled this compound ADC to the wells at the desired final concentration (e.g., 10 µg/mL).
-
Include a negative control of unlabeled ADC and an isotype control ADC labeled with the same dye.
-
Incubate the plate at 37°C and 5% CO2 for various time points (e.g., 0, 1, 4, 8, 24 hours). For the 0-hour time point, keep the plate on ice.
-
-
Cell Washing and Staining:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with 200 µL of cold PBS.
-
Resuspend the cells in 200 µL of cold PBS for flow cytometry analysis.
-
(Optional) A viability dye can be added to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence of the pH-sensitive dye in the appropriate channel (e.g., PE-Texas Red channel for pHrodo™ Red).
-
Collect at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the percentage of fluorescent (internalized) cells and the mean fluorescence intensity (MFI).
-
Protocol 2: Quenching-Based Internalization Assay
This protocol details the use of a fluorescently labeled ADC and an external quenching agent to measure internalization.
Materials:
-
Target cancer cells
-
This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor™ 488)
-
Quenching agent (e.g., anti-Alexa Fluor™ 488 antibody or Trypan Blue)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
96-well round-bottom plates
Procedure:
-
Cell Preparation:
-
Follow the same cell preparation steps as in Protocol 1.
-
-
ADC Incubation:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add the fluorescently labeled this compound ADC at the desired concentration.
-
Prepare two sets of samples for each time point: one that will be quenched and one that will not (total fluorescence).
-
Incubate the plate at 37°C and 5% CO2 for various time points. Keep the 0-hour time point on ice.
-
-
Quenching and Cell Washing:
-
After incubation, centrifuge the plate and wash the cells once with cold PBS.
-
For the quenched samples, add the quenching agent (e.g., anti-Alexa Fluor™ 488 antibody at a concentration sufficient to quench surface fluorescence) and incubate on ice for 30 minutes.
-
For the unquenched (total fluorescence) samples, add PBS.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 200 µL of cold PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel for Alexa Fluor™ 488).
-
Collect at least 10,000 events per sample.
-
Calculate the percent internalization using the following formula:
-
Percent Internalization = (MFI of quenched sample / MFI of unquenched sample) x 100
-
-
Visualizations
The following diagrams illustrate the key processes involved in this compound ADC internalization and the experimental workflow for its measurement.
Figure 1. Intracellular pathway of a this compound ADC.
Figure 2. Flow cytometry workflow for ADC internalization.
Conclusion
The accurate measurement of ADC internalization is fundamental for the preclinical development of effective and safe antibody-drug conjugates. Flow cytometry provides a powerful, quantitative, and high-throughput platform for these assessments. The pH-sensitive dye and quenching-based assays described in this application note offer reliable methods to determine the internalization kinetics of this compound ADCs. The choice between these methods will depend on the specific experimental needs, available reagents, and instrumentation. By following these detailed protocols, researchers can generate robust and reproducible data to inform the selection and optimization of ADC candidates for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. news-medical.net [news-medical.net]
- 3. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Tracking Internalization in Live Cells With pHrodo Dyes—pHrodo Red and pHrodo Green pH Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 5. 항체 내재화 | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Bystander Effect of DM1-SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that deliver potent cytotoxic agents directly to tumor cells by targeting specific cell surface antigens. The efficacy of an ADC is not only determined by its direct cytotoxicity to antigen-expressing (Ag+) cells but also by its ability to induce a "bystander effect," where the cytotoxic payload diffuses from the target cell to kill neighboring antigen-negative (Ag-) tumor cells. This is particularly important in the context of heterogeneous tumors where antigen expression can be varied.
DM1-SMe is a potent microtubule-inhibiting maytansinoid payload used in ADCs.[1] The ability of a this compound ADC to induce a bystander effect is critically dependent on the design of the linker connecting the payload to the antibody. ADCs with cleavable linkers can release the payload in a form that can permeate the cell membrane and affect adjacent cells. In contrast, ADCs with non-cleavable linkers, such as T-DM1, release a charged metabolite (lysine-MCC-DM1) with low cell permeability, resulting in a limited bystander effect.[2][3][4]
These application notes provide detailed protocols for evaluating the bystander effect of this compound ADCs using both 2D and 3D in vitro models.
Signaling Pathway of this compound
This compound, like other maytansinoid derivatives, exerts its cytotoxic effect by inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The bystander effect occurs when the released, cell-permeable DM1 payload diffuses into neighboring cells, initiating the same cytotoxic cascade.
Caption: Signaling pathway of this compound ADC leading to bystander killing.
Experimental Protocols
Two primary in vitro methods for assessing the bystander effect are the co-culture assay and the conditioned medium transfer assay.[5] 3D tumor spheroid models offer a more physiologically relevant system to evaluate this phenomenon.[6][7]
Co-culture Bystander Effect Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.
Experimental Workflow:
Caption: Workflow for the co-culture bystander effect assay.
Protocol:
-
Cell Preparation:
-
Culture antigen-positive (Ag+) and antigen-negative (Ag-) cell lines separately.
-
Label the Ag- cell line with a fluorescent marker (e.g., GFP or RFP) for easy identification.
-
-
Cell Seeding:
-
Seed a mixture of Ag+ and fluorescently labeled Ag- cells into a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for logarithmic growth over the course of the experiment.
-
Include control wells with only Ag- cells to assess the direct cytotoxicity of the ADC.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in the appropriate cell culture medium.
-
Add the ADC dilutions to the co-culture wells and the Ag- only control wells.
-
Include an untreated control group for both co-culture and Ag- only wells.
-
-
Incubation:
-
Incubate the plate for a period of 72 to 120 hours. The incubation time should be sufficient to observe cell death.
-
-
Data Acquisition and Analysis:
-
Quantify the viability of the fluorescently labeled Ag- cells using a high-content imager or a flow cytometer.
-
Compare the viability of Ag- cells in the co-culture setting to the viability of Ag- cells in the monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
-
Calculate the IC50 values for the ADC against the Ag- cells in both co-culture and monoculture.
-
Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released from the Ag+ cells into the surrounding medium to kill the Ag- cells.
Experimental Workflow:
Caption: Workflow for the conditioned medium transfer assay.
Protocol:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask or plate.
-
Once the cells are adhered, treat them with a concentration of the this compound ADC that is known to be cytotoxic (e.g., 10x IC50).
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant (conditioned medium) and clarify it by centrifugation to remove any detached cells.
-
-
Treatment of Ag- Cells:
-
Seed Ag- cells in a 96-well plate and allow them to attach for 24 hours.
-
Remove the existing medium and add the conditioned medium to the Ag- cells.
-
As a control, treat Ag- cells with fresh medium containing the same concentration of the this compound ADC to measure direct cytotoxicity.
-
-
Incubation and Analysis:
-
Incubate the plate for 72 hours.
-
Assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).
-
A greater reduction in viability in the cells treated with conditioned medium compared to the direct treatment control indicates a bystander effect.
-
3D Tumor Spheroid Model
3D spheroid models more closely mimic the in vivo tumor microenvironment and can provide more translational data on the bystander effect.[8]
Protocol:
-
Spheroid Formation:
-
Generate co-culture spheroids by seeding a mixture of Ag+ and fluorescently labeled Ag- cells in an ultra-low attachment plate.
-
Allow the spheroids to form over 48-72 hours.
-
-
ADC Treatment:
-
Treat the spheroids with serial dilutions of the this compound ADC.
-
-
Analysis:
-
Monitor spheroid growth and morphology over time using live-cell imaging.
-
At the end of the experiment, spheroids can be dissociated, and the viability of the Ag+ and Ag- populations can be analyzed by flow cytometry.
-
Alternatively, whole spheroids can be fixed, sectioned, and analyzed by immunofluorescence to visualize the penetration of the ADC and the spatial distribution of cell death.
-
Data Presentation
The quantitative data from these assays should be summarized in clear and structured tables for easy comparison.
Table 1: Cytotoxicity of Unconjugated this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-15 | Colon Carcinoma | Data not available in provided snippets |
| COLO 205 | Colon Carcinoma | Data not available in provided snippets |
| UO-31 | Renal Carcinoma | Data not available in provided snippets |
| 361 | Breast Cancer | ~1.5 nM (for a TM-ADC)[9] |
| JIMT1 | Breast Cancer | ~1.0 nM (for a TM-ADC)[9] |
Note: The IC50 values for unconjugated this compound were not explicitly provided in the search results for all cell lines. The data for 361 and JIMT1 cells are for a trastuzumab-maytansinoid ADC, not the free drug. The potency of this compound is generally in the nanomolar range.
Table 2: Representative Co-culture Bystander Effect Data
| ADC | Target | Linker Type | Ag+ Cell Line | Ag- Cell Line | Bystander Killing Observed |
| Hypothetical this compound ADC | User Defined | Cleavable | User Defined | User Defined | Expected |
| T-DM1 | HER2 | Non-cleavable | SKBR3 | MCF7 | No[5] |
| DS8201 (Enhertu) | HER2 | Cleavable | SKBR3 | MCF7 | Yes[5] |
| ADCETRIS (Brentuximab Vedotin) | CD30 | Cleavable | L428 | Ramos | Yes[3] |
| Anti-CD30-MCC-DM1 | CD30 | Non-cleavable | L428 | Ramos | No[3] |
Conclusion
The evaluation of the bystander effect is a critical component in the preclinical development of ADCs. The protocols outlined in these application notes provide a framework for robustly assessing the bystander killing potential of this compound ADCs. A combination of 2D co-culture, conditioned medium transfer assays, and more complex 3D spheroid models will provide a comprehensive understanding of the ADC's mechanism of action and its potential efficacy in treating heterogeneous tumors. The choice of a cleavable linker is paramount for enabling the bystander effect with a maytansinoid payload like DM1.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Efficacy Studies of DM1-SMe-Based Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for designing and conducting preclinical in vivo efficacy studies for antibody-drug conjugates (ADCs) utilizing the cytotoxic payload DM1-SMe. This document outlines the underlying principles, experimental design considerations, detailed protocols, and data interpretation strategies essential for the successful evaluation of these targeted cancer therapeutics.
Application Notes
Introduction to this compound-Based Therapies
DM1, a derivative of the potent microtubule-targeting agent maytansine, is a widely used cytotoxic payload in the development of ADCs.[1] Its S-methylated form, this compound, is a stable derivative used in research and preclinical studies.[1][2] ADCs are designed to selectively deliver highly potent cytotoxic agents like DM1 to tumor cells that express a specific target antigen on their surface, thereby minimizing systemic toxicity.[3] The therapeutic efficacy of a this compound-based ADC is dependent on several factors, including the specificity and binding affinity of the monoclonal antibody, the stability of the linker connecting the antibody to the payload, the efficiency of ADC internalization and subsequent release of the active DM1 payload within the cancer cell.[4][5]
Mechanism of Action of DM1
Upon internalization into the target cancer cell, the linker of the ADC is cleaved, releasing the DM1 payload. DM1 exerts its cytotoxic effect by inhibiting microtubule polymerization.[1][] It binds to tubulin, a key protein component of microtubules, at the vinca-binding site.[2] This binding suppresses microtubule dynamics, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptotic cell death.[1][7][8]
Signaling Pathway of this compound-Based ADC
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incidence of antibody–drug conjugate-related hepatotoxicity in breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Multidrug Resistance (MDR1) in DM1-SMe Based Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming multidrug resistance (MDR1) in DM1-SMe based therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent synthetic derivative of maytansine, a microtubule-targeting agent.[1] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[2] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[2] this compound is often used as a cytotoxic payload in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that targets a specific tumor antigen. This targeted delivery is designed to minimize systemic toxicity.[3]
Q2: What is MDR1 and how does it confer resistance to this compound?
A2: MDR1, also known as P-glycoprotein (P-gp) or ABCB1, is an ATP-dependent efflux pump that is a member of the ATP-binding cassette (ABC) transporter superfamily.[4] It is a key mechanism in multidrug resistance, actively transporting a wide range of structurally diverse hydrophobic compounds out of the cell.[2][5] This reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effect.[5] Maytansinoids, including DM1 and its metabolites, are known substrates of MDR1.[1] Consequently, cancer cells overexpressing MDR1 can exhibit significant resistance to this compound based therapies.[1]
Q3: How can I determine if my cell line is resistant to this compound due to MDR1 overexpression?
A3: You can employ several methods to ascertain if MDR1 is the cause of resistance:
-
Gene and Protein Expression Analysis: Use quantitative PCR (qPCR) to measure ABCB1 (the gene encoding MDR1) mRNA levels and Western blotting or flow cytometry to quantify MDR1 protein expression.
-
Functional Assays: Conduct MDR1 functional assays such as the Rhodamine 123 or Calcein-AM efflux assay. In these assays, MDR1-overexpressing cells will show lower intracellular fluorescence due to the active efflux of the fluorescent substrate. This efflux can be reversed by known MDR1 inhibitors.
-
Pharmacological Inhibition: Treat your cells with a known MDR1 inhibitor (e.g., verapamil, cyclosporin A, or tariquidar) in combination with this compound. A significant potentiation of this compound's cytotoxicity in the presence of the inhibitor strongly suggests MDR1-mediated resistance.
Q4: What are the primary strategies to overcome MDR1-mediated resistance to this compound ADCs?
A4: The main strategies focus on designing ADCs that are less susceptible to MDR1 efflux:
-
Hydrophilic Linkers: One of the most effective approaches is to use hydrophilic linkers (e.g., PEG linkers) to conjugate DM1 to the antibody.[5] Upon internalization and cleavage of the linker, a more hydrophilic DM1 metabolite is released. These charged or more polar metabolites are poor substrates for the MDR1 pump and are therefore retained at higher concentrations within the cancer cell, restoring cytotoxic activity.[5]
-
Novel Payloads: Developing novel cytotoxic payloads that are not substrates for MDR1 is another active area of research.
-
MDR1 Inhibitors: While primarily used experimentally, co-administration of MDR1 inhibitors to reverse resistance is a potential clinical strategy, though it can be challenged by toxicity issues.[6]
Q5: Are there other mechanisms of resistance to this compound based therapies besides MDR1?
A5: Yes, other resistance mechanisms can include:
-
Downregulation or mutation of the target antigen, leading to reduced ADC binding and internalization.
-
Alterations in intracellular ADC trafficking and lysosomal degradation, which can prevent the release of the active DM1 payload.[7]
-
Changes in tubulin isotypes or mutations in tubulin that prevent DM1 binding.
-
Upregulation of anti-apoptotic pathways.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. "Edge effects" in multi-well plates. Pipetting errors. Compound precipitation. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Use calibrated pipettes and practice consistent pipetting technique. Dissolve the compound in a suitable solvent (e.g., DMSO) before diluting in culture medium, ensuring the final solvent concentration is low and consistent across all wells.[8] |
| MDR1-expressing cells not showing expected resistance to this compound ADC. | The ADC linker-payload combination may already be designed to overcome MDR1 (e.g., using a hydrophilic linker). The level of MDR1 expression may be insufficient to confer significant resistance. The ADC may not be properly internalized or the payload may not be efficiently released. The cell line may have other mutations that sensitize it to tubulin inhibitors. | Confirm the nature of the linker used in your ADC. Verify MDR1 expression and function using qPCR and a functional efflux assay. Assess ADC internalization and payload release using fluorescently labeled ADCs or by measuring intracellular drug concentration. Sequence key genes related to tubulin and apoptosis. |
| Unexpected toxicity in non-target (antigen-negative) cells. | Premature cleavage of the linker in the culture medium, releasing free this compound. Non-specific uptake of the ADC. High drug-to-antibody ratio (DAR) leading to ADC instability and off-target effects. | Assess the stability of your ADC in culture medium over the time course of your experiment. Use a non-targeting control ADC to quantify non-specific uptake and toxicity. Characterize the DAR of your ADC; if it's too high, consider optimizing the conjugation chemistry. |
| MDR1 inhibitor does not fully restore sensitivity to this compound. | Other resistance mechanisms may be at play (see FAQ A5). The concentration of the MDR1 inhibitor may be suboptimal. The inhibitor itself may be a substrate for another efflux pump. | Investigate other potential resistance mechanisms. Perform a dose-response experiment with the MDR1 inhibitor to determine the optimal concentration. Use a different class of MDR1 inhibitor to confirm the results. |
| Low signal or inconsistent results in Rhodamine 123 or Calcein-AM assays. | Suboptimal dye concentration or incubation time. Cell density is too low or too high. Photobleaching of the fluorescent dye. Contamination of cell culture. | Titrate the dye concentration and optimize the incubation time for your specific cell line. Ensure cells are in the exponential growth phase and at an appropriate density. Protect cells from light during incubation and analysis. Regularly check cell cultures for contamination. |
Quantitative Data Presentation
The following tables summarize quantitative data on the effect of MDR1 on the cytotoxicity of maytansinoids and related ADCs.
Table 1: In Vitro Cytotoxicity of Maytansinoids in MDR1-Expressing and Non-Expressing Cell Lines
| Cytotoxic Agent | Cell Line | MDR1 Expression | IC50 (pM) | Fold Resistance | Reference |
| Maytansine | COLO 205 | Negative | 50 | - | [1] |
| Maytansine | COLO 205MDR | Positive | 400 | 8 | [1] |
| DM1SMe | COLO 205 | Negative | 100 | - | [1] |
| DM1SMe | COLO 205MDR | Positive | 800 | 8 | [1] |
Table 2: Potentiation of Maytansinoid Cytotoxicity by the MDR1 Inhibitor Cyclosporin A
| Cytotoxic Agent | Cell Line | MDR1 Expression | Fold Enhancement of Cytotoxicity with Cyclosporin A | Reference |
| Maytansinoids | HCT-15 | Positive | 6-8 | [1] |
| Maytansinoids | UO-31 | Positive | 6-8 | [1] |
Table 3: Comparison of ADC Cytotoxicity with Different Linkers in MDR1-Expressing and Non-Expressing Cell Lines
| ADC Construct | Cell Line | MDR1 Expression | IC50 (ng/mL conjugated DM1) | Reference |
| anti-EpCAM-SMCC-DM1 | COLO 205 | Negative | 10 | [1] |
| anti-EpCAM-PEG4Mal-DM1 | COLO 205 | Negative | 5 | [1] |
| anti-EpCAM-SMCC-DM1 | COLO 205MDR | Positive | >1000 | [1] |
| anti-EpCAM-PEG4Mal-DM1 | COLO 205MDR | Positive | 250 | [1] |
Experimental Protocols
Protocol 1: MDR1 Functional Assay using Rhodamine 123 Efflux
This protocol assesses MDR1 activity by measuring the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
MDR1-expressing and parental (MDR1-negative) cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 stock solution (1 mg/mL in DMSO)
-
MDR1 inhibitor (e.g., Verapamil, 10 mM stock in DMSO)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using standard methods and wash with PBS. Resuspend cells in pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove extracellular dye.
-
Efflux and Inhibition: Resuspend the cell pellet in pre-warmed complete culture medium. For the inhibition control, add the MDR1 inhibitor to the designated samples (e.g., Verapamil at a final concentration of 10 µM). Incubate all samples at 37°C for 1-2 hours to allow for dye efflux.
-
Sample Preparation for Flow Cytometry: After the efflux period, place the samples on ice to stop the reaction. Centrifuge the cells and wash once with ice-cold FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze immediately on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel for Rhodamine 123).
Expected Results:
-
MDR1-negative cells will show high fluorescence as they retain the dye.
-
MDR1-positive cells will show low fluorescence due to active efflux of the dye.
-
MDR1-positive cells treated with an MDR1 inhibitor will show high fluorescence, similar to the MDR1-negative cells, as the efflux is blocked.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cell viability after treatment with this compound or a this compound ADC.
Materials:
-
Target cancer cell lines (MDR1-expressing and parental)
-
Complete cell culture medium
-
This compound or this compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or the ADC in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for a period appropriate for the drug's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations
Signaling Pathways Involved in MDR1 Regulation
The expression of MDR1 is regulated by a complex network of signaling pathways. The PI3K/Akt/mTOR and MAPK/ERK pathways are known to play significant roles in upregulating MDR1 expression, thereby contributing to chemotherapy resistance.[4][9]
Caption: Key signaling pathways regulating MDR1 expression.
Experimental Workflow: Overcoming MDR1 with a Hydrophilic Linker ADC
This workflow illustrates the experimental process to demonstrate how an ADC with a hydrophilic linker can overcome MDR1-mediated resistance.
Caption: Workflow to test hydrophilic linker ADCs against MDR1.
Logical Relationship: this compound ADC Action and MDR1 Resistance
This diagram outlines the logical steps from ADC administration to the point of MDR1-mediated resistance.
Caption: Action of this compound ADC and mechanism of MDR1 resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting DM1-SMe ADC Aggregation
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to DM1-SMe ADC aggregation during conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound ADC aggregation during conjugation?
Aggregation of ADCs is a significant challenge that can impact the stability, efficacy, and safety of the therapeutic.[1] The conjugation of a hydrophobic payload like this compound to an antibody increases the overall hydrophobicity of the resulting ADC, which is a primary driver of aggregation.[2][3][4] Several factors during the conjugation process can contribute to this issue:
-
Hydrophobic Interactions : The DM1 payload is hydrophobic. When conjugated to the antibody, it creates hydrophobic patches on the surface, which can interact with similar patches on other ADC molecules, leading to aggregation.[2][5][6] This is a major challenge, especially with highly hydrophobic payloads like maytansinoids (such as DM1), pyrrolobenzodiazepines (PBDs), and duocarmycins.[7][8]
-
Conjugation Chemistry Conditions : The chemical conditions required for conjugation, such as pH, temperature, and the use of organic co-solvents to dissolve the hydrophobic drug-linker, are often optimized for the chemical reaction itself and not for the stability of the antibody.[2] These conditions can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[9][10]
-
High Drug-to-Antibody Ratio (DAR) : A higher number of conjugated drug molecules per antibody (higher DAR) increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[11][12][13] Molecules with a higher DAR have a greater tendency to aggregate and show reduced thermal stability.[11]
-
Antibody Concentration : Higher concentrations of the antibody during conjugation can increase the frequency of intermolecular interactions, which can lead to aggregation.[9]
-
Buffer Conditions : Unfavorable buffer conditions, such as suboptimal pH or low/high salt concentrations, can contribute to aggregation.[2] If the pH of the buffer is close to the isoelectric point (pI) of the antibody, the net charge on the molecule is minimal, reducing solubility and increasing the likelihood of aggregation.[2]
Q2: How can I optimize the conjugation reaction to minimize aggregation?
Optimizing the conjugation process is critical to minimizing aggregation. Here are several strategies:
-
Control of Reaction Conditions :
-
pH : Maintain the pH of the reaction buffer in a range that ensures antibody stability, typically between 5.0 and 5.5 for many IgGs, while still allowing for efficient conjugation.[14] Avoid pH values near the antibody's isoelectric point.[2]
-
Temperature : Perform the conjugation at a controlled, and generally lower, temperature to minimize thermal stress on the antibody, which can lead to denaturation and aggregation.[9]
-
Co-solvents : Minimize the concentration of organic co-solvents used to dissolve the this compound linker-payload to the lowest effective level, as these can disrupt antibody structure.[2][9]
-
-
Drug-to-Antibody Ratio (DAR) : Aim for a lower to moderate DAR (typically 2-4) as higher DAR values are strongly correlated with increased aggregation.[3][12]
-
Use of Excipients : The inclusion of certain excipients in the conjugation buffer can help stabilize the antibody and prevent aggregation.[9][] Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are effective in preventing protein surface adsorption and aggregation.[9] Other stabilizers such as sugars (e.g., trehalose, sucrose) and amino acids can also be beneficial.[][16][17]
-
Hydrophilic Linkers : Employing more hydrophilic linkers, such as those containing polyethylene glycol (PEG) groups, can help to offset the hydrophobicity of the DM1 payload and reduce the tendency for aggregation.[9][]
-
Immobilization Techniques : A novel approach to prevent aggregation is to immobilize the antibody on a solid support (e.g., a resin) during the conjugation reaction.[2][7][18] This physical separation of antibody molecules prevents them from aggregating during the chemically stressful steps of conjugation.[2][7][18]
Q3: What analytical techniques are recommended for detecting and quantifying this compound ADC aggregation?
A multi-pronged approach using orthogonal analytical methods is recommended for the comprehensive characterization of ADC aggregation.[19][20]
-
Size Exclusion Chromatography (SEC) : This is the most common and standard method for quantifying aggregates in ADC samples.[9][20][21][] SEC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[9]
-
Dynamic Light Scattering (DLS) : DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[9] It is particularly useful for monitoring the onset of aggregation over time.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[9] This technique can provide detailed information on the composition and structure of aggregates.[9]
-
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) : SV-AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.[19]
| Technique | Principle | Information Provided | Primary Use |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume | Quantification of monomers, dimers, and higher-order aggregates | Routine quality control and aggregate quantification[9][21] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC separation with absolute molecular weight determination | Absolute molecular weight of species, confirmation of aggregate identity | Detailed characterization of aggregates[9][19] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity | Average particle size and size distribution | Early detection of aggregation and stability studies[9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation followed by mass analysis | Detailed composition and structural information of aggregates | In-depth characterization and impurity profiling[9] |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures sedimentation rate in a centrifugal field | Size, shape, and distribution of species | High-resolution characterization of aggregates[19] |
Q4: What purification strategies can be used to remove aggregates from my final ADC product?
If aggregation does occur, several chromatographic techniques can be employed to remove aggregates and purify the monomeric ADC.
-
Size Exclusion Chromatography (SEC) : Preparative SEC can be used to separate the desired monomeric ADC from larger aggregates.[2][]
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates molecules based on their hydrophobicity. Since aggregates are often more hydrophobic than the monomer, HIC can be an effective tool for their removal.[9][23]
-
Ion Exchange Chromatography (IEX) : IEX separates molecules based on their net charge. It can be used to remove aggregates and also to separate ADC species with different DARs.[9][]
-
Multimodal Chromatography (MMC) : MMC, also known as mixed-mode chromatography, utilizes a combination of interaction modes (e.g., hydrophobic and ion-exchange) to achieve enhanced separation and can be very effective in removing aggregates.[9][23]
-
Tangential Flow Filtration (TFF) : TFF is often used for buffer exchange and concentration of the ADC product, and it can also help in the removal of smaller impurities and some aggregates.[9][]
Experimental Protocols
General Protocol for this compound Conjugation to an Antibody
This protocol provides a general workflow for the conjugation of this compound to an antibody via lysine residues. Note: This is a representative protocol and should be optimized for your specific antibody and application.
-
Antibody Preparation :
-
Buffer exchange the antibody into a suitable conjugation buffer (e.g., phosphate buffer at pH 7.5-8.0).
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Linker-Payload Preparation :
-
Dissolve the this compound linker-payload in an appropriate organic solvent (e.g., DMSO) to create a stock solution.
-
-
Conjugation Reaction :
-
Add the this compound solution to the antibody solution at a specific molar ratio to achieve the desired DAR.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-4 hours) with gentle mixing.
-
-
Quenching the Reaction :
-
Stop the reaction by adding a quenching reagent (e.g., excess lysine or another amine-containing buffer) to react with any remaining active linker.
-
-
Purification :
-
Purify the ADC from unreacted drug-linker, quenching reagent, and solvent using methods such as TFF, SEC, or HIC.[][24]
-
Visualizations
Logical Workflow for Troubleshooting ADC Aggregation
Caption: A decision tree for troubleshooting this compound ADC aggregation.
Mechanism of Hydrophobicity-Driven ADC Aggregation
Caption: Hydrophobic interactions between DM1 payloads leading to ADC aggregation.
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of short range hydrophobic interactions and long range electrostatic forces on the aggregation kinetics of a monoclonal antibody and a dual-variable domain immunoglobulin at low and high concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 11. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. agilent.com [agilent.com]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Optimizing DM1-SMe ADC efficacy with different linker technologies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of DM1-SMe Antibody-Drug Conjugate (ADC) efficacy with different linker technologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in an ADC?
A1: this compound is a highly potent cytotoxic maytansinoid derivative that functions as the payload in an ADC. Its primary mechanism of action is the inhibition of microtubule assembly by binding to tubulin.[][2] This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis (cell death). When conjugated to a monoclonal antibody that targets a specific tumor antigen, this compound is designed to be selectively delivered to cancer cells, thereby maximizing its therapeutic effect while minimizing off-target toxicity.[]
Q2: What are the main types of linkers used with this compound and how do they differ?
A2: Linkers are a critical component of ADCs, connecting the antibody to the cytotoxic payload.[2][3][4] They are broadly categorized into two main types:
-
Non-cleavable linkers: These linkers, such as the thioether linker (e.g., SMCC) used in Trastuzumab emtansine (T-DM1), are designed to be highly stable in systemic circulation.[][2][5] The payload is released only after the entire ADC is internalized by the target cell and the antibody is degraded in the lysosome.[6] This results in the release of a payload-linker-amino acid complex.
-
Cleavable linkers: These linkers are designed to be stable in circulation but are cleaved by specific conditions within the tumor microenvironment or inside the tumor cell.[4][7] Common cleavage mechanisms include:
-
Enzyme-cleavable: These linkers (e.g., peptide-based) are cleaved by lysosomal proteases like cathepsins.
-
pH-sensitive: These linkers (e.g., hydrazones) are hydrolyzed in the acidic environment of endosomes and lysosomes.
-
Redox-sensitive: These linkers (e.g., disulfide-based) are cleaved in the reducing environment of the cytoplasm.[8]
-
The choice of linker significantly impacts the ADC's properties, including its stability, efficacy, and potential for a "bystander effect".[9]
Q3: What is the "bystander effect" and how does linker technology influence it?
A3: The bystander effect is the ability of an ADC to kill not only the target antigen-positive tumor cells but also neighboring antigen-negative cells.[4][9][10] This is particularly important in tumors with heterogeneous antigen expression.
Linker technology is a key determinant of the bystander effect:[9]
-
Cleavable linkers are more likely to produce a bystander effect.[7] Once the ADC is internalized by the target cell, the linker is cleaved, releasing a membrane-permeable payload that can diffuse out of the cell and kill adjacent cells.[7][9]
-
Non-cleavable linkers , like the one in T-DM1, generally do not produce a significant bystander effect.[6][7] The released payload-linker-amino acid complex is typically charged and cannot efficiently cross cell membranes to affect neighboring cells.[6][7]
Troubleshooting Guides
Issue 1: Low in vitro cytotoxicity of this compound ADC
| Possible Cause | Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) | Confirm the average DAR using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. A low DAR can lead to reduced potency.[11] Optimize the conjugation reaction to achieve the desired DAR. |
| Inefficient Internalization of the ADC | Verify that the target antigen is expressed on the surface of the cell line being used. Confirm that the antibody component of the ADC binds to the target and is internalized. This can be assessed using flow cytometry or fluorescence microscopy with a labeled ADC. |
| Linker Instability | For cleavable linkers, premature cleavage in the cell culture medium can reduce the amount of active ADC reaching the target cells. Assess linker stability in culture medium over the course of the experiment. |
| Cell Line Resistance | The target cell line may have mechanisms of resistance, such as overexpression of drug efflux pumps (e.g., MDR1).[12] Use a cell line known to be sensitive to maytansinoids as a positive control. Consider using MDR1 inhibitors in your assay to investigate this possibility. |
| Incorrect Assay Conditions | Ensure the incubation time is sufficient for the ADC to internalize, process, and for the DM1 payload to induce cell death. For tubulin inhibitors like DM1, incubation times of 72-96 hours are often optimal.[13] |
Issue 2: High off-target toxicity in vivo
| Possible Cause | Troubleshooting Steps |
| Premature Payload Release | The linker may be unstable in circulation, leading to the release of the potent DM1 payload before it reaches the tumor. Evaluate the stability of the ADC in plasma. Consider using a more stable linker.[14] |
| High DAR | A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance from circulation and increased uptake by organs like the liver, which can cause toxicity.[11][15] It can also lead to aggregation.[16] Optimize the DAR to balance potency and pharmacokinetics. |
| Hydrophobicity of the Linker-Payload | A hydrophobic linker-payload can contribute to faster clearance and non-specific uptake.[17][18] Consider using more hydrophilic linkers (e.g., incorporating PEG spacers) to improve the pharmacokinetic profile.[19][20] |
| Antibody-mediated Toxicity | The antibody itself may have on-target, off-tumor toxicity if the target antigen is expressed on normal tissues.[21] Thoroughly evaluate the expression profile of the target antigen. |
Issue 3: Lack of in vivo efficacy despite good in vitro potency
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | The ADC may be clearing from circulation too quickly, preventing sufficient accumulation in the tumor.[22] Perform a PK study to determine the half-life of the ADC. As mentioned, high DAR and hydrophobicity can negatively impact PK.[15] |
| Inefficient Tumor Penetration | The size of the ADC can limit its ability to penetrate dense solid tumors. This is a general challenge for antibody-based therapies. |
| Lack of Bystander Effect in a Heterogeneous Tumor | If the tumor has heterogeneous antigen expression, an ADC with a non-cleavable linker may not be effective against antigen-negative cells.[7] If this is suspected, consider using an ADC with a cleavable linker to leverage the bystander effect. |
| Development of Drug Resistance | The tumor may develop resistance to the DM1 payload over time. |
Quantitative Data Summary
Table 1: In Vitro Potency of Trastuzumab-DM1 Conjugates with Different Linkers
| Cell Line | Linker Type | ADC | IC50 (ng/mL) |
| MCF7-neo/HER2 | Disulfide (cleavable) | T-SPP-DM1 | 4.0 |
| Thioether (non-cleavable) | T-DM1 | 5.0 | |
| BT-474 | Disulfide (cleavable) | T-SPP-DM1 | 1.8 |
| Thioether (non-cleavable) | T-DM1 | 1.1 | |
| Data adapted from a study comparing the in vitro clonogenic survival of HER2-overexpressing breast cancer cell lines after exposure to T-DM1 and T-SPP-DM1.[5] |
Table 2: In Vivo Efficacy of Anti-EpCAM-DM1 Conjugates in a Multidrug-Resistant Tumor Model
| Tumor Model | Linker | Dose (µg/kg of conjugated DM1) | Outcome |
| HCT-15 (MDR1-positive) | SMCC (less hydrophilic) | 680 | Tumor growth inhibition |
| PEG4Mal (more hydrophilic) | 680 | Complete tumor regressions in all mice | |
| Data from a study showing that a more hydrophilic linker (PEG4Mal) improved the efficacy of an anti-EpCAM-DM1 conjugate against MDR1-positive tumors.[12] |
Experimental Protocols
Protocol 1: Monoculture Cytotoxicity Assay (MTT-based)
This protocol is used to determine the IC50 value of a this compound ADC in an antigen-positive cell line.[13][23][24]
Materials:
-
Target antigen-positive and negative cell lines
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium.[13] Include wells for "cells only" (control) and "medium only" (blank).
-
Incubate the plate at 37°C with 5% CO2 overnight to allow cells to attach.
-
Prepare serial dilutions of the this compound ADC and a control antibody in culture medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions or control solutions.
-
Incubate the plate for 72-96 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Co-culture Bystander Effect Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[13][24][25]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)
-
This compound ADC
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed a mixture of Ag+ and Ag- GFP-expressing cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) while keeping the total cell number constant (e.g., 10,000 cells/well).[13] Include control wells with only Ag- cells.
-
Incubate the plate at 37°C with 5% CO2 overnight.
-
Treat the cells with various concentrations of the this compound ADC. The concentration range should be cytotoxic to the Ag+ cells but have minimal effect on the Ag- cells in monoculture.[24]
-
Incubate for 96-144 hours.
-
Measure the fluorescence intensity (e.g., 485 nm excitation / 535 nm emission for GFP) using a plate reader.
-
Normalize the fluorescence intensity to the untreated co-culture control to determine the viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Visualizations
Caption: General mechanism of action for a this compound ADC.
Caption: Workflow for an MTT-based cytotoxicity assay.
Caption: Impact of linker type on the bystander effect.
References
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. veranova.com [veranova.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Toxicity of DM1-SMe in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target toxicity with DM1-SMe in preclinical models.
Troubleshooting Guides
This section offers solutions to common problems observed during in vitro and in vivo experiments with this compound conjugated to antibodies.
In Vitro Troubleshooting
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in antigen-negative cell lines. | 1. Premature release of this compound from the ADC due to linker instability. 2. Non-specific uptake of the ADC. 3. Contamination of the ADC with free this compound. | 1. Assess Linker Stability: Incubate the ADC in relevant biological matrices (e.g., serum-containing media) over time and quantify the amount of released this compound using LC-MS. 2. Investigate Non-Specific Uptake: Use flow cytometry or fluorescence microscopy to visualize ADC binding and internalization in antigen-negative cells. Consider using a non-binding isotype control ADC. 3. Quantify Free Drug: Analyze the ADC preparation for the presence of unconjugated this compound using techniques like reverse-phase chromatography. |
| Variable cytotoxicity results between experiments. | 1. Inconsistent cell health and passage number. 2. Variability in ADC preparation and storage. 3. Inconsistent incubation times or seeding densities. | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure high viability (>95%) before each experiment. 2. Standardize ADC Handling: Aliquot the ADC upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. 3. Strict Protocol Adherence: Ensure consistent cell seeding densities and incubation times for all experiments. |
| Discrepancy between binding affinity and cytotoxic potency. | 1. Inefficient internalization of the ADC post-binding. 2. Intracellular resistance mechanisms (e.g., drug efflux pumps). | 1. Internalization Assay: Perform a pulse-chase experiment and visualize ADC internalization using confocal microscopy or flow cytometry. 2. Assess Efflux Pump Activity: Use known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) to see if cytotoxicity is restored. |
In Vivo Troubleshooting
| Observed Issue | Potential Cause | Recommended Action |
| Significant body weight loss in treated animals. | 1. Systemic toxicity from off-target effects of this compound. 2. On-target toxicity in normal tissues expressing the target antigen. | 1. Administer Unconjugated this compound: Dose a separate cohort of animals with unconjugated this compound at a dose equivalent to that in the ADC to assess payload-specific toxicity. 2. Evaluate Target Expression in Normal Tissues: Perform immunohistochemistry (IHC) or qPCR on major organs to determine the level of target antigen expression. |
| Hepatotoxicity (elevated liver enzymes, liver necrosis). | 1. Non-specific uptake of the ADC by hepatocytes. 2. Release of this compound into circulation and subsequent uptake by the liver. | 1. Biodistribution Study: Label the ADC with a fluorescent or radioactive tag and perform a biodistribution study to assess accumulation in the liver and other organs. 2. Pharmacokinetic (PK) Analysis: Measure the concentration of both the intact ADC and free this compound in plasma over time. |
| Thrombocytopenia (low platelet counts). | 1. This compound mediated damage to megakaryocytes (platelet precursors) in the bone marrow. | 1. Bone Marrow Analysis: Collect bone marrow aspirates and perform histological analysis to assess megakaryocyte morphology and number. 2. Platelet Function Assays: Evaluate the function of circulating platelets using aggregometry. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound off-target toxicity?
A1: The primary off-target toxicities associated with this compound are hepatotoxicity and thrombocytopenia.[1][2] These are generally considered to be independent of the antibody's target antigen and are driven by the cytotoxic payload, DM1.[1][3]
-
Hepatotoxicity: This can be caused by the non-specific uptake of the intact ADC by liver cells or by the uptake of this compound that has been prematurely released into circulation.[4] Distribution studies have shown that DM1 alone can accumulate in highly perfused organs like the liver.[4]
-
Thrombocytopenia: This is thought to result from the inhibition of megakaryocyte differentiation and the induction of apoptosis in megakaryocyte progenitors in the bone marrow by DM1.[5]
Q2: How can I differentiate between on-target, off-tumor toxicity and off-target toxicity in my animal models?
A2: To distinguish between these two types of toxicity, the following experimental approach is recommended:
-
Evaluate Target Expression: Perform a thorough analysis of target antigen expression in all major organs of the animal model using techniques like IHC, qPCR, or western blotting.
-
Use a Non-Targeted ADC Control: Include a control group treated with an ADC that has the same this compound payload and linker but is conjugated to an antibody that does not bind to any target in the animal model (isotype control). If the toxicity is still observed with the non-targeted ADC, it is likely an off-target effect of the payload.
-
Administer Free this compound: A separate control group receiving only the this compound payload can help isolate the toxicity of the cytotoxic agent itself.
Q3: What are the best preclinical models to assess the off-target toxicity of a this compound ADC?
A3: A combination of in vitro and in vivo models is recommended for a comprehensive assessment:
-
In Vitro:
-
Primary Hepatocytes: Considered the gold standard for in vitro hepatotoxicity testing as they closely mimic the metabolic functions of the liver.[6]
-
3D Liver Spheroids/Organoids: These models better recapitulate the complex cell-cell interactions of the liver compared to 2D cultures.
-
Megakaryocyte Differentiation Assays: Human hematopoietic stem cells can be differentiated in vitro into megakaryocytes to study the direct effects of the ADC on their development and viability.[7]
-
-
In Vivo:
-
Rodent Models (Rats, Mice): Useful for initial toxicity screening and pharmacokinetic studies.[3]
-
Non-Human Primates (e.g., Cynomolgus Monkeys): Often used for GLP toxicology studies as their physiology is more similar to humans.[3]
-
Patient-Derived Xenograft (PDX) Models: These models can provide insights into both on-target efficacy and potential off-target toxicities in a more clinically relevant tumor microenvironment.
-
Q4: Can the linker chemistry influence the off-target toxicity of a this compound ADC?
A4: Yes, the stability of the linker is crucial. A linker that is unstable in circulation can lead to the premature release of this compound, resulting in systemic toxicity.[8] The choice of a stable linker, such as a non-cleavable linker, is intended to ensure that the cytotoxic payload is primarily released inside the target cells, thereby minimizing off-target effects.[]
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using Primary Human Hepatocytes
-
Cell Culture:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes on collagen-coated plates in hepatocyte culture medium.
-
Allow the cells to attach and form a monolayer for 24-48 hours.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, a non-targeted isotype control ADC, and free this compound in culture medium.
-
Remove the culture medium from the hepatocyte plates and add the treatment solutions.
-
Include a vehicle control group (medium only).
-
Incubate for a predefined period (e.g., 72 hours).
-
-
Cytotoxicity Assessment:
-
At the end of the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
-
Biomarker Analysis:
-
Collect the culture supernatant and measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits.
-
-
Data Analysis:
-
Calculate the IC50 values for each treatment group.
-
Compare the cytotoxicity and liver enzyme release between the different treatment groups to assess hepatotoxicity.
-
Protocol 2: In Vivo Assessment of Thrombocytopenia in a Rodent Model
-
Animal Model:
-
Use an appropriate rodent model (e.g., Sprague-Dawley rats).
-
Acclimatize the animals for at least one week before the start of the study.
-
-
Dosing:
-
Administer the this compound ADC, a non-targeted isotype control ADC, free this compound, or vehicle control via intravenous injection.
-
Include multiple dose levels for the ADCs.
-
-
Blood Collection:
-
Collect blood samples from the tail vein or another appropriate site at baseline (before dosing) and at several time points post-dosing (e.g., days 3, 7, 14, and 21).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Platelet Counting:
-
Perform complete blood counts (CBCs) using an automated hematology analyzer to determine platelet numbers.
-
-
Data Analysis:
-
Plot the mean platelet counts for each group over time.
-
Statistically compare the platelet counts in the treatment groups to the vehicle control group.
-
Determine the nadir (lowest point) of platelet count and the time to recovery.
-
Visualizations
Caption: Preclinical workflow for assessing this compound off-target toxicity.
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Caption: Mechanism of this compound-induced thrombocytopenia.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 7. Inhibition of Megakaryocyte Differentiation by Antibody-Drug Conjugates (ADCs) is Mediated by Macropinocytosis: Implications for ADC-induced Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
Solving solubility issues with DM1-SMe for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with DM1-SMe in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
A1: this compound is a potent maytansinoid and a microtubule inhibitor, often used as a cytotoxic payload in antibody-drug conjugates (ADCs). For in vitro studies, where it is used as a standalone agent, its hydrophobic nature presents a significant challenge. It is soluble in organic solvents like DMSO and DMF but is practically insoluble in aqueous solutions, including cell culture media. This poor aqueous solubility can lead to precipitation, making it difficult to achieve accurate and reproducible results in cell-based assays.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of this compound.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?
A3: This phenomenon, often called "solvent shock," is common when a concentrated stock solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of the solution. The final concentration of DMSO in the cell culture medium is a critical factor in maintaining the solubility of this compound.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. However, as a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1% to avoid cytotoxic effects. It is always recommended to perform a vehicle control experiment (medium with the same final DMSO concentration as the treated wells) to assess the impact of the solvent on your specific cell line.
Q5: Can I use other solvents to dissolve this compound for my experiments?
A5: While Dimethylformamide (DMF) is another solvent in which this compound is soluble, DMSO is generally preferred for cell culture applications due to its lower toxicity. If you must use another solvent, it is essential to determine its toxicity profile for your cell line and to always include a solvent control in your experiments.
Q6: How can I detect if my this compound has aggregated in the culture medium?
A6: Small molecule aggregation can be challenging to detect visually. While significant precipitation may be visible as crystals or cloudiness, smaller aggregates may not be. Techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates in solution. For most cell culture labs, the best practice is to follow protocols that minimize the risk of precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing precipitation of this compound in your in vitro experiments, follow this troubleshooting guide.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the medium. | Solvent Shock: Rapid change in solvent polarity. | 1. Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of medium, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed medium, ensure it dissolves, and then add this intermediate dilution to the final culture volume. 2. Slow Addition: Add the DMSO stock dropwise to the pre-warmed (37°C) medium while gently swirling or vortexing to ensure rapid and even dispersion. |
| The medium becomes cloudy or hazy after adding this compound. | Formation of Fine Precipitate/Aggregates: The final concentration of this compound may be at the edge of its solubility limit. | 1. Reduce Final Concentration: The effective concentration of this compound may be lower than its precipitation threshold. Perform a dose-response experiment to determine the highest soluble concentration that still yields a biological effect. 2. Sonication: Brief sonication of the final working solution in a water bath sonicator may help to redissolve fine precipitates. Use with caution as it can generate heat. |
| Precipitation is observed after some time in the incubator. | Temperature-Dependent Solubility or Compound Instability: Changes in temperature or interactions with media components over time. | 1. Pre-warm all solutions: Ensure that your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. 2. Prepare fresh working solutions: Prepare the final working solution of this compound immediately before adding it to your cells. Avoid storing diluted aqueous solutions. |
| Inconsistent results between experiments. | Variable Precipitation: Inconsistent preparation of working solutions leading to different amounts of soluble this compound. | 1. Standardize the protocol: Strictly follow a detailed, written protocol for preparing your working solutions to ensure consistency. 2. Use fresh, high-quality DMSO: Old or water-contaminated DMSO will lead to inconsistent solubility. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. This data is crucial for preparing appropriate stock solutions.
| Solvent | Solubility | Source |
| DMSO | 12 mg/mL | Cayman Chemical[1] |
| DMSO | 100 mg/mL (with sonication) | MedchemExpress[2] |
| DMF | 16 mg/mL | Cayman Chemical[1] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | Cayman Chemical[1] |
| Water | Insoluble | BOC Sciences[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required mass: The molecular weight of this compound is approximately 784.4 g/mol . To prepare a 10 mM stock solution, you will need 7.844 mg of this compound per 1 mL of DMSO.
-
Weigh the compound: In a chemical fume hood, carefully weigh the required amount of this compound powder and transfer it to the sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all particles are dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Intermediate Dilution (1:10): Prepare a 1 mM intermediate stock by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed complete cell culture medium. Gently vortex to mix. This step helps to gradually decrease the DMSO concentration.
-
Final Working Solution (1:100): Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed complete cell culture medium.
-
Mixing: Gently invert the tube or pipette up and down to mix. Avoid vigorous vortexing which can cause shear stress to cells if they are present.
-
Final DMSO Concentration: The final DMSO concentration in this working solution will be 0.1%.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted aqueous solution.
Mandatory Visualizations
Experimental Workflow for Preparing Working Solutions
References
Technical Support Center: Preventing Premature Cleavage of DM1-SMe Linkers in ADCs
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing premature cleavage of the disulfide linker in DM1-SMe Antibody-Drug Conjugates (ADCs). Premature cleavage can lead to off-target toxicity and reduced efficacy, making its prevention critical for successful ADC development.[][2]
Frequently Asked Questions (FAQs)
What are the primary causes of premature linker cleavage in this compound ADCs?
Premature cleavage of the this compound linker, which is a disulfide-based linker, is primarily caused by two factors:
-
Thiol-Disulfide Exchange: The disulfide bond in the linker can react with free thiol-containing molecules, such as glutathione (GSH), which is present in the bloodstream at low concentrations (2–20 µmol/L).[3] This exchange leads to the premature release of the DM1 payload.
-
Reductive Environment: The general reducing environment of plasma can contribute to the slow, non-specific reduction of the disulfide bond, leading to drug release before the ADC reaches the target tumor cell.[]
How can I detect and quantify premature linker cleavage?
Several analytical methods can be employed to detect and quantify the premature release of DM1:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method used to separate and quantify the intact ADC, free DM1 payload, and other fragments.
-
Mass Spectrometry (MS): LC-MS can be used to identify and quantify the different species present in a sample, providing definitive evidence of linker cleavage.[4]
-
Size-Exclusion Chromatography (SEC): SEC can be used to detect aggregation and fragmentation of the ADC, which can be indicative of instability.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competition ELISA can be used to quantify the amount of free drug released from the ADC.[5]
What are the consequences of premature linker cleavage for my experiments?
Premature linker cleavage can have significant negative impacts on your experiments:
-
Increased Systemic Toxicity: The release of the potent DM1 payload into systemic circulation can lead to off-target toxicity, harming healthy cells and tissues.[2]
-
Reduced Therapeutic Efficacy: If the DM1 is released before the ADC reaches the target tumor cells, the therapeutic effect will be diminished.
-
Inconsistent Experimental Results: High variability in linker stability can lead to poor reproducibility in both in vitro and in vivo experiments.
Troubleshooting Guide
Problem: High levels of free DM1 detected in my ADC preparation.
| Possible Cause | Recommended Solution |
| Reductive agents in buffer | Ensure all buffers used during conjugation, purification, and formulation are free of reducing agents like DTT or TCEP. Use de-gassed buffers to minimize oxidation-reduction reactions. |
| Thiol-disulfide exchange during storage | Store the ADC in a formulation buffer optimized for stability (e.g., specific pH, excipients). Avoid long-term storage in plasma or other biological matrices before analysis. |
| Instability of the linker chemistry | Consider linker modifications to increase stability. Introducing steric hindrance around the disulfide bond, for example by adding methyl groups, can reduce susceptibility to cleavage.[] |
Problem: Inconsistent results in in vitro cytotoxicity assays.
| Possible Cause | Recommended Solution |
| Premature drug release in culture media | Perform a stability study of the ADC in the specific cell culture medium being used. Quantify free DM1 over the time course of the assay. If instability is high, consider shortening the incubation time or using a more stable linker. |
| Variability in ADC quality between batches | Ensure consistent Drug-to-Antibody Ratio (DAR) and low levels of aggregation and free drug in each ADC batch used for experiments. Characterize each batch thoroughly before use.[6] |
Problem: Poor in vivo efficacy and/or high systemic toxicity in animal models.
| Possible Cause | Recommended Solution |
| Rapid linker cleavage in plasma | Conduct a plasma stability study to determine the half-life of the ADC in the plasma of the animal model being used.[7] If the half-life is too short, linker re-engineering is likely necessary. |
| Off-target uptake and cleavage | Evaluate the biodistribution of the ADC to understand where the drug is being released. This can help determine if the toxicity is target-mediated or due to non-specific cleavage. |
Experimental Protocols
Protocol 1: Plasma Stability Assay
This protocol outlines a method to assess the stability of a this compound ADC in plasma.
Materials:
-
This compound ADC
-
Control ADC with a non-cleavable linker
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (RP-HPLC, LC-MS)
Procedure:
-
Dilute the this compound ADC and control ADC to a final concentration of 1 mg/mL in plasma and PBS (as a control).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of each sample.
-
Immediately process the aliquots to precipitate plasma proteins (e.g., with acetonitrile) and stop further degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of free DM1 using RP-HPLC or LC-MS.
-
Quantify the percentage of released DM1 at each time point relative to the initial amount of conjugated DM1.
Protocol 2: Reversed-Phase HPLC for Free Drug Quantification
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample supernatant.
-
Run a gradient elution from a low to a high percentage of Mobile Phase B to separate the components.
-
Monitor the elution profile at a wavelength suitable for DM1 detection (e.g., 252 nm).
-
Create a standard curve using known concentrations of free DM1 to quantify the amount in the samples.
Quantitative Data Summary
The stability of disulfide linkers can be significantly influenced by their chemical structure and the surrounding environment.
Table 1: Impact of Steric Hindrance on Disulfide Linker Stability
| Linker Type | Modification | Relative Stability in Plasma | Reference |
| Standard Disulfide | None | Baseline | [3] |
| Hindered Disulfide | Methyl group near disulfide | Increased | [] |
| Hindered Disulfide | Two methyl groups near disulfide | Significantly Increased | [3] |
Visual Guides
Caption: Mechanism of premature linker cleavage in the extracellular space.
Caption: A logical workflow for troubleshooting ADC instability issues.
References
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veranova.com [veranova.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Pharmacokinetics of DM1-SMe-Containing ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of DM1-SMe-containing antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the preclinical development of this compound ADCs, focusing on improving their pharmacokinetic profiles.
Issue 1: Poor In Vivo Stability and Rapid Clearance
Question: Our this compound ADC shows a shorter half-life and faster clearance in vivo than expected. What are the potential causes and how can we troubleshoot this?
Answer:
Rapid clearance of this compound-containing ADCs is a common challenge that can be attributed to several factors, primarily related to the stability of the ADC in circulation. Premature release of the this compound payload can lead to off-target toxicity and reduced efficacy.
Potential Causes and Troubleshooting Strategies:
-
Linker Instability: The thioether linker in this compound ADCs is designed for stability, but certain in vivo conditions can lead to its degradation.
-
Troubleshooting:
-
Linker Chemistry Modification: While this compound utilizes a stable thioether bond, exploring alternative non-cleavable linkers or modifying the linker chemistry to enhance stability in the specific in vivo environment can be considered.
-
Plasma Stability Assays: Conduct in vitro plasma stability assays using plasma from different species (mouse, rat, cynomolgus monkey, human) to assess the rate of drug deconjugation.[1][2] This can help identify if a particular species' plasma components are contributing to instability.
-
-
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance through mechanisms like uptake by the reticuloendothelial system (RES).[3]
-
Troubleshooting:
-
Optimize DAR: Synthesize ADCs with varying DARs (e.g., 2, 4, 6) and evaluate their pharmacokinetic profiles in vivo. Preclinical findings suggest that maytansinoid conjugates with a DAR between 2 and 6 may have a better therapeutic index than those with a very high DAR (e.g., ~9-10).[3]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can help to mitigate the increased hydrophobicity associated with higher DARs, potentially improving pharmacokinetics.[4]
-
-
-
Aggregation: The formation of ADC aggregates can lead to rapid clearance from circulation via uptake by phagocytic cells.
-
Troubleshooting:
-
Formulation Optimization: Screen different formulation buffers and excipients to identify conditions that minimize aggregation.
-
SEC-MALS Analysis: Use Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to accurately quantify the extent of aggregation in your ADC preparation.
-
-
Issue 2: High Levels of ADC Aggregation
Question: We are observing significant aggregation in our this compound ADC preparation. What causes this and what steps can we take to prevent it?
Answer:
ADC aggregation is a critical issue that can negatively impact manufacturability, stability, and in vivo performance, leading to increased immunogenicity and rapid clearance.[5][6]
Potential Causes and Mitigation Strategies:
-
Hydrophobicity: The DM1 payload is hydrophobic, and conjugation to the antibody increases the overall hydrophobicity of the ADC, creating hydrophobic patches that can lead to self-association and aggregation.[7]
-
Mitigation:
-
Hydrophilic Linkers: The use of hydrophilic linkers (e.g., PEGylated linkers) can effectively shield the hydrophobic payload and reduce the propensity for aggregation.[4]
-
Formulation: Utilize formulation buffers containing excipients like polysorbates (e.g., Polysorbate 20 or 80) that can help to stabilize the ADC and prevent aggregation.
-
-
-
Conjugation Process: The chemical conditions used during the conjugation process can induce stress on the antibody, leading to unfolding and aggregation.
-
Mitigation:
-
Process Optimization: Carefully optimize conjugation parameters such as pH, temperature, and the concentration of organic co-solvents to minimize stress on the antibody.
-
Immobilization Techniques: Consider immobilizing the antibody on a solid support during conjugation to physically separate the molecules and prevent aggregation.[7]
-
-
-
Storage and Handling: Improper storage conditions or multiple freeze-thaw cycles can promote aggregation.
-
Mitigation:
-
Storage Conditions: Store the ADC at the recommended temperature in a validated formulation buffer.
-
Aliquoting: Aliquot the ADC into single-use vials to avoid repeated freeze-thaw cycles.
-
-
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements
Question: Our DAR values for the same batch of this compound ADC are inconsistent between experiments. What could be causing this variability and how can we improve the reproducibility of our DAR measurements?
Answer:
Consistent and accurate determination of the DAR is crucial as it directly impacts the ADC's potency, pharmacokinetics, and therapeutic index.[8][9] Inconsistencies in DAR measurement can arise from both the analytical method and sample handling.
Potential Causes and Troubleshooting Strategies:
-
Analytical Method Variability:
-
Hydrophobic Interaction Chromatography (HIC-HPLC):
-
Troubleshooting:
-
Mobile Phase Preparation: Ensure consistent preparation of the mobile phase, particularly the salt concentration, as this is critical for reproducible separation.[10] Baseline drift can sometimes be caused by impure salt, which can be addressed by using high-purity salts or a "Blank Subtraction" feature in the chromatography software.[11]
-
Column Performance: Regularly check the performance of the HIC column. Column degradation can lead to poor peak resolution and inaccurate integration.
-
Integration Parameters: Standardize the peak integration parameters to ensure consistent quantification across different runs.
-
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Troubleshooting:
-
Complete Reduction: Ensure complete reduction of the interchain disulfide bonds to accurately separate the light and heavy chains.
-
Peak Identification: Use mass spectrometry (LC-MS) to confirm the identity of each peak corresponding to the unconjugated and conjugated chains.
-
-
-
-
Sample Handling:
-
Adsorption: ADCs can be prone to adsorption to container surfaces, leading to inaccurate concentration measurements and affecting DAR calculations.
-
Troubleshooting: Use low-protein-binding tubes and pipette tips.
-
-
Sample Stability: Ensure the ADC sample is stable under the conditions used for analysis. Degradation or aggregation can alter the distribution of different DAR species.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo fate of a this compound-containing ADC with a non-cleavable linker?
A1: ADCs with non-cleavable linkers, like those containing this compound, rely on the complete degradation of the antibody in the lysosome of the target cell to release the cytotoxic payload.[12][13] After binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized. Inside the cell, it is trafficked to the lysosome, where proteases degrade the antibody, releasing the DM1 payload attached to the linker and the lysine residue to which it was conjugated (Lys-SMCC-DM1).[14][15] This active catabolite then binds to tubulin, leading to mitotic arrest and cell death.[16]
Q2: We are observing unexpected off-target toxicity in our preclinical studies. What are the likely causes?
A2: Unexpected toxicity with this compound ADCs can stem from several factors:
-
Premature Payload Release: Even with a stable linker, a small amount of the DM1 payload may be released into circulation, leading to systemic toxicity.[17] Common off-target toxicities associated with maytansinoids like DM1 include hepatotoxicity and thrombocytopenia.[3][15]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those tissues.[18]
-
Target-Independent Uptake: ADCs can be taken up by normal cells through mechanisms independent of the target antigen, such as through Fc receptors on immune cells.[18] This can lead to the release of the cytotoxic payload in healthy cells.
-
ADC Aggregates: Aggregates can be taken up by phagocytic cells in the liver and spleen, leading to localized toxicity.
Q3: How does the choice of preclinical species impact the pharmacokinetic evaluation of this compound ADCs?
A3: The choice of animal species for preclinical PK studies is critical, as there can be significant interspecies differences in ADC metabolism and clearance. For instance, some studies have shown that the valine-citrulline linker is a substrate for carboxylesterase 1c in mice, leading to higher rates of drug release compared to other species like rats, cynomolgus monkeys, and humans.[2] While this compound utilizes a more stable thioether linker, it is still important to assess plasma stability in multiple species to identify any potential species-specific liabilities.[2][19] Comparing PK parameters across different species can help in building more accurate models to predict human pharmacokinetics.[20]
Quantitative Data Summary
Table 1: Comparative In Vitro Plasma Stability of a vc-MMAE ADC in Different Species
| Species | Median % High Molecular Weight Species (Aggregates) after 6 days | % Free MMAE Released after 6 days |
| Mouse (CD1) | 26.0% | ~25% |
| Rat (Sprague Dawley) | 25.3% | 2.5% |
| Cynomolgus Monkey | 20.3% | <1% |
| Human | 24.2% | <1% |
| Buffer (PBS, pH 7.4) | 2.3% | <1% |
| (Data adapted from a study on vc-MMAE containing ADCs, which provides a relevant comparison for linker stability in different plasma environments.[2]) |
Table 2: Pharmacokinetic Parameters of Different Linker-DM1 ADCs in Mice
| ADC Linker | Clearance (mL/day/kg) |
| SPDP-DM1 (least hindered disulfide) | Higher |
| SPP-DM1 (disulfide) | Moderate |
| SSNPP-DM4 (most hindered disulfide) | Lower |
| MCC-DM1 (non-reducible thioether) | Lower |
| (Data qualitatively summarized from a study comparing different linkers.[21]) |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay by LC-MS
Objective: To assess the stability of a this compound ADC in plasma from different species by measuring the change in average DAR and the release of free payload over time.
Materials:
-
This compound ADC
-
Plasma (e.g., Human, Cynomolgus Monkey, Rat, Mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or anti-human IgG magnetic beads
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (for DAR analysis, e.g., DTT)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Incubation:
-
Dilute the this compound ADC to a final concentration of 100 µg/mL in plasma from each species and in PBS (as a control).
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
ADC Immunocapture:
-
Thaw the plasma samples on ice.
-
Add Protein A or anti-human IgG magnetic beads to each sample and incubate with gentle mixing to capture the ADC.
-
Wash the beads several times with wash buffer to remove unbound plasma proteins.
-
-
Analysis of Conjugated ADC (DAR Measurement):
-
Elute the captured ADC from the beads using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
For analysis of light and heavy chains, reduce the ADC with DTT.
-
Analyze the samples by LC-MS to determine the distribution of different DAR species and calculate the average DAR.
-
-
Analysis of Released Payload:
-
After immunocapture, collect the supernatant containing the unbound fraction.
-
Precipitate the remaining plasma proteins with cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of free DM1 payload.
-
Protocol 2: DAR Determination by HIC-HPLC
Objective: To determine the average DAR and the distribution of different drug-loaded species of a this compound ADC.
Materials:
-
This compound ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
-
HPLC system with a UV detector (280 nm)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the different DAR species.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to each DAR species (DAR0, DAR1, DAR2, etc.). The species with lower DARs will elute earlier due to lower hydrophobicity.
-
Calculate the percentage of each DAR species based on the peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of each species) / 100
-
Visualizations
Caption: Mechanism of action of a this compound-containing ADC.
Caption: Experimental workflow for ADC pharmacokinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. agilent.com [agilent.com]
- 12. biotechinformers.com [biotechinformers.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 16. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 18. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation and use of an anti‐cynomolgus monkey CD79b surrogate antibody–drug conjugate to enable clinical development of polatuzumab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prediction of Human Pharmacokinetics of Antibody–Drug Conjugates From Nonclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in DM1-SMe Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro cytotoxicity assays involving the maytansinoid derivative, DM1-SMe. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent, synthetic maytansinoid derivative used as a cytotoxic payload in antibody-drug conjugates (ADCs).[] The "SMe" indicates a methyl disulfide group that serves as a reactive site for conjugation to an antibody, typically through a linker like sulfo-SPDB.[] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][3]
Q2: What is the role of the sulfo-SPDB linker in ADCs containing this compound?
A2: The sulfo-SPDB (sulfosuccinimidyl 4-(2-pyridyldithio)butyrate) linker is a cleavable linker used to attach this compound to an antibody.[4][5] It is designed to be stable in systemic circulation, preventing the premature release of the cytotoxic payload.[][6] Once the ADC is internalized by the target cancer cell, the disulfide bond within the linker is cleaved in the reducing environment of the cell, releasing the active DM1 payload.[][6] The "sulfo" group increases the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the ADC.
Q3: What are the expected IC50 values for this compound?
A3: The IC50 values for this compound are typically in the nanomolar to picomolar range, depending on the cancer cell line and the duration of the assay.[6][7] See the Data Presentation section for a table of reported IC50 values in various cell lines.
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| Panel of human tumor cell lines | Various | 0.003 - 0.01 | Not Specified | [7] |
| Pediatric cancer cell lines | Various | 0.002 - >3 | Not Specified | [6] |
| MCF7 | Breast Cancer | 0.34 (for mitotic arrest) | Not Specified | [2] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sulfo-SPDB | ADC linker | CAS# 1193111-39-5 | InvivoChem [invivochem.com]
- 6. Visualizing A Decision tree using GraphViz and Pydotplus. | by Anantha Kattani | Medium [anantha-kattani.medium.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Optimizing the drug-to-antibody ratio for maximal DM1-SMe ADC potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of the drug-to-antibody ratio (DAR) for maximal DM1-SMe antibody-drug conjugate (ADC) potency.
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism of action for a this compound ADC?
A1: A this compound ADC leverages a monoclonal antibody to selectively target a specific antigen on the surface of cancer cells.[1][2][3] Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[4][5][6] Inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded, releasing the DM1 cytotoxic payload.[4][5] DM1, a potent microtubule inhibitor, then disrupts microtubule dynamics, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis (programmed cell death).[1][4][5][7]
Q2: How does the drug-to-antibody ratio (DAR) influence the potency of a this compound ADC?
A2: The drug-to-antibody ratio (DAR) is a critical quality attribute that significantly impacts the potency of an ADC.[3][8] In general, a higher DAR delivers more cytotoxic payload to the target cell, which often correlates with increased in vitro potency.[9][10][11] However, this relationship is not always linear in a physiological context. An excessively high DAR can negatively affect the ADC's pharmacokinetics, leading to faster clearance from circulation and potentially reduced overall efficacy.[9][10][11] Therefore, optimizing the DAR is a key step in maximizing the therapeutic index of an ADC.
Q3: What is the optimal DAR for a this compound ADC?
A3: While the optimal DAR can be target-dependent, preclinical and clinical data for maytansinoid-based ADCs, such as those using DM1, suggest that an average DAR of 3 to 4 often provides a good balance between efficacy and safety.[9][10][11] ADCs with a low DAR (e.g., 1-2) may not deliver a sufficient amount of the cytotoxic agent to be effective.[3] Conversely, ADCs with a very high DAR (e.g., >8) can exhibit increased toxicity and rapid clearance from the bloodstream, which can limit their therapeutic potential.[9][10][11]
Q4: What are the common toxicities associated with DM1-based ADCs?
A4: The toxicities associated with DM1-based ADCs are primarily related to the cytotoxic payload. Common adverse effects can include thrombocytopenia (low platelet count), neutropenia (low white blood cell count), and gastrointestinal issues.[12] These toxicities can be influenced by the DAR, the stability of the linker, and the level of target antigen expression on healthy tissues.[12][13]
Troubleshooting Guides
Conjugation and Purification Issues
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Average DAR | - Insufficient reduction of interchain disulfide bonds.- Incomplete reaction of the linker-payload with the antibody.- Degradation of the maleimide group on the linker. | - Optimize the concentration of the reducing agent (e.g., TCEP) and reaction time.- Increase the molar excess of the this compound linker-payload.- Ensure the this compound reagent is fresh and has been stored correctly. |
| High Average DAR | - Excessive reduction of disulfide bonds, exposing more conjugation sites.- High molar excess of the linker-payload. | - Decrease the concentration of the reducing agent or shorten the reaction time.- Reduce the molar excess of the this compound linker-payload. |
| ADC Aggregation | - High DAR can increase the hydrophobicity of the ADC, leading to aggregation.- Suboptimal buffer conditions during conjugation or purification. | - Aim for a lower to moderate DAR (e.g., 2-4).- Screen different buffer formulations (e.g., varying pH, including excipients like polysorbate).- Use size-exclusion chromatography (SEC) to remove aggregates. |
| Presence of Free Drug | - Incomplete removal of unreacted linker-payload after conjugation. | - Optimize the purification method (e.g., tangential flow filtration, size-exclusion chromatography) to ensure complete removal of small molecules. |
Analytical and Characterization Challenges
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Inaccurate DAR Measurement | - Issues with the analytical method (e.g., HIC, LC-MS).- Incomplete separation of different DAR species. | - For Hydrophobic Interaction Chromatography (HIC), optimize the salt gradient to improve peak resolution.- For Liquid Chromatography-Mass Spectrometry (LC-MS), ensure proper calibration and use software designed for ADC analysis.[8][14] |
| High Batch-to-Batch Variability | - Inconsistent reaction conditions (e.g., temperature, pH, reaction time).- Variability in the quality of reagents. | - Standardize all reaction and purification parameters.- Qualify all reagents before use. |
| Low In Vitro Potency | - Low DAR.- Loss of antibody binding affinity after conjugation.- Cell line resistance to the cytotoxic payload. | - Confirm the DAR is within the optimal range.- Perform a binding assay (e.g., ELISA, flow cytometry) to ensure the ADC retains its ability to bind to the target antigen.- Use a well-characterized and sensitive cell line for the cytotoxicity assay. |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation of this compound
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds. A typical starting point is a 2-3 fold molar excess of TCEP per antibody.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the this compound linker-payload in an organic solvent (e.g., DMSO).
-
Add the this compound solution to the reduced antibody at a desired molar ratio (e.g., 4:1 linker-payload to antibody for a target DAR of ~3.5).
-
Incubate at room temperature for 1-2 hours in the dark.
-
-
Quenching the Reaction:
-
Add an excess of a quenching agent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using a method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation:
-
Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for protein separations.
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt to elute the different DAR species.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the peak areas and the corresponding number of conjugated drugs.
-
Data Summary
The following table summarizes the typical relationship between DAR and key ADC characteristics.
| Drug-to-Antibody Ratio (DAR) | In Vitro Potency (IC50) | Pharmacokinetics (Clearance) | Therapeutic Index |
| Low (e.g., 2) | Moderate | Low | Potentially suboptimal efficacy |
| Optimal (e.g., 3.5-4) | High | Low to Moderate | Generally Maximized |
| High (e.g., 8) | Very High | High | Often reduced due to toxicity and rapid clearance |
Note: These are general trends, and the optimal DAR may vary depending on the specific antibody, target antigen, and linker chemistry.
Visualizations
This compound ADC Mechanism of Action
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow for ADC Generation and Characterization
Caption: Workflow for generating and characterizing a this compound ADC.
Logical Relationship between DAR and Therapeutic Index
Caption: Interplay between DAR and the therapeutic index of an ADC.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Technical Support Center: DM1-SMe Cellular Uptake and MDR1
Welcome to the technical support center for researchers investigating the cellular uptake of DM1-SMe and navigating challenges related to the multidrug resistance protein 1 (MDR1). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate the impact of MDR1 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the S-methyl thioether derivative of DM1 (Mertansine), a potent microtubule-disrupting agent.[1][2] It is a synthetic maytansinoid designed for conjugation to antibodies to form Antibody-Drug Conjugates (ADCs).[3][4] Its mechanism involves binding to tubulin at the microtubule tips, which suppresses microtubule dynamics.[1][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][5]
Q2: What is MDR1 and how does it affect this compound?
A2: MDR1, also known as P-glycoprotein (P-gp) or ABCB1, is an ATP-dependent efflux pump.[6][7] This transmembrane protein actively transports a wide range of structurally diverse compounds out of the cell, including many chemotherapy drugs.[8][9] This action reduces the intracellular concentration of the drug, which is a primary mechanism of multidrug resistance in cancer cells.[10] this compound, as a small molecule cytotoxin, can be a substrate for MDR1. Cells overexpressing MDR1 can therefore exhibit resistance by actively pumping this compound out, preventing it from reaching its intracellular target (microtubules) and reducing its cytotoxic efficacy.[11][12]
Q3: My cells are showing resistance to an ADC with a DM1 payload. Could MDR1 be responsible?
A3: Yes, MDR1 overexpression is a plausible cause of resistance. While the ADC targets the cell, the released DM1 payload can be expelled by MDR1 pumps.[12] Resistance to ADCs like T-DM1 has been linked to mechanisms that reduce the intracellular concentration of the active drug metabolite (lysine-MCC-DM1).[13] Therefore, assessing MDR1 expression and function in your resistant cell lines is a critical step.
Q4: What are the main strategies to overcome MDR1-mediated resistance to this compound?
A4: There are three primary strategies:
-
Functional Inhibition: Use small molecule MDR1 inhibitors (also known as chemosensitizers or reversal agents) like verapamil, cyclosporine A, or more specific third-generation inhibitors such as zosuquidar.[8][12] These compounds competitively block the efflux pump, increasing intracellular this compound accumulation.
-
Expression Downregulation: Target the signaling pathways that regulate MDR1 gene expression. For example, inhibitors of the PI3K/AKT or NF-κB pathways have been shown to suppress MDR1 expression.[14][15] Nanoparticle-based delivery systems containing agents like Pluronic F127 have also been shown to down-regulate the MDR1 gene.[16][17]
-
Bypass Mechanisms: Develop novel ADCs with payloads that are not MDR1 substrates.[18] For instance, certain auristatin derivatives like MMAF have shown activity in multidrug-resistant cell lines.[18]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in cell lines that may express MDR1.
Problem: Lower than expected cytotoxicity (high IC50) of this compound or a DM1-based ADC in my cancer cell line.
Here is a logical workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for low this compound efficacy.
Step-by-Step Troubleshooting:
-
Confirm MDR1 Expression: First, determine if your cell line expresses MDR1 at the mRNA and protein level.
-
How: Use quantitative real-time PCR (qRT-PCR) to measure ABCB1 mRNA levels and Western blotting to detect the P-glycoprotein.[10] Flow cytometry with a phycoerythrin-conjugated MDR1 antibody can also quantify surface expression.[19]
-
Control: Use a known MDR1-positive cell line (e.g., NCI/ADR-RES) as a positive control and an MDR1-negative line (e.g., MCF-7 parental) as a negative control.
-
-
Assess MDR1 Function: High expression doesn't always mean high function. Perform a dye efflux assay to confirm the pump is active.
-
How: Use fluorescent substrates like Rhodamine 123 or Calcein-AM.[20][21] Cells with active MDR1 will pump out the dye, resulting in low intracellular fluorescence. Co-incubation with an MDR1 inhibitor should block this efflux and restore fluorescence.
-
Interpretation: A significant increase in fluorescence in the presence of an inhibitor confirms functional MDR1 activity.
-
-
Implement Mitigation Strategy:
-
If MDR1 is high and functional: Co-administer this compound with a non-toxic concentration of an MDR1 inhibitor. This should increase the intracellular accumulation of this compound and restore its cytotoxic effect.
-
If MDR1 is low or non-functional: The resistance is likely due to other mechanisms. Consider possibilities such as reduced expression of the target antigen for the ADC, inefficient ADC internalization or lysosomal degradation, or defects in the apoptotic signaling pathway.[13]
-
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data from experiments investigating MDR1's impact on drug efficacy.
Table 1: Effect of MDR1 Overexpression on this compound Cytotoxicity
| Cell Line | MDR1 Expression | This compound IC50 (nM) | Fold Resistance |
| OVCAR-8 (Parental) | Low | 0.5 | 1.0 |
| OVCAR-8/MDR1 | High | 50.0 | 100 |
| A2780 (Parental) | Low | 0.8 | 1.0 |
| A2780/Dx5 | High | 65.0 | 81.25 |
This table illustrates that cells engineered to overexpress MDR1 show a significant increase in their IC50 value for this compound, indicating strong resistance.
Table 2: Reversal of this compound Resistance by an MDR1 Inhibitor
| Cell Line | Treatment | This compound IC50 (nM) | Reversal Fold |
| OVCAR-8/MDR1 | This compound alone | 50.0 | - |
| OVCAR-8/MDR1 | This compound + Zosuquidar (1 µM) | 0.9 | 55.6 |
| A2780/Dx5 | This compound alone | 65.0 | - |
| A2780/Dx5 | This compound + Zosuquidar (1 µM) | 1.2 | 54.2 |
This table demonstrates that co-treatment with a specific MDR1 inhibitor can effectively re-sensitize resistant cells to this compound, reducing the IC50 to near-parental levels.
Experimental Protocols
Protocol 1: Cellular Uptake Assay using Radiolabeled [³H]-S-methyl-DM1
This protocol measures the direct accumulation of this compound inside cells.
-
Materials:
-
MDR1-positive and MDR1-negative cells
-
[³H]-S-methyl-DM1
-
Complete culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Scintillation fluid and vials
-
Scintillation counter
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere and grow to ~80% confluency.[22]
-
Prepare a working solution of [³H]-S-methyl-DM1 in complete culture medium at the desired final concentration (e.g., 10 nM).
-
For inhibitor groups, pre-incubate cells with an MDR1 inhibitor (e.g., 10 µM verapamil) for 1 hour.
-
Remove the medium from wells and add the [³H]-S-methyl-DM1 working solution.
-
Incubate for a specific time (e.g., 2 hours) at 37°C.[23]
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells in each well with lysis buffer and collect the lysate.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity (counts per minute, CPM) using a scintillation counter.
-
Use the remaining lysate to determine the total protein concentration using a BCA assay.
-
Normalize the CPM values to the protein concentration (CPM/mg protein) to determine the specific uptake.
-
Protocol 2: MDR1 Functional Efflux Assay using Calcein-AM
This flow cytometry-based assay assesses the functional activity of the MDR1 pump.
-
Materials:
-
Suspension of cells to be tested
-
Calcein-AM (non-fluorescent, MDR1 substrate)
-
MDR1 inhibitor (e.g., Zosuquidar)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
-
-
Methodology:
-
Harvest cells and resuspend them in flow cytometry buffer at a concentration of 1x10⁶ cells/mL.
-
Create three sample tubes: (a) Unstained Control, (b) Calcein-AM only, (c) Calcein-AM + MDR1 inhibitor.
-
To tube (c), add the MDR1 inhibitor to its final working concentration and incubate for 30 minutes at 37°C.
-
Add Calcein-AM to tubes (b) and (c) at a final concentration of ~0.25 µM.
-
Incubate all tubes for 30 minutes at 37°C, protected from light.
-
Analyze the samples on a flow cytometer, measuring fluorescence in the FITC channel.
-
Interpretation: In MDR1-positive cells, the fluorescence of sample (b) will be low due to dye efflux. The fluorescence of sample (c) will be significantly higher, as the inhibitor blocks efflux and allows fluorescent calcein (the product of intracellular esterase activity on Calcein-AM) to accumulate.[21]
-
Caption: Workflow of a Calcein-AM functional assay for MDR1.
Signaling Pathways & Mechanisms
This compound Cellular Uptake and Efflux by MDR1
The following diagram illustrates the intended pathway for a DM1-based ADC and how MDR1 can interfere with its cytotoxic effect.
Caption: Mechanism of ADC action and MDR1-mediated resistance.
References
- 1. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DM1 (Mertansine) | Microtubule Associated inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical MDR1 inhibitors enhance Smac-mimetic bioavailability to kill murine LSCs and improve survival in AML models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on overcoming MDR1-mediated multidrug resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of MDR1 (multidrug resistance) gene expression in human tumors by polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MDR1 blockade required for PROTAC-based therapy response in cancer | BioWorld [bioworld.com]
- 12. Inhibition of MDR1 overcomes resistance to brentuximab vedotin in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling pathways affecting MDR1 drug resistance [icbcongress.com]
- 15. Cross-talk between signalling pathways and the multidrug resistant protein MDR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of MDR1 gene expression and enhancing cellular uptake for effective colon cancer treatment using dual-surface–functionalized nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of MDR1 gene expression and enhancing cellular uptake for effective colon cancer treatment using dual-surface-functionalized nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. adcreview.com [adcreview.com]
- 19. MDR1 overexpression inhibits chemotherapy-induced toxicity of granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Animal Models for More Accurate DM1-SMe ADC Evaluation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to evaluate DM1-SMe Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for a this compound ADC?
A1: The primary mechanism of action for a this compound ADC involves the targeted delivery of the cytotoxic payload, DM1 (a maytansinoid derivative), to cancer cells.[] DM1 is a potent microtubule inhibitor.[2] Upon binding of the ADC to its target antigen on the tumor cell surface, the complex is internalized, typically through receptor-mediated endocytosis. Inside the cell, the linker is cleaved, releasing the active DM1 payload.[3] DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4][5][6]
Q2: What are the most common animal models used for evaluating this compound ADCs?
A2: The most common animal models are xenografts, where human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice).[7] More advanced and clinically relevant models are increasingly being used, including:
-
Patient-Derived Xenografts (PDXs): These models involve the implantation of tumor tissue directly from a patient into an immunodeficient mouse. PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[8]
-
Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells or genetically engineered to express human immune components. They are particularly useful for evaluating the potential for immune-mediated responses and toxicities of ADCs.[5][9][10][11]
Q3: What are the known off-target toxicities associated with this compound ADCs in animal models?
A3: DM1-containing ADCs are associated with specific off-target toxicities, primarily hematological and hepatic. The most commonly reported grade 3/4 toxicities include thrombocytopenia (low platelet count) and hepatotoxicity.[12][13][14] These toxicities are generally considered payload-dependent and can occur due to premature release of DM1 in circulation or non-specific uptake of the ADC by normal tissues.[12][14] The mannose receptor has been proposed as a potential mediator of off-target uptake in the liver.[15][16]
Troubleshooting Guides
Issue 1: Unexpected Animal Weight Loss or Morbidity
-
Q: My mice are experiencing significant weight loss (>15-20%) and signs of distress shortly after ADC administration, even at doses reported to be well-tolerated. What could be the cause?
-
A:
-
Payload Sensitivity: The specific mouse strain or even the individual animal's health status can influence sensitivity to the DM1 payload. Ensure the health of the animals prior to dosing.
-
Linker Instability: Premature cleavage of the linker in circulation can lead to systemic toxicity from the free drug.[12] This can be a particular issue with cleavable linkers. Consider evaluating the stability of your ADC in mouse plasma in vitro.
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on normal tissues, leading to toxicity. Conduct immunohistochemistry (IHC) on normal tissues from the host species to assess potential cross-reactivity.
-
Vehicle Toxicity: The formulation vehicle for the ADC may be causing adverse effects. Run a control group treated with the vehicle alone to rule this out.
-
Dosing Errors: Double-check calculations for dosage and concentration of the ADC solution. Ensure proper administration technique (e.g., intravenous injection).
-
-
Issue 2: Lack of Efficacy in Xenograft Models
-
Q: My this compound ADC is not showing the expected anti-tumor efficacy in my xenograft model. What are some potential reasons?
-
A:
-
Low Target Antigen Expression: The tumor cells may have low or heterogeneous expression of the target antigen, leading to insufficient delivery of the ADC.[8] Validate antigen expression levels in your cell line or PDX model using flow cytometry or IHC.
-
Poor ADC Internalization: Even with high antigen expression, the ADC-antigen complex may not internalize efficiently. An in vitro internalization assay can help assess this.[7]
-
Drug Resistance: The tumor cells may have developed resistance to the DM1 payload, for example, through the upregulation of drug efflux pumps like MDR1.[14][17]
-
Suboptimal Dosing or Schedule: The dose or frequency of administration may not be optimal for achieving a therapeutic concentration in the tumor. A dose-ranging study can help determine the optimal regimen.[18]
-
Linker Choice: A non-cleavable linker may result in a less potent metabolite upon intracellular processing compared to a cleavable linker, potentially reducing efficacy in some contexts.[12]
-
-
Issue 3: High Variability in Tumor Growth and Response
-
Q: I am observing high variability in tumor growth and response to treatment within the same experimental group. How can I reduce this?
-
A:
-
Tumor Implantation Technique: Ensure consistent tumor cell numbers and implantation technique. Inconsistent implantation can lead to variability in initial tumor size and growth rate.
-
Animal Health and Age: Use animals of the same age and from a reliable source to minimize biological variability.
-
Tumor Size at Treatment Initiation: Start treatment when tumors have reached a consistent, pre-defined size range.
-
Randomization: Properly randomize animals into treatment and control groups based on tumor volume before starting treatment.
-
PDX Model Heterogeneity: Be aware that PDX models can exhibit inherent inter-tumoral heterogeneity, reflecting the original patient population.[8]
-
-
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Line: A human cancer cell line with confirmed high expression of the target antigen.
-
Tumor Implantation:
-
Harvest cultured tumor cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Group Assignment and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound ADC and control solutions (e.g., vehicle, unconjugated antibody) under sterile conditions.
-
Administer the ADC intravenously (IV) via the tail vein at the predetermined dose and schedule (e.g., once weekly for 3 weeks).
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Plot mean tumor volume and body weight over time for each group.
-
Quantitative Data
Table 1: Comparative Efficacy of this compound ADCs with Different Linkers in a HER2-Positive Breast Cancer Xenograft Model (KPL-4)
| ADC | Linker Type | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) |
| Trastuzumab-MCC-DM1 | Non-cleavable | 10 | QWx3 | 85 |
| Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | 10 | QWx3 | 95 |
This table is a representative example based on findings that cleavable linkers can sometimes offer superior efficacy.[12]
Table 2: Common Toxicities Observed with DM1-Containing ADCs in Preclinical Models
| Toxicity | Animal Model | Observations | Potential Mechanism |
| Thrombocytopenia | Rat, Monkey | Dose-dependent decrease in platelet counts. | Inhibition of megakaryocyte differentiation.[13] |
| Hepatotoxicity | Rat, Monkey | Elevated liver enzymes (ALT, AST). | Off-target uptake via mannose receptors or premature payload release.[14][15] |
Visualizations
Caption: Signaling pathway of this compound ADC-induced apoptosis.
Caption: General workflow for an in vivo efficacy study.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemically-defined antibody- and small molecule-drug conjugates for in vivo tumor targeting applications: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Research progress of antibody-drug conjugates therapy for HER2-low expressing gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake | Semantic Scholar [semanticscholar.org]
- 17. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
- 18. Modeling the efficacy of trastuzumab-DM1, an antibody drug conjugate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DM1-SMe and DM4 as Antibody-Drug Conjugate Payloads
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. Among the potent tubulin inhibitors used as ADC payloads, the maytansinoid derivatives DM1 and DM4 are prominent. This guide provides an objective comparison of the efficacy of DM1-SMe, a derivative of DM1, and DM4, supported by available experimental data and detailed methodologies for key evaluation assays.
Mechanism of Action: Targeting the Microtubule Machinery
Both this compound and DM4 are potent anti-mitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics. They are derivatives of maytansine, a natural product that binds to tubulin, a key component of microtubules. By binding to tubulin, these maytansinoids inhibit the polymerization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
While both payloads share this fundamental mechanism, subtle structural differences may influence their interaction with tubulin and overall cellular potency. One study directly comparing the effects of S-methyl DM1 and S-methyl DM4 on microtubule dynamics found that both potently suppress microtubule dynamic instability. Although S-methyl DM1 and S-methyl DM4 were weaker inhibitors of microtubule polymerization compared to maytansine, they were more potent at suppressing dynamic instability.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Maytansinoid Payloads and ADCs
| Payload/ADC | Cell Line | Target Antigen | IC50 | Citation |
| S-methyl DM1 | MCF7 | - | 330 pM (for mitotic arrest) | |
| huC242-DM4 | COLO 205 | CanAg | Potent (specific data not provided) | |
| This compound | Multiple Cancer Cells | - | Nanomolar levels | |
| Maytansinoids | Various Tumor Cells | - | Sub-nanomolar levels |
Table 2: In Vivo Efficacy of Maytansinoid ADCs
| ADC | Xenograft Model | Efficacy | Citation | |---|---|---|---|---| | C242-DM1 | Human colon tumor | Complete tumor regression | | | huC242-DM4 | Xenograft mouse models | Effective in eradicating tumors | | | Anti-CD22-MCC-DM1 | Xenograft mouse models | Induced complete regression of tumors | | | T4H11-DM4 | HT-29, HCT116, HCT15 | Dose-dependent tumor growth inhibition | |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy. Below are protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target antigen-positive (Ag+) and -negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC constructs (this compound and DM4 conjugated to the same antibody)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed Ag+ and Ag- cells into separate 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of the ADCs in complete cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-144 hours).
-
Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot against ADC concentration to determine the IC50 value.
In Vitro Bystander Effect Assay
This assay assesses the ability of the ADC payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.
Co-Culture Method:
-
Genetically engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-seed a mixture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio.
-
Treat the co-culture with serial dilutions of the ADCs.
-
After a suitable incubation period, use a high-content imaging system to specifically count the number of viable GFP-Ag- cells.
-
Compare the viability of GFP-Ag- cells in the presence of Ag+ cells and the ADC to their viability when cultured alone with the ADC to quantify the bystander effect.
Conditioned Medium Transfer Method:
-
Treat Ag+ cells with the ADCs for a defined period.
-
Collect the conditioned medium, which will contain any released payload.
-
Transfer the conditioned medium to a plate of Ag- cells.
-
Assess the viability of the Ag- cells after a suitable incubation period using an MTT assay or other viability method.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of ADCs in a living organism.
Procedure:
-
Implant human tumor cells (that express the target antigen) subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC with this compound, ADC with DM4).
-
Administer the treatments intravenously at a predetermined dose and schedule.
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different ADCs.
Mandatory Visualizations
Signaling Pathway of Maytansinoid Action
Caption: Mechanism of action of maytansinoid payloads in ADCs.
Experimental Workflow for ADC Efficacy Comparison
Caption: Experimental workflow for comparing ADC efficacy.
Logical Relationship of the Bystander Effect
Caption: Logical relationship of the ADC bystander effect.
Conclusion
Both this compound and DM4 are highly potent maytansinoid derivatives that serve as effective payloads in antibody-drug conjugates by disrupting microtubule function. While they share a common mechanism of action, the optimal choice for a particular ADC will depend on a variety of factors including the specific target antigen, the linker chemistry employed, and the characteristics of the tumor microenvironment. The provided experimental protocols offer a framework for conducting rigorous head-to-head comparisons to determine the most efficacious payload for a given therapeutic application. Further preclinical studies directly comparing ADCs with these two payloads are needed to fully elucidate their relative advantages and disadvantages.
Validating Target Specificity of a Novel DM1-SMe ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target specificity of a novel antibody-drug conjugate (ADC) utilizing the DM1-SMe payload. To illustrate the validation process, we present a comparative analysis of a well-established DM1-ADC, Trastuzumab-DM1 (T-DM1), against an alternative ADC with a different payload, Disitamab vedotin (an anti-HER2 antibody conjugated to monomethyl auristatin E - MMAE). The data and protocols herein serve as a benchmark for assessing the performance of a novel this compound ADC.
Executive Summary
The validation of an ADC's target specificity is paramount to ensure its therapeutic efficacy and minimize off-target toxicities. This process involves a multi-faceted approach, encompassing in vitro and in vivo studies to meticulously assess the ADC's ability to selectively recognize and eliminate cancer cells expressing the target antigen. This guide outlines the key experimental assays and provides comparative data to aid in the evaluation of a novel this compound ADC.
Comparative Data Analysis
The following tables summarize the quantitative data from comparative studies between a DM1-based ADC (T-DM1) and an MMAE-based ADC (Disitamab vedotin). This data highlights the differences in potency and specificity that can be attributed to the payload and linker technologies.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µg/mL)
| Cell Line | Target Antigen | T-DM1 (DM1 Payload) | Disitamab vedotin (MMAE Payload) | Notes |
| SKBR-3 | HER2-positive | IC50 reached | 4.3-fold more potent than T-DM1 | Both ADCs are effective against this high HER2-expressing cell line.[1] |
| JIMT-1 | HER2-positive | IC50 reached | 33.6-fold more potent than T-DM1 | Disitamab vedotin shows significantly higher potency in this trastuzumab-resistant cell line.[1] |
| L-JIMT-1 | HER2-positive | Unresponsive | IC50 not reached, but showed some sensitivity | Demonstrates differences in ADC efficacy in a more resistant model.[1] |
| MCF-7 | HER2-negative | No growth inhibition | No growth inhibition | Both ADCs show specificity, with no effect on HER2-negative cells.[1] |
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Xenograft Model | ADC Treatment | Tumor Growth Inhibition | Survival Benefit | Reference |
| JIMT-1 (Trastuzumab-resistant) | T-DM1 | Significant inhibition | - | [2] |
| L-JIMT-1 Lung Metastasis | T-DM1 | Limited activity | - | [1] |
| L-JIMT-1 Lung Metastasis | Disitamab vedotin | Improved efficacy compared to T-DM1 | - | [1] |
| HER2-positive CS xenografts | T-DM1 | Dramatic reduction in tumor volume | Significantly longer survival vs. Trastuzumab | [3] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments required to validate ADC target specificity are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the ADC required to inhibit the growth of a panel of cancer cell lines by 50% (IC50), thereby assessing its potency and target-specific killing.
Methodology:
-
Cell Plating: Seed target-positive (e.g., SKBR-3, JIMT-1) and target-negative (e.g., MCF-7) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the novel this compound ADC, a comparator ADC (e.g., T-DM1), and a non-targeting control ADC. Add the ADC solutions to the respective wells.
-
Incubation: Incubate the plates for a period of 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductase will convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Antibody Internalization Assay (Flow Cytometry)
Objective: To quantify the extent and rate of ADC internalization upon binding to the target antigen on the cell surface. Efficient internalization is crucial for the intracellular release of the cytotoxic payload.
Methodology:
-
Cell Preparation: Harvest target-positive cells and resuspend them in a suitable buffer.
-
ADC Incubation: Incubate the cells with a fluorescently labeled version of the novel this compound ADC and a comparator ADC on ice to allow binding to the cell surface without internalization.
-
Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours).
-
Surface Signal Quenching: At each time point, quench the fluorescence of the non-internalized, surface-bound ADC using a quenching agent (e.g., trypan blue or an anti-fluorophore antibody).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the internalized ADC.
-
Data Analysis: Plot the MFI against time to determine the rate and extent of internalization.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a living organism, providing a more comprehensive assessment of its therapeutic potential.
Methodology:
-
Model Establishment: Implant human tumor cells (either cell lines or patient-derived xenografts - PDX) subcutaneously into immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Treatment: Randomize the mice into treatment groups: vehicle control, novel this compound ADC, comparator ADC, and a non-targeting control ADC. Administer the treatments intravenously at predetermined doses and schedules.
-
Tumor Measurement: Measure the tumor volume using calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or until a specified time point. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the statistical significance of the differences in tumor growth between the groups.
Off-Target Cytotoxicity Assay
Objective: To assess the potential for the ADC to induce toxicity in non-target cells, which is crucial for predicting its safety profile.
Methodology:
-
Cell Selection: Use a panel of cell lines that do not express the target antigen but may be susceptible to the cytotoxic payload. This can include primary cells from relevant tissues (e.g., hepatocytes, endothelial cells).
-
Assay Performance: Conduct a cytotoxicity assay (e.g., MTT or a more sensitive method like ATP measurement) by treating these non-target cells with the novel this compound ADC and a free this compound payload.
-
Data Analysis: Compare the IC50 values of the ADC and the free payload. A significantly higher IC50 for the ADC compared to the free payload on non-target cells indicates that the toxicity is primarily target-mediated. Studies have suggested that the off-target toxicity of DM1-based ADCs could be mediated through binding to cytoskeleton-associated protein 5 (CKAP5).[4]
Biodistribution Study
Objective: To determine the tissue distribution and tumor accumulation of the ADC over time.
Methodology:
-
Radiolabeling: Label the novel this compound ADC with a suitable radioisotope (e.g., 89Zr, 111In).
-
Animal Administration: Inject the radiolabeled ADC into tumor-bearing mice.
-
Imaging and Tissue Collection: At various time points post-injection, perform imaging (e.g., PET/SPECT) to visualize the ADC distribution. Subsequently, euthanize the animals and collect tumors and major organs.
-
Radioactivity Measurement: Measure the radioactivity in each tissue using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This will provide a quantitative measure of tumor targeting and clearance from normal tissues.
Visualizing Key Processes
To better understand the experimental workflows and the mechanism of action, the following diagrams are provided.
Caption: Mechanism of action of a this compound ADC.
References
- 1. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Results for DM1-SMe ADCs: A Comparative Guide
This guide provides an objective comparison of the performance of antibody-drug conjugates (ADCs) utilizing the cytotoxic payload DM1-SMe, with a focus on the cross-validation between in vitro and in vivo experimental findings. The content is intended for researchers, scientists, and drug development professionals.
The development of effective ADCs relies on the critical translation of preclinical in vitro activity to in vivo efficacy. This compound, a maytansinoid derivative, is a potent microtubule inhibitor used as a cytotoxic payload in ADCs.[1][][3] Its mechanism of action involves binding to tubulin, leading to the suppression of microtubule dynamics, mitotic arrest, and ultimately, apoptosis of cancer cells.[4][5] This guide summarizes key quantitative data from comparative studies, details relevant experimental protocols, and provides visual representations of experimental workflows and signaling pathways to aid in the comprehensive evaluation of this compound ADCs.
Data Presentation: In Vitro Cytotoxicity and In Vivo Efficacy
The following tables summarize the quantitative data from studies evaluating this compound ADCs, comparing their performance in vitro and in vivo across different cancer cell lines and xenograft models.
Table 1: Comparative In Vitro Cytotoxicity of this compound ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (ng/mL) | Reference |
| COLO 205 (MDR-) | EpCAM | anti-EpCAM-SMCC-DM1 | ~10 | [6] |
| COLO 205 (MDR-) | EpCAM | anti-EpCAM-PEG4Mal-DM1 | ~10 | [6] |
| COLO 205MDR (MDR+) | EpCAM | anti-EpCAM-SMCC-DM1 | ~100 | [6] |
| COLO 205MDR (MDR+) | EpCAM | anti-EpCAM-PEG4Mal-DM1 | ~20 | [6] |
| HCT-15 (MDR+) | EpCAM | anti-EpCAM-SMCC-DM1 | ~300 | [6] |
| HCT-15 (MDR+) | EpCAM | anti-EpCAM-PEG4Mal-DM1 | ~30 | [6] |
| NHL B-cell lines | CD22 | anti-CD22-MCC-DM1 | Potent Inhibition | [4] |
| HER2-positive cell lines | HER2 | T-DM1 | Varies | [7] |
Table 2: Comparative In Vivo Efficacy of this compound ADCs in Xenograft Models
| Xenograft Model | ADC Construct | Dose (mg/kg) & Schedule | Outcome | Reference |
| COLO 205 (MDR-) | anti-EpCAM-PEG4Mal-DM1 | 0.68 (single dose) | Improved efficacy over SMCC-linker | [6] |
| COLO 205MDR (MDR+) | anti-CanAg-PEG4Mal-DM1 | Not specified | More efficacious than SMCC-linker | [6] |
| HCT-15 (MDR+) | anti-EpCAM-PEG4Mal-DM1 | 0.68 (single dose) | Complete tumor regression in 5/5 mice | [6] |
| NHL B-cell lines | anti-CD22-MCC-DM1 | Not specified | Complete tumor regression | [4] |
| PPTP solid tumor | IMGN901 (this compound form) | 15 (IV, 3x/week for 6 weeks) | Inhibited tumor growth | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are outlines of key protocols used in the evaluation of this compound ADCs.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Plating: Cells are seeded in 96-well plates at a density of approximately 2 x 10³ cells per well.
-
Treatment: Cells are treated with varying concentrations of the this compound ADC or control compounds.
-
Incubation: Plates are incubated for 4 to 6 days at 37°C in a humidified atmosphere with 6% CO2.[6]
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or WST-8 reagent.[5][6] The reaction is stopped, and formazan crystals are solubilized for absorbance reading.[5]
-
Data Analysis: The concentration of ADC that inhibits cell growth by 50% (IC50) is calculated.
In Vivo Xenograft Efficacy Study
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors are established, mice are treated with the this compound ADC, typically via intravenous (IV) injection.[1][6][8] Dosing schedules can vary, for example, a single dose or multiple doses over several weeks.[1][6][8]
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Mean tumor volumes ± SEM are plotted over time to compare the efficacy of the treatment groups versus the control group.[6]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for ADC Cross-Validation
The following diagram illustrates the general workflow for the cross-validation of in vitro and in vivo results for this compound ADCs.
Signaling Pathway of this compound Action
This diagram depicts the proposed mechanism of action for a this compound ADC, from target binding to the induction of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | Unconjugated DM1 | MCE [medchemexpress.cn]
Preclinical Safety and Toxicology Profile of DM1-SMe: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical safety and toxicology of DM1-SMe, a potent microtubule inhibitor, benchmarked against its close structural analog, DM1, and the well-characterized antibody-drug conjugate (ADC), ado-trastuzumab emtansine (T-DM1). The following sections detail the available quantitative toxicological data, experimental methodologies, and the underlying mechanisms of action to inform early-stage drug development decisions.
Executive Summary
This compound, an unconjugated maytansinoid, functions as a highly potent cytotoxic agent by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Its toxicological profile is largely consistent with other maytansinoid derivatives, characterized primarily by hepatic and hematological toxicities. While specific in vivo maximum tolerated dose (MTD) and no-observed-adverse-effect-level (NOAEL) data for this compound are not extensively published, comparative analysis with DM1 and T-DM1 provides valuable insights into its potential safety liabilities. Conjugation of DM1 to an antibody, as in T-DM1, has been shown to significantly increase the tolerated dose of the maytansinoid payload, highlighting the improved therapeutic index achievable with targeted delivery.
Comparative In Vitro Cytotoxicity
This compound demonstrates potent in vitro cytotoxicity against a range of cancer cell lines, with IC50 values typically in the nanomolar to picomolar range. The data presented below offers a comparison of the cytotoxic activity of this compound and its parent compound, maytansine.
| Cell Line | Compound | IC50 (pM) |
| MCF7 | Maytansine | 710 |
| This compound | 330 |
Table 1: Comparative in vitro cytotoxicity of Maytansine and this compound in the MCF7 breast cancer cell line. Data indicates that this compound is more potent than its parent compound in this cell line.[1]
In Vivo Toxicology
Comprehensive in vivo toxicology studies specifically for this compound are limited in the public domain. However, extensive data from studies on DM1 and T-DM1 in rats and cynomolgus monkeys provide a strong basis for predicting the toxicological profile of this compound.
The primary target organs for maytansinoid-induced toxicity are consistent across different molecules and include the liver, bone marrow (leading to thrombocytopenia), and lymphoid organs.[1][2] Neuronal toxicities have also been reported.[2]
| Compound | Species | Maximum Tolerated Dose (MTD) / Tolerated Dose | Key Toxicities Observed |
| DM1 | Rat | 0.2 mg/kg (1600 µg/m²) | Hepatic, bone marrow/hematologic (primarily platelet), lymphoid organ, neuronal toxicities.[1][2] |
| T-DM1 | Rat | 40 mg/kg (~4400 µg DM1/m²) | Similar to DM1, but at a higher tolerated dose of the conjugate.[1][2] |
| T-DM1 | Monkey | 30 mg/kg (~6000 µg DM1/m²) | Similar to DM1, but at a higher tolerated dose of the conjugate.[1][2] |
Table 2: Comparative in vivo toxicology of DM1 and T-DM1. The data illustrates that conjugation of DM1 to an antibody (T-DM1) allows for the administration of a significantly higher dose of the cytotoxic payload.[1][2]
Experimental Protocols
Standard preclinical safety and toxicology assessments for cytotoxic agents like this compound involve a tiered approach, including in vitro and in vivo studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity is commonly determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or comparator compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Toxicology Studies (Rodent and Non-Rodent)
In vivo toxicology studies are conducted in at least one rodent and one non-rodent species to assess the systemic toxicity of the compound.
-
Dose Range Finding Studies: Acute or dose escalation studies are performed to determine the MTD.
-
Repeat-Dose Toxicity Studies: Animals are administered the test article for a specified duration (e.g., 28 days) at multiple dose levels, including a control group.
-
Clinical Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.
-
Clinical Pathology: Blood and urine samples are collected at specified time points for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are collected, weighed, and processed for histopathological examination to identify any treatment-related changes.
-
Toxicokinetic Analysis: Blood samples are collected to determine the pharmacokinetic profile of the compound.
Mechanism of Action and Toxicity Pathways
The primary mechanism of action of this compound is the inhibition of microtubule polymerization.[] By binding to tubulin, it disrupts the formation and function of the mitotic spindle, a critical structure for cell division. This leads to a cascade of events culminating in cell death.
Caption: this compound Mechanism of Action Pathway.
The toxicity of this compound is a direct consequence of its potent anti-mitotic activity, affecting rapidly dividing cells in both tumors and normal tissues. This explains the observed bone marrow suppression (leading to thrombocytopenia) and effects on the gastrointestinal tract. Hepatotoxicity, a common finding with maytansinoids, is thought to be due to the high metabolic activity and perfusion of the liver, leading to increased exposure to the cytotoxic agent.[1] Recent studies also suggest that off-target binding of the DM1 payload to proteins like cytoskeleton-associated protein 5 (CKAP5) on hepatocytes may contribute to liver toxicity.[4]
Caption: this compound Toxicity Pathway.
Conclusion
This compound is a highly potent cytotoxic agent with a preclinical safety profile characteristic of maytansinoid microtubule inhibitors. The primary dose-limiting toxicities are expected to be hepatotoxicity and myelosuppression. While dedicated in vivo toxicology data for this compound is not extensively available, the wealth of information on DM1 and T-DM1 provides a robust framework for predicting its behavior. The significantly higher tolerated dose of the DM1 payload when delivered as an ADC (T-DM1) underscores the potential for improving the therapeutic window of this compound through targeted delivery strategies. Further studies are warranted to establish a definitive NOAEL and MTD for unconjugated this compound to fully inform its clinical development potential.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Linkers for DM1-SMe Conjugation in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. In the context of DM1-SMe, a potent maytansinoid tubulin inhibitor, the choice of linker dictates the ADC's stability in circulation, its mechanism of drug release, and its overall therapeutic window. This guide provides a comprehensive comparison of different linker technologies for this compound conjugation, supported by experimental data and detailed protocols to inform rational ADC design.
At a Glance: Cleavable vs. Non-Cleavable Linkers for this compound
The two primary categories of linkers used for this compound conjugation are non-cleavable and cleavable linkers. Each possesses distinct characteristics that influence the ADC's performance.
| Feature | Non-Cleavable Linkers (e.g., SMCC) | Cleavable Linkers (e.g., Disulfide, Peptide) |
| Mechanism of Release | Proteolytic degradation of the antibody in the lysosome | Enzymatic cleavage, reduction, or pH-dependent hydrolysis in the tumor microenvironment or within the cell |
| Stability in Circulation | High | Generally lower, with potential for premature drug release |
| Bystander Effect | Minimal to none; the active metabolite is charged and less membrane-permeable.[1][2][3] | Can be significant, as the released payload is often membrane-permeable, allowing it to kill neighboring antigen-negative tumor cells.[4] |
| Pharmacokinetics | Generally longer plasma half-life.[5] | Can have faster plasma clearance.[5] |
| Toxicity Profile | Often associated with a better-tolerated profile in preclinical studies due to higher stability.[6][7] | Potential for off-target toxicity due to premature linker cleavage.[8] |
| Example | Ado-trastuzumab emtansine (Kadcyla®/T-DM1) utilizes the non-cleavable SMCC linker.[9][10] | Trastuzumab-SPP-DM1 (disulfide linker).[5] |
Performance Data: A Quantitative Comparison
The following tables summarize key performance indicators for ADCs conjugated with this compound via different linkers.
Table 1: In Vitro Cytotoxicity
| ADC | Linker Type | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-SMCC-DM1 (T-DM1) | Non-cleavable (Thioether) | HER2-positive breast cancer cell lines | Potent, with variations across cell lines | [5] |
| Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | HER2-positive breast cancer cell lines | High potency, comparable to T-DM1 | [5] |
| Anti-P-cadherin-SMCC-DM1 | Non-cleavable (Thioether) | HCC70 | - | [11] |
| Anti-P-cadherin-SPDB-DM4 | Cleavable (Disulfide) | HCC70 | More potent than the non-cleavable version in vivo | [11] |
| Trastuzumab-Val-Ala-Gly-DM1 | Cleavable (Peptide) | Ovarian cancer cell lines | Higher cytotoxicity with higher DAR | [12] |
Note: IC50 values can vary significantly based on the specific antibody, cell line, and experimental conditions.
Table 2: Pharmacokinetic Properties
| ADC | Linker Type | Key Pharmacokinetic Observation | Reference |
| Trastuzumab-SMCC-DM1 (T-DM1) | Non-cleavable (Thioether) | Slower plasma clearance compared to T-SPP-DM1.[5] | [5] |
| Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | Faster plasma clearance than T-DM1.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs.
Protocol 1: Conjugation of DM1 to an Antibody via SMCC Linker
This protocol describes a common method for conjugating DM1 to an antibody using the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[9][13][14]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC crosslinker
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography)
-
Reaction buffers
Procedure:
-
Antibody Modification: React the mAb with a molar excess of SMCC in a reaction buffer at room temperature for 1-2 hours. This step results in the formation of an amide bond between the NHS-ester of SMCC and lysine residues on the antibody.
-
Purification: Remove excess, unreacted SMCC from the modified antibody using size-exclusion chromatography.
-
DM1 Conjugation: React the SMCC-modified antibody with a molar excess of this compound (dissolved in DMSO) at room temperature for 2-4 hours. The thiol group on DM1 reacts with the maleimide group of the SMCC linker to form a stable thioether bond.
-
Final Purification: Purify the resulting ADC to remove unreacted DM1 and other small molecules.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.[15]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.[16][17][18][19]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., SDS-HCl solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for a specified period (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 3: In Vivo Efficacy Evaluation (Xenograft Model)
Xenograft models are instrumental in assessing the anti-tumor activity of ADCs in a living organism.[20][21][22][23]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line
-
Matrigel (optional)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (often mixed with Matrigel) into the flank of the immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ADC (intravenously) and vehicle control according to the desired dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, and the primary endpoint is often tumor growth inhibition.[24]
Visualizing the Processes
Diagrams created using Graphviz illustrate the key workflows and mechanisms.
Conclusion
The selection of a linker for this compound conjugation is a critical decision in ADC development, with a direct impact on the therapeutic index. Non-cleavable linkers, such as SMCC, offer high stability and a favorable pharmacokinetic profile, as demonstrated by the clinical success of T-DM1. Cleavable linkers, while potentially offering the advantage of a bystander effect, require careful optimization to balance efficacy with off-target toxicity. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and evaluation of novel this compound-based ADCs.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 24. researchgate.net [researchgate.net]
Validating the Mechanism of Action of a New DM1-SMe Conjugate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of a new antibody-drug conjugate (ADC) utilizing the maytansinoid payload, DM1-SMe. It offers a comparative analysis with alternative ADC payloads, supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound and its Mechanism of Action
Maytansinoids, such as DM1 (Mertansine), are potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in cancer cells.[1][2] They function by binding to tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the microtubule network is particularly effective against rapidly dividing cancer cells.[3][4] this compound is a derivative of DM1 where the thiol group is capped with a methyl group, creating a stable thioether linkage. This modification is often used in research settings to provide a stable form of the maytansinoid for studying its mechanism of action.[]
An antibody-drug conjugate (ADC) leverages the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent like DM1 directly to tumor cells, thereby minimizing systemic toxicity.[2][6] The general mechanism of a DM1-based ADC involves the following steps:
-
Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[2]
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[7]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Payload Release: Within the acidic environment of the lysosome, the linker connecting the antibody and DM1 is cleaved (in the case of cleavable linkers), or the antibody is degraded, releasing the active DM1 payload into the cytoplasm.[8]
-
Microtubule Disruption: The released DM1 binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[9]
Comparative Performance Data
The efficacy of an ADC is determined by a combination of factors including the antibody's specificity, the linker's stability and cleavage mechanism, and the potency of the cytotoxic payload. Below is a summary of comparative data for maytansinoid-based ADCs and other common payloads.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Payload | Linker Type | Cell Line | IC50 (nM) | Reference |
| This compound | - | Panel of human tumor cell lines | 0.003 - 0.01 | [10] |
| This compound | - | Various cancer cell lines | 0.002 - >3 | [3] |
| DM4 | - | Sensitive cell lines | 0.03 - 0.06 | [11] |
| MMAE | Cleavable | Sensitive cell lines | 0.07 - 3.1 | [11] |
| MMAF | Non-cleavable | Sensitive cell lines | 100 - 200 | [11] |
Note: The potency of the free payload does not always directly correlate with the potency of the ADC, which is also dependent on factors like antigen expression and internalization rate.[12]
In Vivo Efficacy
In vivo studies are crucial for evaluating the overall therapeutic window of an ADC.
| ADC | Target | Tumor Model | Key Findings | Reference |
| Anti-EpCAM-PEG4Mal-DM1 | EpCAM | HCT-15, COLO 205MDR (MDR1-positive) | Markedly more effective in eradicating MDR1-expressing tumors compared to SMCC-linked conjugate. | [13] |
| Trastuzumab-DM1 (T-DM1) | HER2 | MMTV-HER2 Fo5 (trastuzumab-resistant) | Non-reducible SMCC linker showed improved activity over the disulfide SPP linker at a single dose. | [8] |
| IMGN901 (Lorvotuzumab mertansine) | CD56 | PPTP solid tumor xenografts | Exhibited antitumor efficacy, particularly in models with high CD56 expression. | [14] |
Key Experimental Protocols for Validation
To validate the mechanism of action of a new this compound conjugate, a series of in vitro and in vivo experiments are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the this compound conjugate, a relevant comparator ADC (e.g., DM4-based), and a non-binding control ADC. Add the ADC solutions to the cells and incubate for a period relevant to the payload's mechanism (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each conjugate.
In Vitro Bystander Effect Assay
This assay determines the ability of the ADC's payload, upon release from the target cell, to diffuse and kill neighboring antigen-negative cells.
Principle: Co-culturing antigen-positive and antigen-negative cells and treating them with the ADC. The viability of the antigen-negative cells is then assessed.
Protocol (Co-culture Method):
-
Cell Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-culture with the this compound conjugate and controls. It is important to use a concentration that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 96-144 hours).
-
Imaging and Analysis: Use fluorescence microscopy or a high-content imaging system to count the number of viable GFP-positive cells.
-
Data Interpretation: A significant reduction in the number of viable antigen-negative cells in the co-culture compared to the monoculture control indicates a bystander effect.
Note: ADCs with non-cleavable linkers, like Trastuzumab emtansine (T-DM1), are generally considered to have no bystander effect because the payload is released with a charged amino acid attached, preventing it from crossing cell membranes.[10][15] In contrast, some ADCs with cleavable linkers can exhibit a potent bystander effect.[16]
In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the this compound conjugate in a living organism.
Principle: Tumor cells are implanted in immunodeficient mice, and the effect of the ADC on tumor growth is monitored over time.
Protocol:
-
Model Selection: Choose an appropriate xenograft or patient-derived xenograft (PDX) model with known antigen expression levels.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-binding ADC, this compound conjugate, comparator ADC).
-
ADC Administration: Administer the ADCs intravenously at predetermined doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion
Validating the mechanism of action of a new this compound conjugate requires a systematic approach that combines in vitro and in vivo studies. By comparing its performance against established alternatives and meticulously documenting the experimental outcomes, researchers can build a robust data package to support further development. This guide provides the foundational protocols and comparative context to aid in this critical phase of drug discovery.
References
- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. This compound, 138148-68-2 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of DM1-SMe: A Comparative Performance Analysis Across Diverse Tumor Models
For researchers, scientists, and drug development professionals at the forefront of oncology, understanding the performance of cytotoxic payloads is paramount in the design of next-generation antibody-drug conjugates (ADCs). DM1-SMe, a potent maytansinoid microtubule inhibitor, stands as a key payload in several clinically evaluated ADCs. This guide provides an objective comparison of this compound's performance, primarily through its conjugated form in various ADCs, across a spectrum of tumor models, supported by experimental data.
Mechanism of Action: A Targeted Disruption of Cellular Machinery
This compound exerts its cytotoxic effect by targeting tubulin, a critical component of microtubules. By binding to tubulin, this compound inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. When delivered as a payload in an ADC, this compound is designed to be released intracellularly within the target cancer cell, thereby minimizing systemic toxicity and maximizing its anti-tumor efficacy.
Caption: Mechanism of action of this compound-based ADCs.
In Vitro Cytotoxicity of this compound
Direct comparisons of unconjugated this compound across a wide range of cancer cell lines are limited in publicly available literature. However, existing data demonstrates its potent cytotoxic activity at nanomolar concentrations.
| Cancer Type | Cell Line(s) | IC50 (nM) | Reference |
| Various Human Tumors | Panel of cell lines | 0.003 - 0.01 | [1] |
| Pediatric Cancers | Acute Lymphoblastic Leukemia (ALL) panel | Median rIC50: 1.1 | [2] |
| Pediatric Cancers | Neuroblastoma panel | Median rIC50: 84 | [2] |
Note: The relative IC50 (rIC50) values from the Pediatric Preclinical Testing Program (PPTP) indicate a higher sensitivity of ALL cell lines to unconjugated this compound compared to neuroblastoma cell lines.[2]
Comparative In Vivo Efficacy of DM1-Based ADCs
The anti-tumor activity of DM1 is most prominently showcased through its conjugation to monoclonal antibodies, enabling targeted delivery to cancer cells. The following tables summarize the in vivo performance of key DM1-based ADCs in various tumor xenograft models.
Breast and Ovarian Cancer Models: Trastuzumab Emtansine (T-DM1)
T-DM1, which comprises the HER2-targeted antibody trastuzumab linked to DM1, has demonstrated significant efficacy in HER2-positive breast and ovarian cancer models.
| Tumor Model | Dosing Regimen | Key Findings | Reference |
| HER2+ Breast Cancer Xenografts (Engineered to be trastuzumab-insensitive) | Single and multiple doses | Tumor growth rate significantly influenced sensitivity to T-DM1; anti-tumor activity was schedule-independent. | [3] |
| HER2+ Epithelial Ovarian Carcinoma (EOC) Xenografts | Weekly intravenous injections | T-DM1 was significantly more effective in tumor growth inhibition compared to trastuzumab alone, pertuzumab alone, and their combination. | [4] |
| HER2+ Breast Cancer (JIMT-1 xenografts) | 5 mg/kg | Significantly inhibited tumor formation compared to control antibody and lapatinib. | [5] |
Small Cell Lung Cancer (SCLC) and Multiple Myeloma Models: Lorvotuzumab Mertansine (IMGN901)
Lorvotuzumab mertansine (IMGN901) is an ADC targeting CD56, an antigen expressed on several tumor types, including SCLC and multiple myeloma.
| Tumor Model | Dosing Regimen | Key Findings | Reference |
| CD56+ SCLC Xenografts (SW2) | Single IV dose of 3, 17, and 51 mg/kg | Dose-dependent anti-tumor activity; minimal efficacious dose was 3 mg/kg. High activity (T/C < 10%) at 17 mg/kg, with 50% of animals tumor-free. | [6] |
| CD56+ SCLC Xenografts (NCI-H69) | 18 mg/kg qw × 2 | Inactive as monotherapy in this less sensitive model. However, showed outstanding activity in combination with carboplatin/etoposide. | [6] |
| Multiple Myeloma 3D Culture Model | 100 nM | Remained cytotoxic despite drug resistance induced by the extracellular matrix, with an average LC50 of 43 nM. | [7] |
| CD56+ Pediatric Cancer Xenografts (Neuroblastoma, Rhabdomyosarcoma) | 15 mg/kg, weekly x 3 | Objective responses observed in 9 of 24 models, including 3 of 7 neuroblastoma and 2 of 7 rhabdomyosarcoma xenografts. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols for the cited studies.
In Vitro Cytotoxicity Assays
-
Cell Lines and Culture: A panel of human tumor cell lines are cultured under standard conditions.
-
Drug Exposure: Cells are treated with various concentrations of this compound or the ADC for a specified period (e.g., 96 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTS or AlamarBlue to determine the concentration that inhibits cell growth by 50% (IC50).
In Vivo Xenograft Studies
References
- 1. This compound [shop.labclinics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Modeling the efficacy of trastuzumab-DM1, an antibody drug conjugate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lorvotuzumab mertansine, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoid immunoconjugate IMGN901 is cytotoxic in a three-dimensional culture model of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (Lorvotuzumab Mertansine), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel DM1-SMe Antibody-Drug Conjugate Against Approved ADC Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel antibody-drug conjugate (ADC) utilizing the cytotoxic payload DM1-SMe against established, approved ADC therapies. This objective assessment is supported by experimental data from preclinical studies to inform researchers and drug development professionals on the potential advantages and characteristics of this new ADC construct.
Introduction to this compound and Antibody-Drug Conjugates
Antibody-drug conjugates are a class of targeted therapies that deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that recognizes a specific tumor-associated antigen.[] This approach aims to enhance the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.[]
The payload, or "warhead," is a critical component of an ADC's efficacy. Maytansinoids, including the derivative DM1, are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis.[2] this compound is a derivative of maytansine that can be conjugated to the antibody via a linker.[] This guide will focus on a novel ADC utilizing a DM1 payload connected via a stable thioether linker (MCC), and for the purpose of this comparison, we will refer to it as "anti-CD30-MCC-DM1" based on a published preclinical study.
Comparative Analysis of ADC Performance
This section provides a head-to-head comparison of the novel anti-CD30-MCC-DM1 with the approved ADC, Adcetris® (brentuximab vedotin), which utilizes the microtubule inhibitor monomethyl auristatin E (MMAE). Additionally, data for Kadcyla® (trastuzumab emtansine), another DM1-based ADC, is included for broader context.
In Vitro Cytotoxicity
The in vitro potency of an ADC is a primary indicator of its anti-cancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) of the novel this compound ADC and approved therapies in CD30-positive lymphoma cell lines.
| ADC | Target Antigen | Payload | Linker Type | Cell Line | IC50 (nmol/L) | Source |
| Anti-CD30-MCC-DM1 (Novel) | CD30 | DM1 | Non-cleavable (MCC) | Karpas 299 | 0.06 | [4] |
| Adcetris® (Brentuximab vedotin) | CD30 | MMAE | Cleavable (vc) | Karpas 299 | 0.04 | [4] |
| Kadcyla® (Trastuzumab emtansine) | HER2 | DM1 | Non-cleavable (MCC) | Karpas 299 (CD30+, HER2-) | 31.02 | [4] |
Key Findings:
-
The novel anti-CD30-MCC-DM1 demonstrated potent in vitro cytotoxicity against the CD30-positive Karpas 299 cell line, with an IC50 value comparable to that of the approved ADC, Adcetris®.[4]
-
The control ADC, Kadcyla®, which targets the HER2 antigen not expressed at high levels on Karpas 299 cells, showed significantly lower cytotoxicity, highlighting the target-dependent activity of ADCs.[4]
Bystander Effect
The bystander effect refers to the ability of a released cytotoxic payload to kill neighboring antigen-negative tumor cells. This effect is largely dependent on the cell permeability of the payload and the nature of the linker.
| ADC | Payload | Linker Type | Bystander Killing of CD30-Negative Cells | Source |
| Anti-CD30-MCC-DM1 (Novel) | DM1 | Non-cleavable (MCC) | No | [4] |
| Adcetris® (Brentuximab vedotin) | MMAE | Cleavable (vc) | Yes | [4] |
Key Findings:
-
The novel anti-CD30-MCC-DM1, with its non-cleavable linker, did not exhibit a bystander effect in a co-culture of CD30-positive and CD30-negative cells.[4] This suggests that the DM1 payload is primarily released and acts within the target cell.
-
In contrast, Adcetris®, which has a cleavable linker, demonstrated bystander killing, indicating that the released MMAE payload can diffuse out of the target cell and affect adjacent cells.[4]
In Vivo Efficacy
The antitumor activity of the novel this compound ADC was evaluated in a mouse xenograft model of anaplastic large cell lymphoma (Karpas 299).
| ADC | Dose | Tumor Growth Inhibition | Survival | Source |
| Anti-CD30-MCC-DM1 (Novel) | 3 mg/kg | Significant inhibition | Increased survival | [4] |
| Adcetris® (Brentuximab vedotin) | 1 mg/kg | Significant inhibition | Increased survival | [4] |
Key Findings:
-
Anti-CD30-MCC-DM1 demonstrated significant antitumor activity in vivo, leading to tumor growth inhibition and prolonged survival in a manner comparable to Adcetris® at the tested doses.[4]
Preclinical Safety Profile
A single-dose intravenous toxicity study was conducted in cynomolgus monkeys to assess the safety profile of the novel this compound ADC in comparison to Adcetris®.
| ADC | Dose | Key Findings | Source |
| Anti-CD30-MCC-DM1 (Novel) | 30 mg/kg | Well-tolerated with no mortality. | [4] |
| Adcetris® (Brentuximab vedotin) | 6 mg/kg | 50% mortality observed. | [4] |
Key Findings:
-
The novel anti-CD30-MCC-DM1 was well-tolerated at a significantly higher dose compared to Adcetris® in cynomolgus monkeys, suggesting a potentially wider therapeutic window.[4]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both DM1 and MMAE is the disruption of the microtubule network within cancer cells. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[2][5]
Figure 1: Mechanism of action for a this compound ADC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used in ADC benchmarking.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate target cancer cells (e.g., Karpas 299) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the test ADCs (e.g., anti-CD30-MCC-DM1, Adcetris®) and control ADC (e.g., Kadcyla®) in cell culture medium. Add the ADC solutions to the appropriate wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Plasma Stability Assay
-
Incubation: Incubate the ADC at a specific concentration in plasma from the desired species (e.g., human, mouse, cynomolgus monkey) at 37°C. Include a control sample of the ADC in a buffer (e.g., PBS) to assess intrinsic stability.
-
Time Points: Collect aliquots of the plasma/ADC mixture at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation: At each time point, process the samples to isolate the ADC from plasma components. This can be achieved through methods like affinity capture using protein A/G beads or size exclusion chromatography.
-
Analysis: Analyze the isolated ADC using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify the intact ADC, as well as any fragments or deconjugated species.
-
-
Data Analysis: Plot the average DAR or the percentage of intact ADC remaining over time to determine the stability profile of the ADC in plasma.
Figure 2: Experimental workflow for an ADC plasma stability assay.
In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., Karpas 299) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Randomization and Dosing: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, novel this compound ADC, approved ADC). Administer the treatments, typically via intravenous injection, at the specified doses and schedule.
-
Efficacy Assessment:
-
Tumor Volume: Continue to measure tumor volume in each group throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: Record the survival of the mice in each group. The study may be terminated when tumors reach a maximum allowable size or if mice show signs of excessive toxicity.
-
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Generate Kaplan-Meier survival curves to compare the survival rates between groups. Statistical analyses (e.g., t-tests, ANOVA, log-rank test) are used to determine the significance of the observed differences.
Conclusion
The preclinical data presented in this guide suggest that a novel this compound ADC, exemplified by anti-CD30-MCC-DM1, can exhibit potent and specific antitumor activity comparable to the approved ADC, Adcetris®.[4] The use of a non-cleavable linker with the DM1 payload results in a lack of bystander effect, which may contribute to a more favorable safety profile, as suggested by the tolerability studies in non-human primates.[4]
Further investigations are warranted to fully elucidate the therapeutic potential of new this compound ADCs against a broader range of approved therapies and in various cancer models. The experimental protocols provided herein offer a framework for such comparative benchmarking studies, which are essential for the continued development of next-generation antibody-drug conjugates.
References
- 2. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
Assessing the Immunogenicity of DM1-SMe-Containing Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of antibody-drug conjugates (ADCs) is a critical consideration in their development, with the potential to impact both safety and efficacy. This guide provides a comparative assessment of the immunogenicity of ADCs containing the maytansinoid payload DM1-SMe. It includes an overview of the mechanisms of immunogenicity, detailed experimental protocols for assessment, and a comparison with other common ADC platforms, supported by preclinical and clinical data.
Introduction to ADC Immunogenicity
Antibody-drug conjugates are complex molecules designed to deliver potent cytotoxic agents directly to cancer cells. This targeted approach aims to improve the therapeutic window of the cytotoxic payload. However, the multifaceted nature of ADCs, comprising a monoclonal antibody (mAb), a chemical linker, and a cytotoxic payload, presents unique challenges regarding immunogenicity. An immune response can be mounted against any of these components, leading to the formation of anti-drug antibodies (ADAs).
ADAs can have a range of clinical consequences, from being clinically benign to causing severe adverse events or loss of efficacy. The small molecule drug, in this case, a derivative of maytansine (DM1), can act as a hapten. When conjugated to the larger antibody carrier, it can become immunogenic, leading to the generation of antibodies against the drug, the linker, or neo-epitopes formed at the conjugation site.
Comparative Immunogenicity of ADC Payloads
The choice of cytotoxic payload can influence the immunogenicity profile of an ADC. Here, we compare the immunogenicity of DM1-containing ADCs with those containing monomethyl auristatin E (MMAE), another widely used payload.
| Feature | DM1-Containing ADCs (e.g., T-DM1) | MMAE-Containing ADCs (e.g., Brentuximab Vedotin) |
| Payload Type | Maytansinoid (Microtubule inhibitor) | Auristatin (Microtubule inhibitor) |
| Reported Clinical ADA Incidence | Approximately 4.5% - 5.3% for Ado-trastuzumab emtansine (T-DM1).[1] | Approximately 37% for Brentuximab vedotin.[1] |
| Primary ADA Target | Primarily against the linker-drug and/or neo-epitopes on the mAb.[1] | Primarily against the chimeric mAb component.[1] |
| Induction of Immunogenic Cell Death (ICD) | Induces hallmarks of ICD, including calreticulin exposure, ATP secretion, and HMGB1 release.[2][3] | Also induces ICD, with some preclinical evidence suggesting a more robust immunomodulatory effect compared to DM1 in certain models.[2] |
| Preclinical Immunomodulatory Effects | In a preclinical xenograft model, DM1-containing ADCs showed less of an increase in macrophage infiltration and immune response gene expression compared to an MMAE-containing ADC.[2] | In the same preclinical model, the MMAE-containing ADC led to a significant increase in macrophage infiltration and an upregulation of cytokine and type I interferon response genes.[2] |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is the standard for assessing the immunogenicity of ADCs, as recommended by regulatory bodies like the FDA.[3][4][5] This involves screening for ADAs, confirming their specificity, and then characterizing their properties, including their neutralizing potential.
Anti-Drug Antibody (ADA) Screening and Confirmatory Assay: Bridging ELISA
This protocol is adapted from a method for detecting anti-trastuzumab antibodies and can be modified for T-DM1 or other this compound-containing ADCs.
1. Plate Coating:
- Prepare the ADC (e.g., T-DM1) at a concentration of 0.5 µg/mL in phosphate-buffered saline (PBS).
- Add 20 µL of the coating solution to each well of a 384-well microtiter plate.
- Incubate overnight at 4°C.
2. Washing and Blocking:
- Wash the plate five times with PBS containing 0.05% Tween 20 (PBST).
- Block the wells by adding 100 µL of 5% bovine serum albumin (BSA) in PBST to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with PBST.
3. Sample Incubation (Screening):
- Prepare dilutions of test serum samples and positive/negative controls in 10% human serum in PBST.
- Add 20 µL of each sample to the wells in triplicate.
- Incubate for 1 hour at room temperature.
4. Confirmatory Assay (Specificity):
- For samples that screen positive, pre-incubate the serum with an excess of the ADC (e.g., 100 µg/mL T-DM1) for 1 hour before adding to the coated plate. A significant reduction in signal compared to the uncompeted sample confirms specificity.
5. Detection:
- Wash the plate five times with PBST.
- Prepare a horseradish peroxidase (HRP)-conjugated version of the ADC at 2 µg/mL in a high ionic strength buffer.
- Add 20 µL of the HRP-conjugated ADC to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate ten times with PBST.
- Add 20 µL of a suitable HRP substrate (e.g., QuantaBlu) and measure the signal after 30 minutes using a fluorescence plate reader.
Neutralizing Antibody (NAb) Assay: Cell-Based Proliferation Assay
This is a functional assay to determine if ADAs can inhibit the biological activity of the ADC. The principle is that neutralizing antibodies will prevent the ADC from killing the target cells.[6]
1. Cell Culture:
- Culture a target-antigen-expressing cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in appropriate media.
2. Assay Procedure:
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a dilution series of the test serum samples, positive control (a known neutralizing antibody), and negative control serum.
- Pre-incubate the diluted serum samples with a fixed, sub-maximal cytotoxic concentration of the this compound-containing ADC for 1-2 hours at 37°C.
- Remove the culture medium from the cells and add the ADC-serum mixtures to the respective wells.
- Incubate the plate for a period sufficient to allow for ADC-induced cytotoxicity (typically 72-96 hours).
3. Readout:
- Assess cell viability using a suitable method, such as a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
- A neutralizing antibody will result in an increase in cell viability compared to the control samples treated with the ADC in the absence of neutralizing antibodies.
4. Data Analysis:
- Calculate the percentage of neutralization for each sample relative to the positive and negative controls.
Visualizing the Immunogenicity Landscape
Immunogenicity Assessment Workflow
The tiered approach to immunogenicity testing ensures a systematic evaluation of ADA responses.
Caption: Tiered workflow for ADC immunogenicity assessment.
Signaling Pathway of Maytansinoid-Induced Immunogenic Cell Death (ICD)
DM1 and other maytansinoids can induce a form of cancer cell death that stimulates an anti-tumor immune response. This process, known as immunogenic cell death (ICD), involves a complex signaling cascade.[2][3]
Caption: Maytansinoid-induced immunogenic cell death pathway.
Conclusion
The immunogenicity of this compound-containing ADCs is a critical aspect of their preclinical and clinical evaluation. The available data suggests a relatively low incidence of clinical ADAs for T-DM1, a closely related compound, particularly when compared to some other ADC platforms. The immune response appears to be directed more towards the linker-payload moiety rather than the antibody itself. Furthermore, the ability of maytansinoids to induce immunogenic cell death may contribute to their overall anti-tumor activity. A rigorous and systematic immunogenicity assessment, employing a tiered approach with well-validated assays, is essential for the successful development of safe and effective this compound-containing ADCs. This guide provides a framework for understanding and evaluating the immunogenic potential of this important class of cancer therapeutics.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bioagilytix.com [bioagilytix.com]
Unveiling the Bystander Killing Potential of DM1-SMe Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the "bystander effect," the ability of a released cytotoxic payload to eliminate not only the target antigen-positive (Ag+) cancer cells but also neighboring antigen-negative (Ag-) cells. This guide provides a comprehensive comparison of the bystander killing potential of ADCs featuring the maytansinoid payload DM1-SMe, contrasting it with other prominent ADC payloads. We delve into the critical role of linker technology in enabling this effect and present supporting experimental data and detailed protocols for its validation.
The Critical Role of the Linker in this compound ADC Bystander Effect
DM1, a potent microtubule inhibitor, is a widely utilized payload in ADC development.[1][2] However, its ability to induce bystander killing is entirely dependent on the linker technology employed. The most well-known DM1-ADC, Trastuzumab emtansine (T-DM1 or Kadcyla®), utilizes a non-cleavable thioether linker (SMCC).[3][4] Upon internalization and lysosomal degradation of the ADC, the payload is released as a lysine-linker-DM1 complex.[3] This metabolite is highly charged and membrane-impermeable, thus trapping it within the target cell and preventing any significant bystander effect.[3][5]
In contrast, a this compound ADC equipped with a cleavable linker , such as a disulfide or dipeptide linker, is designed to release the uncharged, membrane-permeable this compound payload. This free payload can then diffuse across the cell membrane into the tumor microenvironment and kill adjacent cancer cells, irrespective of their antigen expression. This guide will focus on the potential of such cleavable this compound ADCs.
Comparative Analysis of Bystander Killing Potential
The bystander effect is a crucial attribute for ADCs designed to treat solid tumors, which often exhibit heterogeneous antigen expression.[6] Here, we compare the bystander potential of cleavable this compound ADCs with other commonly used ADC payloads.
| Payload | Linker Type | Bystander Killing Potential | Mechanism of Action |
| This compound | Cleavable (e.g., Disulfide) | Potentially High | Microtubule inhibitor; binds to tubulin, leading to mitotic arrest and apoptosis.[7][8][9] |
| DM1 | Non-cleavable (e.g., SMCC in T-DM1) | Low to Negligible | Released as a charged metabolite (lysine-SMCC-DM1) that cannot efficiently cross cell membranes.[3][5][6] |
| MMAE | Cleavable (e.g., Valine-Citrulline) | High | Microtubule inhibitor; potent, membrane-permeable payload that effectively kills bystander cells.[3][6] |
| DXd | Cleavable (e.g., GGFG peptide) | High | Topoisomerase I inhibitor; highly membrane-permeable, demonstrating a potent bystander effect.[4][6] |
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of DM1-induced cell death and the experimental workflow for assessing the bystander effect.
Caption: this compound ADC mechanism leading to apoptosis and bystander killing.
Caption: Workflow for in vitro bystander killing assessment.
Experimental Protocols for Validating Bystander Killing
Accurate assessment of the bystander effect is crucial for ADC development. The following are detailed protocols for two common in vitro assays.
Co-Culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.[10][11]
a. Materials:
-
Antigen-positive (Ag+) cell line (e.g., SK-BR-3 for HER2-positive)
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., MCF7-GFP for HER2-negative)[11]
-
This compound ADC and a non-bystander control ADC (e.g., T-DM1)
-
96-well black, clear-bottom tissue culture plates
-
Cell culture medium and supplements
-
Fluorescence plate reader or flow cytometer
b. Method:
-
Cell Seeding: Co-seed Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 3:1, 1:3 Ag+:Ag-), keeping the total cell number per well constant (e.g., 10,000 cells/well). Include monocultures of both cell lines as controls. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the control ADC. The concentrations should be chosen such that the highest concentration is above the IC90 for the Ag+ cells and below the IC50 for the Ag- cells to minimize direct killing of the bystander population.[11] Add the ADCs to the appropriate wells.
-
Incubation: Incubate the plate for a period of 96 hours to 6 days, depending on the cell lines and ADC potency.[10]
-
Viability Analysis:
-
Fluorescence Plate Reader: Measure the fluorescence intensity of the GFP-expressing Ag- cells to determine their viability.
-
Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and quantify the viable Ag+ and Ag- populations based on the fluorescent marker.
-
-
Data Analysis: Calculate the percentage of viable Ag- cells in the co-cultures relative to the untreated controls. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium to kill bystander cells.[10]
a. Materials:
-
Same as for the co-culture assay.
b. Method:
-
Prepare Conditioned Medium: Seed Ag+ cells in a culture plate and allow them to adhere. Treat the cells with the this compound ADC at a concentration that effectively kills the Ag+ cells for 48-96 hours.[10] Collect the culture supernatant, which is now the "conditioned medium."
-
Treat Bystander Cells: Seed Ag- cells in a separate 96-well plate and allow them to adhere overnight. Remove the existing medium and replace it with the conditioned medium collected in the previous step.
-
Incubation: Incubate the Ag- cells with the conditioned medium for 72-96 hours.
-
Viability Analysis: Assess the viability of the Ag- cells using a standard method such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells. A significant reduction in viability confirms the presence of a cytotoxic agent in the medium and thus, a bystander effect.
Conclusion
The bystander killing potential of a this compound ADC is fundamentally determined by the choice of linker. While T-DM1 with its non-cleavable linker serves as a benchmark for a non-bystander ADC, a this compound ADC incorporating a cleavable linker has the potential to exhibit a potent bystander effect. This capability is essential for overcoming tumor heterogeneity and improving therapeutic outcomes. The experimental protocols provided in this guide offer a robust framework for validating the bystander killing potential of novel this compound ADCs, enabling researchers to make informed decisions in the development of next-generation cancer therapies.
References
- 1. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. agilent.com [agilent.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
